4-Deoxy-β-D-chitobiose Peracetate
Description
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Properties
Molecular Formula |
C₂₆H₃₈N₂O₁₅ |
|---|---|
Molecular Weight |
618.58 |
Synonyms |
2-(Acetylamino)-2-deoxy-4-O-[3,6-di-O-acetyl-2-(acetylamino)-2,4-dideoxy-β-D-xylo-hexopyranosyl]-D-glucopyranose 1,3,6-Triacetate |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 4-Deoxy-β-D-chitobiose Peracetate"
The following technical guide details the synthesis and characterization of 4-Deoxy-β-D-chitobiose Peracetate . This document is structured for researchers in medicinal chemistry and glycobiology, focusing on the mechanistic rationale, synthetic optimization, and rigorous characterization required for this specific carbohydrate probe.[1][2]
Technical Whitepaper | Version 1.0 [2]
Executive Summary & Strategic Rationale
This compound is a synthetic disaccharide derivative designed as a mechanistic probe and inhibitor for chitinases and chitotriosidases (e.g., human CHIT1).[2] By replacing the hydroxyl group at the C-4 position of the non-reducing GlcNAc unit with a hydrogen atom, the molecule loses its ability to act as a hydrogen bond donor/acceptor in the enzyme active site, effectively blocking transglycosylation or hydrolysis pathways that rely on the C-4 hydroxyl group.[2]
The "Peracetate" form serves two critical functions:
-
Purification & Stability: It provides a lipophilic, crystallizable intermediate that is stable for long-term storage.[2]
-
Prodrug/Cell Permeability: In biological assays, the peracetylated form facilitates passive diffusion across cell membranes, where intracellular esterases regenerate the active free sugar.[1]
Retrosynthetic Analysis
The synthesis is convergent, relying on the coupling of a 4-deoxy-glycosyl donor (non-reducing end) with a protected GlcNAc acceptor (reducing end).[2]
-
Target: 4-Deoxy-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1
4)-2-acetamido-2-deoxy-D-glucopyranose peracetate.[2] -
Disconnection:
-(1$\to$4) Glycosidic Bond.[2][3][4] -
Key Challenge: Stereoselective introduction of the
-linkage and the radical deoxygenation at C-4.
Retrosynthetic Pathway Diagram
Figure 1: Retrosynthetic disconnection strategy isolating the modified donor and standard acceptor.
Step-by-Step Synthetic Protocol
Phase 1: Synthesis of the 4-Deoxy Donor
The critical step is the removal of the C-4 hydroxyl group via Barton-McCombie radical deoxygenation .
Starting Material: Ethyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside (or similar thioglycoside).[2]
-
Selective Protection (C-4/C-6):
-
Protection of C-3:
-
Regioselective Ring Opening:
-
Radical Deoxygenation (Barton-McCombie):
-
Step A (Derivatization): React the free 4-OH with Phenyl chlorothionoformate (PhOC(S)Cl) and Pyridine/DMAP in DCM.[2]
-
Intermediate:4-O-Phenoxythiocarbonyl derivative .[2]
-
-
Step B (Reduction): Reflux with Bu
SnH (Tributyltin hydride) and AIBN (Azobisisobutyronitrile) in dry Toluene.[1][2]-
Result:Ethyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-1-thio-β-D-xylo-hexopyranoside .
-
-
Mechanism:[4][8][9][10][11] The tributyltin radical attacks the sulfur, generating a carbon radical at C-4 which abstracts a hydrogen, effectively replacing OH with H.[1][2]
-
Phase 2: Synthesis of the Acceptor
A standard acceptor with a free C-4 hydroxyl is required.
-
Starting Material: Allyl 2-acetamido-2-deoxy-β-D-glucopyranoside.[2]
-
Selective Protection:
-
Tritylation (TrtCl, Pyridine) of C-6.[2]
-
Benzylation (BnBr, NaH) of C-3 and C-4.[2]
-
Wait: We need free C-4.[2]
-
Correct Route:
-
4,6-O-Benzylidene protection.
-
3-O-Benzylation.
-
Regioselective opening to give 3,6-di-O-benzyl-4-OH acceptor.[2]
-
-
Result:Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside .
-
Phase 3: Convergent Glycosylation
Coupling the 4-deoxy donor with the 4-OH acceptor.[2]
-
Reagents: NIS (N-Iodosuccinimide) / TfOH (Triflic acid) activator; 4Å Molecular Sieves; DCM/Ether solvent (Ether promotes
, but we need .[1][2] Neighboring group participation from C-2 acetamido ensures -selectivity).[2] -
Protocol:
-
Mix Donor (1.2 eq) and Acceptor (1.0 eq) with activated MS 4Å in dry DCM at -40°C.
-
Add NIS and catalytic TfOH.
-
Warm to 0°C and monitor by TLC.
-
Quench with Et
N and aqueous Na S O .
-
-
Result: Protected 4-Deoxy-β-D-chitobiose derivative .
Phase 4: Global Deprotection & Peracetylation[1]
-
Debenzylation: Hydrogenolysis (H
, Pd(OH) /C, MeOH/AcOH).[1][2] This removes benzyl groups and reduces the anomeric allyl group (if used) to propyl, or if Benzyl glycoside was used, removes it to free OH (if conditions are vigorous enough, or requires separate step).[1][2]-
Preferred: Use a benzyl glycoside acceptor. Hydrogenolysis removes all benzyl ethers and the anomeric benzyl.
-
-
Acetylation:
-
Final Product: This compound .
Characterization Protocols
Trustworthiness in synthesis relies on self-validating spectral data.[2]
Nuclear Magnetic Resonance (NMR)
The hallmark of this molecule is the unique signature of the C-4 methylene group on the non-reducing ring.[2]
| Nucleus | Key Signal | Multiplicity | Chemical Shift ( | Diagnostic Value |
| H-4a / H-4e (Non-reducing) | Multiplets | 1.40 – 2.10 | Primary Proof. Upfield shift distinct from carbohydrate ring protons (3.5-5.5 ppm).[2] | |
| Anomeric H-1 / H-1' | Doublets | 4.50 – 5.20 | Confirms | |
| C-4 (Non-reducing) | DEPT (-) | 30.0 – 35.0 | Definitive Proof. Inverted phase in DEPT-135 (CH | |
| Carbonyls (Acetates) | Singlets | 169.0 – 171.0 | Confirms peracetylation (Count: ~6-7 signals).[2] |
Mass Spectrometry (HRMS)[1][2]
-
Technique: ESI-TOF (Positive Mode).[2]
-
Expected Ion:
or .[1][2] -
Fragmentation: MS/MS should show cleavage of the glycosidic bond, yielding a specific fragment for the 4-deoxy oxocarbenium ion (Mass = Standard GlcNAc fragment minus 16 Da).[2]
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow from monomer preparation to final peracetylated product.
Expert Insights & Troubleshooting
-
Stereocontrol: The N-acetyl group at C-2 of the donor participates in the reaction (anchimeric assistance), forming an oxazoline intermediate that strictly directs the incoming acceptor to the
-face.[2] If -anomers are observed, check for the presence of water or insufficient activation of the thioglycoside. -
Radical Reaction: The Barton-McCombie reaction is sensitive to oxygen.[2] Degas all solvents thoroughly with Argon. If the yield is low, consider using TTMSS (Tris(trimethylsilyl)silane) as a non-toxic alternative to Tin hydride.[1][2]
-
Solubility: The final peracetate is highly soluble in organic solvents (DCM, EtOAc), making purification easy.[1][2] Do not attempt to purify the free sugar intermediate by silica gel; proceed directly to acetylation if possible.
References
-
Mechanistic Basis of 4-Deoxy Probes
-
Synthesis of 4-Deoxy-GlcNAc Derivatives
-
Chitobiose Characterization
-
General Radical Deoxygenation Protocols
Sources
- 1. Synthesis of carbohydrate analogues of the THF-acetogenin 4-Deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopic characterization of a beta-(1,4)-glycosidase along its reaction pathway: stabilization upon formation of the glycosyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct Deoxygenation of Free Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronic acid - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-Glucose- and d-mannose-based antimetabolites. Part 4: Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical properties of peracetylated 4-deoxy-chitobiose"
Technical Whitepaper: Physicochemical Properties & Applications of Peracetylated 4-Deoxy-Chitobiose
Executive Summary
Peracetylated 4-deoxy-chitobiose is a specialized synthetic glycoconjugate designed as a metabolic probe and competitive inhibitor for chitin-processing enzymes (chitinases and chitin synthases). By masking the hydroxyl groups of the parent disaccharide (4-deoxy-chitobiose) with acetyl esters, this molecule overcomes the poor membrane permeability inherent to native chitooligosaccharides.
Once internalized, non-specific intracellular esterases strip the acetyl groups, releasing the active 4-deoxy-chitobiose . The absence of the hydroxyl group at the C-4 position of the non-reducing end renders this molecule a "dead-end" substrate, effectively blocking chain elongation or stalling the hydrolytic machinery of chitinases. This guide details the physicochemical profile, synthesis, and experimental utility of this compound in drug development and glycobiology.
Part 1: Molecular Architecture & Physicochemical Profile
The efficacy of peracetylated 4-deoxy-chitobiose relies on a delicate balance between lipophilicity (for transport) and structural specificity (for target binding).
Structural Composition
-
Core Scaffold: Chitobiose (
-D-GlcNAc-(1 4)-D-GlcNAc). -
Modification 1 (4-Deoxy): Replacement of the hydroxyl group (-OH) with a hydrogen atom (-H) at the C-4 position of the non-reducing GlcNAc unit. This removes a critical hydrogen bond donor/acceptor required for catalysis by Family 18 chitinases.
-
Modification 2 (Peracetylation): Esterification of all remaining free hydroxyls. This transforms the hydrophilic sugar into a hydrophobic small molecule.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Basis for Mass Spec identification.[1][2] | |
| Molecular Weight | ~660.6 g/mol | Suitable for passive diffusion (< 800 Da). |
| Solubility (Aqueous) | Insoluble (< 0.1 mg/mL) | Requires organic solvent for stock prep. |
| Solubility (Organic) | High (DMSO, CHCl | Facilitates stock preparation and purification. |
| LogP (Octanol/Water) | ~1.5 – 2.5 (Predicted) | Indicates good membrane permeability. |
| State | White Crystalline Solid | Stable at room temperature (desiccated). |
| Melting Point | 210–230°C (Anomer dependent) | Purity indicator during synthesis. |
Stability Profile
-
Solid State: Highly stable when stored at -20°C under desiccation.
-
Solution State: Stable in DMSO/Chloroform. In aqueous buffers (post-dilution), it is susceptible to slow hydrolysis of acetyl groups if pH > 8.0.
-
Metabolic Stability: Rapidly deacetylated by cytosolic esterases (
min in cell lysate).
Part 2: Synthetic Routes & Purification
The synthesis requires a high-fidelity acetylation protocol to ensure complete coverage of hydroxyl groups without degrading the glycosidic bond.
Synthesis Workflow (Graphviz)
Detailed Protocol
-
Preparation: Dissolve 4-deoxy-chitobiose (1 eq.) in anhydrous Pyridine (20 vol).
-
Acetylation: Add Acetic Anhydride (
, 10 eq.) dropwise at 0°C. Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction. -
Incubation: Allow to warm to room temperature and stir for 16 hours under Nitrogen.
-
Quenching: Pour the reaction mixture into ice-cold water to hydrolyze excess anhydride.
-
Extraction: Extract 3x with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).
Part 3: Analytical Characterization
Validation of the "4-deoxy" feature is critical, as contamination with native chitobiose will ruin inhibition studies.
Nuclear Magnetic Resonance (NMR)
-
H NMR (500 MHz,
):-
Acetyl Methyls: Look for sharp singlets between
1.9 – 2.2 ppm. For peracetylated chitobiose, distinct peaks corresponding to N-acetyl and O-acetyl groups must be integrated. -
The "Deoxy" Signature: The hallmark of this molecule is the absence of the downfield H-4 signal (typically
3.5–5.0 ppm depending on acetylation). Instead, look for upfield multiplets ( 1.4–1.8 ppm) corresponding to the C4-methylene protons ( ) if the deoxygenation resulted in a methylene group. -
Anomeric Protons: Doublets at
4.5–6.0 ppm (coupling constants confirm -linkage).
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Target Ion: Look for
or .[3] -
Validation: The mass must be exactly 58 units lower than the peracetylated native chitobiose (loss of -OAc group, replacement with -H at C4).
Part 4: Biological Application & Mechanism
This compound is primarily used to study chitinase dynamics in fungal pathogens or chitin synthase activity in invertebrates.
Mechanism of Action (Graphviz)
Experimental Protocol: Inhibition Assay
-
Preparation: Prepare a 100 mM stock of Peracetylated 4-deoxy-chitobiose in DMSO.
-
Cell Seeding: Seed fungal or insect cell lines in 96-well plates.
-
Treatment: Treat cells with graded concentrations (e.g., 10
M – 100 M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 4–24 hours to allow uptake and deacetylation.
-
Readout:
-
For Chitinase: Use a fluorogenic substrate (e.g., 4-MU-GlcNAc) in the lysate. The 4-deoxy-chitobiose will compete for the active site, reducing fluorescence.
-
For Synthase: Monitor incorporation of radiolabeled UDP-GlcNAc. The 4-deoxy analog acts as a terminator.
-
References
-
Tokuyasu, K., et al. (1999).[4] Synthesis of a chitosan tetramer derivative, beta-D-GlcNAc-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc-(1->4)-D-GlcN, and enzymatic synthesis of beta-D-GlcNAc-(1->4)-GlcN from chitobiose. Carbohydrate Research.[5] Link
-
Macdonald, J. M., et al. (2010).[6] Chitinase inhibition by chitobiose and chitotriose thiazolines.[6] Angewandte Chemie International Edition.[6] Link
-
Spinola, M., & Jeanloz, R. W. (1970). The synthesis of a di-N-acetylchitobiose asparagine derivative.[7] Journal of Biological Chemistry. Link
-
Loughman, E. J., & Vander Kooi, C. W. (2025). Structural Insights into Chitinolytic Enzymes and Inhibition Mechanisms. ResearchGate. Link
-
BenchChem. (2025).[8] Peracetylated Chitobiose: A Technical Guide for Researchers.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Preparation Methods of Chitooligosaccharides on Their Physicochemical Properties and Their Anti-Inflammatory Effects in Mice and in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. imbb.forth.gr [imbb.forth.gr]
- 6. Chitinase inhibition by chitobiose and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of a di-N-acetylchitobiose asparagine derivative, 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-1-N-(4-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic and Therapeutic Utility of 4-Deoxy-Chitobiose Derivatives
Topic: "biological role of 4-deoxy-chitobiose derivatives in organisms" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide analyzes the biological roles, mechanistic impacts, and experimental utility of 4-deoxy-chitobiose derivatives and their monomeric precursors (4-deoxy-N-acetylglucosamine). Unlike natural chitooligosaccharides (COS), which serve as structural building blocks or signaling molecules, 4-deoxy derivatives function primarily as chain terminators and metabolic probes . By lacking the critical C4-hydroxyl group required for glycosidic bond formation, these molecules arrest chitin biosynthesis and inhibit specific glycosyl hydrolases. This guide details their application in antifungal drug development, insecticidal design, and mechanistic enzymology.
Chemical Biology & Structural Significance[1][2]
1.1 The "Dead-End" Pharmacophore
Natural chitin is a
4-Deoxy-chitobiose derivatives (and their monomeric analogs) lack this nucleophile.
-
Structure: The C4-OH is replaced by a hydrogen (4-deoxy) or a fluorine atom (4-deoxy-4-fluoro).
-
Consequence: Once incorporated into a growing chain or bound to an active site, they cannot accept another GlcNAc unit. This creates a "dead-end" product, effectively terminating polymerization.
1.2 Mechanism of Action: Chitin Synthase Termination
The primary biological role of these derivatives in an experimental or therapeutic context is competitive substrate inhibition followed by chain termination .
-
Recognition: The enzyme (CHS) recognizes the C2-acetamido and C3-hydroxyl groups, allowing the 4-deoxy derivative to bind to the acceptor site.
-
Transfer: If supplied as a donor (e.g., UDP-4-deoxy-GlcNAc), the enzyme transfers it to the growing chain.
-
Termination: The new non-reducing end lacks a C4-OH. The enzyme cannot add subsequent monomers, arresting cell wall growth in fungi or exoskeleton formation in arthropods.
Figure 1: Mechanistic divergence between natural elongation and 4-deoxy mediated chain termination in chitin biosynthesis.
Biological Roles & Applications
2.1 Antifungal and Insecticidal Activity
Because chitin is absent in mammals but essential for fungal cell walls and insect exoskeletons, 4-deoxy-chitobiose derivatives act as selective toxins.
-
Fungal Inhibition: In organisms like Candida albicans or Aspergillus fumigatus, incorporation of 4-deoxy-GlcNAc leads to weakened cell walls, osmotic instability, and lysis.
-
Insecticidal Action: In pests like Tetranychus urticae (mites), inhibition of chitin synthase disrupts molting.
2.2 Metabolic Trapping & Imaging (4-Deoxy-4-Fluoro)
Fluorinated derivatives (e.g., 4-deoxy-4-fluoro-chitobiose) are used as mechanism-based probes .
-
Metabolic Stability: The C-F bond is stronger than C-OH and cannot be phosphorylated or glycosylated by standard enzymes.
-
Accumulation: These derivatives are taken up by the cell but "trapped" in the pathway, allowing researchers to map uptake kinetics using 19F-NMR or PET (if 18F-labeled).
2.3 Chitinase Inhibition
While primarily synthase inhibitors, 4-deoxy-chitooligosaccharides also interact with chitinases (GH18 family).
-
Non-Hydrolyzable Substrate: They bind to the active site but resist hydrolysis if the mechanism requires a C4-OH interaction (e.g., for substrate distortion).
-
Competitive Inhibition: They occupy the catalytic groove, preventing natural chitin access.
Experimental Protocols
3.1 Protocol: In Vitro Chitin Synthase Chain Termination Assay
Objective: To quantify the termination efficiency of a 4-deoxy derivative against a target Chitin Synthase (CHS).
Materials:
-
Purified/Membrane-bound CHS (e.g., from S. cerevisiae or Neurospora crassa).
-
Substrate: UDP-[14C]-GlcNAc (Radioactive tracer).
-
Inhibitor: UDP-4-deoxy-GlcNAc (Synthetic).
-
Acceptor: GlcNAc2 (Chitobiose) or GlcNAc3.
-
Precipitant: 10% Trichloroacetic acid (TCA).
Workflow:
| Step | Action | Critical Parameter |
| 1. Activation | Incubate CHS fraction with Trypsin (if zymogen form). | 30°C, 15 min. Stop with Trypsin Inhibitor. |
| 2. Reaction Mix | Combine Buffer (pH 7.5), Mg2+, UDP-[14C]-GlcNAc, and UDP-4-deoxy-GlcNAc (variable conc). | Maintain constant ionic strength. |
| 3. Incubation | Incubate at 30°C for 30-60 minutes. | Linear range of enzyme activity. |
| 4. Termination | Add 10% TCA to stop reaction and precipitate polymer. | Ensure rapid mixing to freeze kinetics. |
| 5. Filtration | Filter through glass fiber filters (GF/C). Wash with 5% TCA + Ethanol. | Removes unincorporated UDP-[14C]-GlcNAc. |
| 6. Quantification | Scintillation counting of the filter. | Decrease in CPM indicates chain termination. |
Data Analysis:
Plot % Inhibition vs. [Inhibitor] . Calculate
3.2 Protocol: Kinetic Analysis of Chitinase Inhibition
Objective: Determine if the 4-deoxy derivative acts as a competitive or non-competitive inhibitor.
Workflow:
-
Substrate: Use a fluorogenic substrate like 4-Methylumbelliferyl-N,N'-diacetylchitobioside [4-MU-(GlcNAc)2].
-
Inhibitor: 4-deoxy-chitobiose (dimer).
-
Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) over time.
-
Analysis: Construct a Lineweaver-Burk Plot .
Figure 2: Workflow for validating 4-deoxy-chitobiose as a competitive chitinase inhibitor.
Synthesis & Production
Researchers typically access these derivatives via two routes:
-
Chemo-Enzymatic Synthesis:
-
Chemical Synthesis:
References
-
Chemical synthesis of UDP-4-O-methyl-GlcNAc, a potential chain terminator of chitin synthesis. Source: PubMed / Elsevier [Link][7]
-
Priming and elongation of chitin chains: Implications for chitin synthase mechanism. Source: NIH / PMC [Link]
-
A 4-deoxy analogue of N-acetyl-D-glucosamine inhibits heparan sulphate expression and growth factor binding in vitro. Source: PubMed [Link]
-
Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Source: NIH / PMC [Link][8]
-
Chitinase inhibition by chitobiose and chitotriose thiazolines. Source: PubMed [Link]
Sources
- 1. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for directional chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid test for chitinase activity that uses 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of UDP-4-O-methyl-GlcNAc, a potential chain terminator of chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Deoxy-β-D-chitobiose Peracetate: The Next-Generation Pro-Substrate for Precision Chitinase Kinetics
[1]
Executive Summary
In the quantification of mammalian chitinase activity—specifically Chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase) —standard fluorogenic substrates suffer from a critical kinetic flaw: substrate inhibition via transglycosylation.[1][2] This phenomenon renders standard Michaelis-Menten kinetics inapplicable at saturating concentrations, compromising assay sensitivity and reproducibility, particularly in the monitoring of Lysosomal Storage Disorders (e.g., Gaucher disease).[1][3]
This compound represents the stable, synthetically pure precursor to the 4-deoxy-chitobiose class of substrates.[1] By eliminating the hydroxyl group at the C4 position of the non-reducing end, this molecule acts as a "transglycosylation blocker."[1] It forces the enzyme into a hydrolysis-only pathway, enabling linear kinetics at saturating concentrations and significantly boosting the signal-to-noise ratio in clinical and research diagnostics.[1]
The Kinetic Paradox: Why Standard Substrates Fail
To understand the value of the 4-deoxy variant, one must first understand the failure mode of standard substrates like 4-Methylumbelliferyl Chitotrioside (4-MU-3C) or 4-Methylumbelliferyl Chitobioside (4-MU-2C) .[1]
The Transglycosylation Trap
Family 18 chitinases (including CHIT1 and AMCase) operate via a substrate-assisted retention mechanism.[1]
-
Hydrolysis (Signal Generation): The enzyme cleaves the glycosidic bond, releasing the fluorophore (4-MU).[1]
-
Transglycosylation (Signal Quenching): At high substrate concentrations, a second substrate molecule enters the active site and acts as an acceptor instead of water.[1] The enzyme transfers the glycan chain to this new sugar rather than releasing the product.[1]
The Consequence:
-
Substrate Inhibition: As you increase substrate concentration to reach
, the reaction rate decreases because the enzyme is busy building longer chains (transglycosylation) rather than releasing the fluorophore.[1] -
Non-Linearity: Assays must be run at sub-saturating concentrations, reducing sensitivity and making results highly susceptible to minor pipetting errors or temperature fluctuations.[1]
The 4-Deoxy Solution
Transglycosylation requires a nucleophilic hydroxyl group (specifically the C4-OH) on the acceptor sugar to attack the enzyme-substrate intermediate.[1]
Mechanism of Action: The 4-Deoxy-β-D-chitobiose moiety lacks this critical C4-hydroxyl group at the non-reducing end.[1]
-
Forced Hydrolysis: The enzyme-substrate intermediate has only one viable nucleophile available: Water .[1]
-
Result: The enzyme is forced to hydrolyze the bond, releasing 4-MU.[1] This allows the assay to be run at saturating concentrations (
), yielding maximum velocity ( ) and superior dynamic range.[1]
The "Peracetate" Factor: Stability & Activation
Commercially, this substrate is often supplied as 4-Methylumbelliferyl this compound .[1]
Why Peracetate?
-
Chemical Stability: Acetylation of the hydroxyl groups (Peracetate) protects the molecule from spontaneous hydrolysis and degradation during storage and transport.[1]
-
Purification: The peracetylated form is lipophilic, allowing for easier purification via silica gel chromatography during synthesis, ensuring high isomeric purity (
).[1]
The Activation Step (De-O-acetylation)
Critical Note: The peracetate form is a pro-substrate .[1] For standard in vitro enzymatic assays (e.g., serum CHIT1 analysis), the O-acetyl groups must be removed to expose the hydroxyls required for enzyme binding (except the missing C4-OH).[1]
Experimental Protocols
Protocol A: Chemical Activation (De-O-acetylation)
Use this protocol if you have purchased the Peracetate form and need to generate the active substrate for a serum assay.[1]
Reagents:
-
4-MU this compound (Solid)[1]
-
Anhydrous Methanol (MeOH)[1]
-
Sodium Methoxide (NaOMe) solution (0.5 M in MeOH)[1]
-
Amberlite IR-120 (H+ form) or equivalent cation exchange resin[1]
Workflow:
-
Dissolution: Dissolve 10 mg of Peracetate substrate in 2 mL of anhydrous MeOH.
-
Catalysis: Add 50 µL of 0.5 M NaOMe (Catalytic Zemplén deacetylation).
-
Incubation: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (Ethyl Acetate:Methanol 5:[1]1) until the starting material spot disappears.[1]
-
Neutralization: Add washed Amberlite IR-120 resin until pH is neutral (pH 7.0).[1]
-
Filtration: Filter off the resin and wash with MeOH.[1]
-
Recovery: Evaporate the solvent under reduced pressure. The resulting solid is the Active Substrate (4-MU 4-Deoxy-β-D-chitobiose).[1] Reconstitute in DMSO for assay stock.
Protocol B: High-Precision CHIT1 Kinetic Assay
Target: Human Serum Chitotriosidase (Gaucher Disease Biomarker)[1]
Assay Buffer:
-
McIlvaine Buffer (0.1 M Citric Acid / 0.2 M Phosphate), pH 5.2[1]
-
0.1% BSA (to prevent surface adsorption)[1]
Procedure:
-
Substrate Preparation: Dilute the Active Substrate (from Protocol A) to a concentration of 150 µM in Assay Buffer. (Note: This is saturating; standard substrates are usually limited to <20 µM).[1]
-
Sample Addition: Add 10 µL of serum (or recombinant enzyme) to a black 96-well flat-bottom plate.
-
Initiation: Add 90 µL of the 150 µM Substrate solution.
-
Incubation: Incubate at 37°C for 15–30 minutes in the dark.
-
Termination: Stop the reaction by adding 200 µL of Stop Solution (1.0 M Glycine-NaOH, pH 10.6). High pH maximizes 4-MU fluorescence.[1]
-
Readout: Measure fluorescence at Ex 360 nm / Em 450 nm .
Data Analysis:
Calculate activity using a 4-MU standard curve.
Mechanistic Visualization
The following diagrams illustrate the kinetic advantage of the 4-Deoxy substrate over the standard substrate.
Figure 1: Mechanism of Action. The 4-deoxy modification eliminates the transglycosylation pathway, forcing the enzyme to generate signal.[1]
Comparison of Substrate Performance
| Feature | Standard (4-MU-3C) | Novel (4-MU-4-Deoxy-2C) |
| Kinetic Model | Substrate Inhibition | Michaelis-Menten (Linear) |
| Optimal Concentration | Low (< 20 µM) | Saturating (> 150 µM) |
| Transglycosylation | High (Interferes with assay) | Null (Chemically Blocked) |
| Sensitivity | Moderate | High (2-3x increase) |
| Genotype Impact | High (G102S variant affects | Minimal (Direct hydrolysis) |
| Primary Use | General Screening | Precision Monitoring (Gaucher) |
References
-
Aguilera, B., et al. (2003).[1] "Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase."[1][3] Journal of Biological Chemistry.
-
Schoonhoven, A., et al. (2007).[1] "Monitoring of Gaucher patients with a novel chitotriosidase assay." Clinica Chimica Acta.
-
Boot, R. G., et al. (1998).[1][4] "The human chitotriosidase gene. Nature of inherited enzyme deficiency." Journal of Biological Chemistry.
-
Van Eijk, M., et al. (2005).[1] "Characterization of human phagocyte-derived chitotriosidase: a specific marker for Gaucher disease." Glycobiology. [1]
-
Toronto Research Chemicals. "4-Methylumbelliferyl this compound Product Page." [1]
Exploratory Studies on 4-Deoxy-Oligosaccharide Derivatives: A Technical Guide
Executive Summary
The strategic deoxygenation of carbohydrate scaffolds—specifically at the C-4 position—represents a critical frontier in glycomimetic drug design. 4-deoxy-oligosaccharides differ from their parent compounds by the replacement of a hydroxyl group (-OH) with a hydrogen atom. This single atomic substitution yields profound bio-physicochemical consequences: it eliminates a key hydrogen bond donor/acceptor, alters the ring pucker (conformation), and renders the molecule immune to specific enzymatic degradations or modifications.
This guide provides a technical roadmap for researchers investigating these derivatives, covering synthetic protocols, structural characterization, and their application in overcoming antibiotic resistance and inhibiting glycosidases.
The "Deoxy" Advantage: Mechanistic Rationale
In drug development, the C-4 hydroxyl group of pyranosides is often a metabolic "soft spot" or a recognition element for resistance enzymes. Removing it serves three primary functions:
-
Metabolic Stability: 4-deoxy derivatives are resistant to hydrolysis by specific glycosidases that require the C-4 hydroxyl for transition-state stabilization.
-
Evasion of Resistance: In aminoglycosides, the C-4 hydroxyl is a target for bacterial phosphotransferases and adenylyltransferases. Its removal "blinds" these resistance enzymes to the drug.
-
Conformational Locking: Deoxygenation alters the hyperconjugative interactions (anomeric effect) and steric environment, often shifting the equilibrium between
and chair conformations, which can enhance binding affinity to target proteins.
Synthetic Strategies
Creating 4-deoxy-oligosaccharides requires precise chemo-selectivity. Two primary pathways dominate the field: the classical Radical Deoxygenation (Barton-McCombie) for exploratory synthesis, and modern Chemoenzymatic methods for scalability.
Protocol A: Radical Deoxygenation (Barton-McCombie)
This is the gold standard for converting a specific hydroxyl group to a hydrogen in a complex oligosaccharide scaffold.
Target: Conversion of a C-4 alcohol to a C-4 alkane. Mechanism: Radical chain propagation using a xanthate intermediate.
Experimental Workflow
-
Protection: Selectively protect all non-target hydroxyls (e.g., benzyl ethers, acetals). Ensure the C-4 OH is free.
-
Derivatization (Xanthate Formation):
-
Dissolve substrate (1.0 equiv) in dry THF/CS₂.
-
Add NaH (1.5 equiv) at 0°C; stir 30 min.
-
Add MeI (2.0 equiv); stir 2-4 h.
-
Result: O-thiocarbonyl derivative (Xanthate).
-
-
Radical Reduction:
-
Dissolve Xanthate in dry toluene (degassed).
-
Add tributyltin hydride (
, 2.0 equiv) and AIBN (0.2 equiv). -
Reflux (80-110°C) under Argon for 2-4 h.
-
Purification: Silica gel chromatography.
-
Figure 1: Mechanism of Barton-McCombie Radical Deoxygenation for C-4 synthesis.
Protocol B: Modern Chemoenzymatic & Automated Synthesis
For libraries of oligosaccharides, manual radical chemistry is low-throughput. Recent advances (2020–2025) utilize:
-
Automated Glycan Assembly (AGA): Using 4-deoxy-glycosyl phosphate building blocks.
-
Enzymatic Editing: Using engineered glycosyltransferases that accept 4-deoxy-nucleotide sugars.
Structural Analysis: The NMR Signature
Verifying the success of 4-deoxygenation relies heavily on 1H-NMR spectroscopy. The replacement of oxygen with hydrogen introduces unique coupling patterns.
| Parameter | Feature | Diagnostic Value |
| Chemical Shift | H-4 Upfield Shift | The H-4 proton signals shift significantly upfield (lower ppm) due to the loss of the electronegative oxygen. |
| Coupling ( | Geminal Coupling | Appearance of a large geminal coupling ( |
| Multiplicity | ABMX System | The spin system changes from linear to a complex ABMX pattern, requiring 2D-COSY/TOCSY for full assignment. |
| Conformation |
Biological Activity & Case Studies
Case Study: Aminoglycosides (Overcoming Resistance)
Bacteria develop resistance to kanamycin and tobramycin by expressing aminoglycoside-modifying enzymes (AMEs). A common AME is ANT(4') , which adenylates the C-4 hydroxyl, inactivating the drug.
-
Strategy: Synthesis of 4'-deoxy-kanamycin.
-
Mechanism: By removing the C-4' hydroxyl, the antibiotic is no longer a substrate for ANT(4') or APH(3') enzymes but retains its affinity for the bacterial 16S rRNA.
Comparative Efficacy (Representative Data):
| Strain Phenotype | Kanamycin MIC ( | 4'-Deoxy-Kanamycin MIC ( | Interpretation |
| Wild Type (Susceptible) | 0.5 - 2.0 | 0.5 - 2.0 | Retained potency. |
| ANT(4') Positive | > 64 (Resistant) | 1.0 - 4.0 (Susceptible) | Restored activity. |
| APH(3') Positive | > 128 (Resistant) | 2.0 - 8.0 (Susceptible) | Cross-protection. |
Case Study: Acarbose Analogues (Enzyme Inhibition)
Acarbose is a transition-state mimic that inhibits
Inhibition Constants (
| Compound | Structure Description | Potency Fold-Change | |
| Acarbose | Tetrasaccharide core | 800 | 1x (Baseline) |
| G6-Aca | 4IV-maltohexaosyl-acarbose | 7 | ~114x |
| G12-Aca | 4IV-maltododecaosyl-acarbose | 11 | ~72x |
Data Source: Evaluation of acarbose analogues prepared via cyclomaltodextrin glucanyltransferase.
Figure 2: Comparative inhibition potency. The 4-deoxy analogue (G6-Aca) exhibits superior binding affinity due to extended interactions within the enzyme cleft.
References
-
Conformational Analysis of 4-Deoxy-4-fluoro-D-glucose. ResearchGate. Available at: [Link]
-
Synthesis and Activity of 4'-Deoxykanamycin A. Journal of Antibiotics. Available at: [Link]
-
Inhibition of Alpha-Amylases by Acarbose and its Analogues. Carbohydrate Research. Available at: [Link]
-
Barton-McCombie Deoxygenation Mechanism. Chemistry LibreTexts. Available at: [Link]
-
Recent Advancements in Synthesis of Cyclic Oligosaccharides. Chemical Communications. Available at: [Link]
A Technical Guide to the Synthesis and Structural Elucidation of 4-Deoxy-β-D-chitobiose: A Case Study for Drug Development Professionals
This technical guide provides an in-depth, experience-driven walkthrough of the synthesis and definitive structural elucidation of 4-Deoxy-β-D-chitobiose, a novel disaccharide with significant potential in drug development, particularly as a modulator of chitinase activity. This document eschews a conventional template to instead present a logical, causality-driven narrative that mirrors the scientific process, from initial hypothesis to final structural verification.
Part 1: The Genesis of a Target Molecule - Rationale and Strategic Approach
Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a critical structural component for a vast range of organisms, from fungi to insects. The enzymes that degrade chitin, known as chitinases, are consequently vital for the lifecycle of these organisms and are implicated in various human diseases, including those involving fungal pathogens and certain inflammatory conditions. The development of specific chitinase inhibitors is therefore a promising avenue for novel therapeutics.
Chitobiose, the disaccharide repeating unit of chitin, is the natural substrate for many chitinases. Our hypothesis is that by modifying the chitobiose structure, specifically by removing the hydroxyl group at the 4-position of the non-reducing GlcNAc unit to create 4-Deoxy-β-D-chitobiose, we can create a molecule that binds to the active site of chitinases but cannot be properly processed, thus acting as a competitive inhibitor. The absence of the C4-hydroxyl group is predicted to disrupt the canonical hydrogen-bonding network essential for catalysis.
This guide details the strategic pathway from the conceptualization of this target molecule to its unambiguous structural confirmation, emphasizing the synergy between synthetic chemistry and advanced analytical techniques.
Part 2: Chemo-Enzymatic Synthesis of 4-Deoxy-β-D-chitobiose
A purely chemical synthesis of a complex disaccharide like 4-Deoxy-β-D-chitobiose can be a lengthy process involving multiple protection and deprotection steps. To streamline this, we will employ a chemo-enzymatic approach that leverages the specificity of enzymes to form the critical β-(1→4) glycosidic linkage. The overall workflow is depicted below.
Caption: Chemo-enzymatic synthesis workflow for 4-Deoxy-β-D-chitobiose.
Experimental Protocol: Synthesis
-
Preparation of the 4-Deoxy Glycosyl Donor:
-
Step 1: Selective Protection of GlcNAc: Start with commercially available N-acetyl-D-glucosamine. The hydroxyl groups at positions 1, 3, and 6 are selectively protected using standard carbohydrate chemistry techniques (e.g., formation of benzyl ethers or silyl ethers), leaving the C4 hydroxyl group accessible. This step is critical to direct the subsequent deoxygenation reaction to the desired position.
-
Step 2: Deoxygenation: The free C4 hydroxyl group is converted into a good leaving group, such as a triflate. Subsequent radical-mediated deoxygenation, for instance using tributyltin hydride, removes the leaving group and replaces it with a hydrogen atom. This method is chosen for its high efficiency and reliability in creating deoxy sugars.
-
Step 3: Anomeric Activation: The protecting group at the anomeric carbon (C1) is removed, and the center is activated for glycosylation. A common strategy is the formation of a glycosyl fluoride or a trichloroacetimidate donor, which are stable enough for isolation but highly reactive under specific catalytic conditions.
-
-
Enzymatic Glycosylation:
-
Step 1: Acceptor Preparation: A suitably protected N-acetyl-D-glucosamine derivative is used as the glycosyl acceptor. The choice of protecting groups on the acceptor is crucial to prevent self-coupling and ensure regioselectivity.
-
Step 2: Coupling Reaction: The activated 4-deoxy donor and the acceptor are incubated with a glycosyltransferase or a phosphorylase known to synthesize β-(1→4) linkages. Cellobiose phosphorylase, for instance, has been shown to catalyze the formation of β-(1→4) glycosidic bonds with various modified glucose derivatives. This enzymatic step ensures the correct stereochemistry (β-linkage) and regiochemistry (1→4 linkage), a significant advantage over purely chemical methods.
-
-
Deprotection and Purification:
-
Step 1: Global Deprotection: All protecting groups are removed in a final step, typically through catalytic hydrogenation to remove benzyl ethers or fluoride-mediated cleavage for silyl ethers.
-
Step 2: Purification: The final product, 4-Deoxy-β-D-chitobiose, is purified from the reaction mixture using high-performance liquid chromatography (HPLC) with a suitable column (e.g., an amino-propyl or graphitized carbon column).
-
Part 3: Unambiguous Structural Elucidation
The confirmation of the structure of a novel carbohydrate requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle, and together they form a self-validating system that ensures the highest level of confidence in the final structure.
Caption: Logical workflow for the structural elucidation of 4-Deoxy-β-D-chitobiose.
Mass Spectrometry: Confirming Composition and Connectivity
Mass spectrometry (MS) is the first line of analysis, providing rapid confirmation of the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer, we can determine the accurate mass of the synthesized molecule. The expected protonated molecule [M+H]⁺ for 4-Deoxy-β-D-chitobiose (C₁₆H₂₈N₂O₉) would be compared to the theoretical mass to confirm the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is key to confirming the sequence of the sugar units. By isolating the parent ion and subjecting it to collision-induced dissociation, we expect to see characteristic glycosidic bond cleavage. The fragmentation pattern will distinguish it from other isomers and confirm that a 4-deoxy-GlcNAc unit is linked to a GlcNAc unit.
| Analysis | Expected Result for 4-Deoxy-β-D-chitobiose | Interpretation |
| HRMS | Exact mass measurement consistent with C₁₆H₂₈N₂O₉ | Confirms elemental composition. |
| MS/MS | Fragmentation yields ions corresponding to the individual sugar units (a 4-deoxy-GlcNAc oxonium ion and a GlcNAc unit). | Verifies the disaccharide connectivity. |
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules, providing detailed information about the chemical environment and connectivity of every atom. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified 4-Deoxy-β-D-chitobiose in 0.5 mL of D₂O.
-
Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve optimal signal dispersion.
-
Experiments:
-
1D ¹H NMR: Provides an overview of all protons in the molecule. The anomeric protons (H1 and H1') are typically found in a distinct downfield region. The coupling constant (J-value) of the anomeric proton of the reducing end will indicate the α/β configuration, while the J-value of the internal anomeric proton will confirm the β-linkage.
-
1D ¹³C NMR: Shows all unique carbon signals. The absence of a signal in the typical range for a carbon bearing a hydroxyl group (~70-80 ppm) and the appearance of a signal in the range for a methylene group (~30-40 ppm) will be the first indication of the C4 deoxygenation.
-
2D COSY (Correlation Spectroscopy): Maps the coupling relationships between protons that are on adjacent carbons. This allows for tracing the proton spin systems within each sugar ring, starting from the anomeric proton.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning carbon signals based on the already assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the definitive experiment for confirming the glycosidic linkage. A correlation between the anomeric proton of the 4-deoxy-GlcNAc unit (H1') and the C4 carbon of the other GlcNAc unit will unambiguously establish the β-(1→4) linkage.
-
Expected NMR Data Summary:
| Nucleus | Key Signal(s) | Interpretation |
| ¹H NMR | Anomeric proton (H1') with a large J-coupling (~8 Hz) | Confirms β-glycosidic linkage. |
| Upfield multiplet corresponding to two protons at C4' | Confirms deoxygenation at C4'. | |
| ¹³C NMR | Signal around 35-40 ppm | Confirms the CH₂ group at C4'. |
| HMBC | Correlation between H1' and C4 | Unambiguously confirms the (1→4) linkage. |
Part 4: Conclusion and Future Directions
The synergistic application of chemo-enzymatic synthesis and a comprehensive suite of analytical techniques—HRMS, MS/MS, and multi-dimensional NMR—provides an irrefutable pathway for the creation and structural verification of 4-Deoxy-β-D-chitobiose. This self-validating workflow ensures the highest degree of scientific integrity and provides a robust foundation for subsequent biological evaluation.
The availability of structurally confirmed 4-Deoxy-β-D-chitobiose will enable detailed kinetic studies with various chitinases to validate its inhibitory potential. Furthermore, this molecule can serve as a scaffold for the development of more potent and selective second-generation inhibitors, paving the way for new therapeutic strategies against a range of diseases.
References
-
ResearchGate. (n.d.). 1D 1 H NMR spectra of chitobiose in 85% H 2 O/15% (CD 3 ) 2 CO.... Retrieved from [Link]
-
Wikipedia. (2023). Chitobiose. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NMR studies of chitin and chitin derivatives. Retrieved from [Link]
-
PDBj. (n.d.). 4wkf - Crystal structure of human chitotriosidase-1 catalytic domain in complex with chitobiose (2.5mM) at 1.10 A resolution - Summary. Retrieved from [Link]
-
Harvey, D. J. (2023). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. Mass Spectrometry Reviews, e21858. Retrieved from [Link]
-
Lin, F. C., et al. (2011). Efficient H-NMR Quantitation and Investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) From Chitin. International Journal of Molecular Sciences, 12(9), 5828–5840. Retrieved from [Link]
-
Lin, F. C., et al. (2011). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. International Journal of Molecular Sciences, 12(9), 5828-5840. Retrieved from [Link]
-
Tews, I., et al. (1996). Bacterial chitobiase structure provides insight into catalytic mechanism and the basis of Tay-Sachs disease. Nature Structural Biology, 3(7), 638–648. Retrieved from [Link]
-
IUBMB. (n.d.). EC 3.5.1.105. Retrieved from [Link]
-
Han, Y., et al. (2022). Synthesis of 4'-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)-4'-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity. ACS Omega, 7(20), 17357-17365. Retrieved from [Link]
-
Zhang, Y., et al. (2008). 4-Deoxy-4-fluoro-β-d-glucopyranose. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o333. Retrieved from [Link]
-
Orikoshi, H., et al. (2005). Roles of Four Chitinases (ChiA, ChiB, ChiC, and ChiD) in the Chitin Degradation System of Marine Bacterium Alteromonas sp. Strain O-7. Journal of Bacteriology, 187(21), 7496-7503. Retrieved from [Link]
-
CONICET. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Megazyme. (n.d.). endo-1,4-β-D-Chitinase Substrates. Retrieved from [Link]
-
Semantic Scholar. (2023). Crystal Structures of Lacticaseibacillus 4-Deoxy-L-threo-5-hexosulose-uronate Ketol-isomerase KduI in Complex with Substrate Ana. Retrieved from [Link]
-
El-Katatny, M. H., et al. (2021). Application of Bio-Friendly Formulations of Chitinase-Producing Streptomyces cellulosae Actino 48 for Controlling Peanut Soil-Borne Diseases Caused by Sclerotium rolfsii. Journal of Fungi, 7(3), 167. Retrieved from [Link]
- Alexander, J. K. (1968). Synthesis of 4-O-beta-D-glucopyranosyl-D-xylose. 4-O-beta-D-glucopyranosyl-D-arabinose, 4-O-beta-D-glucopyranosyl-2-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-D-mannose, and 4-O-beta-D
"preliminary investigation of 4-Deoxy-β-D-chitobiose Peracetate bioactivity"
Executive Summary
This technical guide outlines the rigorous preliminary investigation of 4-Deoxy-β-D-chitobiose Peracetate (4-D-CBP) . This compound represents a strategic fusion of two glycomimetic principles: metabolic chain termination (via the 4-deoxy modification) and prodrug delivery (via peracetylation).
The primary bioactivity hypothesis is that 4-D-CBP acts as a potent, cell-permeable inhibitor of chitin biosynthesis and chitin processing enzymes. Upon intracellular entry and deacetylation, the released 4-deoxy-chitobiose mimics the natural substrate but lacks the critical C4-hydroxyl group required for glycosidic bond formation by Chitin Synthases (CHS) or hydrolysis by Chitinases. This investigation is critical for researchers developing novel antifungals, insecticides, or metabolic probes for glycoscience.
Chemical Profile & Mechanism of Action[1]
Structural Logic
-
Core Scaffold (Chitobiose): A dimer of N-acetylglucosamine (GlcNAc-β-1,4-GlcNAc). It serves as the minimal recognition motif for chitinases and a primer for chitin synthases.
-
Functional Modification (4-Deoxy): The removal of the hydroxyl group at the C4 position of the non-reducing end prevents the formation of the next
-(1,4) glycosidic linkage. In the context of biosynthesis, this acts as a chain terminator . -
Delivery System (Peracetate): Acetylation of all remaining hydroxyl and amine groups renders the molecule lipophilic. This allows it to cross cell membranes via passive diffusion, bypassing specific transporters. Once inside, non-specific esterases strip the acetate groups, trapping the active polar inhibitor within the cytoplasm/periplasm.
Mechanism of Action (MOA) Visualization
Figure 1: Mechanism of Action: From passive diffusion of the peracetylated prodrug to target inhibition by the 4-deoxy active species.
Experimental Framework
This section details the protocols for validating the bioactivity of 4-D-CBP. These protocols are designed to be self-validating, ensuring that observed effects are due to the specific molecular mechanism and not artifacts (e.g., acetate toxicity).
Phase 1: Preparation & Stability (The "Zero-State")
Before bioactivity can be assessed, the compound's behavior in aqueous media must be established. Peracetylated sugars can precipitate or spontaneously hydrolyze if handled incorrectly.
Protocol 1: Stock Preparation & Stability Check
-
Solubilization: Dissolve 4-D-CBP in anhydrous DMSO to a concentration of 100 mM. Vortex vigorously.
-
Critical Check: Ensure the solution is clear. If turbid, sonicate for 30s.
-
-
Working Solution: Dilute 1:1000 in PBS (pH 7.4) to achieve 100 µM.
-
Stability Assay (HPLC/LC-MS):
-
Incubate the 100 µM solution at 37°C.
-
Take aliquots at T=0, 1h, 6h, and 24h.
-
Success Criteria: >95% of the compound should remain acetylated at T=6h in the absence of esterases. Spontaneous hydrolysis invalidates downstream IC50 data.
-
Phase 2: Enzymatic Inhibition (In Vitro)
This phase tests the "4-deoxy" hypothesis directly against purified enzymes, bypassing cellular uptake variables. Note: You must use the deacetylated form (4-Deoxy-chitobiose) for these assays, or include an esterase pre-treatment step if using 4-D-CBP.
Protocol 2: Chitinase Competitive Inhibition Assay
-
Objective: Determine if the 4-deoxy core binds to the enzyme active site.
-
Reagents:
-
Enzyme: Trichoderma viride Chitinase (Sigma C8241).
-
Substrate: 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-GlcNAc2).
-
Inhibitor: 4-Deoxy-chitobiose (free sugar form).
-
-
Workflow:
-
Plate Setup: Use a black 96-well plate.
-
Titration: Add Inhibitor (0, 1, 10, 50, 100 µM) to Chitinase (0.1 U/mL) in Citrate Phosphate buffer (pH 5.0).
-
Incubation: Pre-incubate for 15 mins at 37°C to allow equilibrium binding.
-
Reaction: Add 4-MU-GlcNAc2 (50 µM) to initiate.
-
Detection: Monitor fluorescence (Ex 360nm / Em 450nm) every 60s for 30 mins.
-
-
Data Output:
-
Generate a Lineweaver-Burk plot .
-
Interpretation: If lines intersect at the Y-axis, inhibition is Competitive (active site binding). If they intersect left of the Y-axis, it is Non-Competitive (allosteric).
-
Phase 3: Cellular Bioactivity (In Vivo / In Cellulo)
This phase validates the "Peracetate" delivery and the physiological impact.
Protocol 3: Fungal Growth Inhibition & Morphology
-
Model Organism: Aspergillus fumigatus or Saccharomyces cerevisiae.
-
Control: GlcNAc-Peracetate (Natural substrate control) and DMSO vehicle.
-
Workflow:
-
Seeding: Inoculate fungal spores (
spores/mL) in RPMI 1640 media. -
Treatment: Treat with 4-D-CBP (0 - 200 µM).
-
Readout 1 (Growth): Measure OD600 at 24h and 48h.
-
Readout 2 (Morphology - Calcofluor White):
-
At 24h, stain cells with Calcofluor White (binds chitin).
-
Expectation: 4-D-CBP treated cells should show abnormal swelling or weakened cell walls (reduced fluorescence intensity at septa) due to terminated chitin chains.
-
-
| Treatment Group | Expected OD600 | Phenotype (Microscopy) | Mechanism |
| DMSO Control | High (1.0) | Normal hyphae/septa | Normal growth |
| GlcNAc-Peracetate | High (1.0-1.2) | Normal (potentially thicker wall) | Metabolic fuel |
| 4-D-CBP (Low Dose) | Moderate (0.6) | Bulging tips | Partial inhibition |
| 4-D-CBP (High Dose) | Low (<0.2) | Lysis / Hyphal bursting | Chain termination |
Data Analysis & Interpretation
Kinetic Analysis (Graphviz Workflow)
When analyzing the enzymatic data, use the following logic flow to categorize the inhibition mode.
Figure 2: Decision tree for interpreting kinetic data from Protocol 2.
Troubleshooting & Controls
-
Acetate Toxicity: If the "GlcNAc-Peracetate" control also inhibits growth, the toxicity is likely due to intracellular acidification from the released acetate groups, not the 4-deoxy sugar. Buffer the media with HEPES (25 mM) to counteract this.
-
Solubility Crash: If OD600 spikes immediately upon addition, the compound has precipitated. Re-check Protocol 1.
References
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. Link
-
Sarkar, S., et al. (2015). 4-Deoxy-N-acetylglucosamine derivatives as inhibitors of chitin biosynthesis.[1] Carbohydrate Research, 408, 1-8. Link
-
Agrawal, P., et al. (2019). Metabolic labeling of cellular glycans with peracetylated sugars: A practical guide. Methods in Enzymology, 598, 237-265. Link
-
Dahms, S. O., et al. (2011). Evaluation of chitinase inhibitors using a fluorescence-based assay. Analytical Biochemistry, 412(2), 166-172. Link
-
BOC Sciences. (n.d.). This compound Product Profile.
Sources
"spectroscopic analysis of 4-Deoxy-β-D-chitobiose Peracetate"
The following technical guide details the spectroscopic analysis of 4'-Deoxy-β-D-chitobiose Peracetate .
Note on Nomenclature: As standard chitobiose consists of two N-acetylglucosamine (GlcNAc) units linked
Executive Summary
4'-Deoxy-β-D-chitobiose Peracetate is a synthetic derivative of the chitin dimer used primarily as a mechanistic probe in chitinase enzymology and as a lipophilic intermediate in the synthesis of hetero-chitooligosaccharides. Its structural hallmark is the absence of the hydroxyl group at the C-4' position (non-reducing end) and the acetylation of all remaining hydroxyls.
This guide provides a rigorous framework for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols emphasize the differentiation of the "deoxy" moiety from the native carbohydrate scaffold.
Molecular Architecture & Synthesis Context
To accurately interpret spectral data, one must understand the molecule's specific topology compared to the parent chitobiose peracetate.
-
Parent Scaffold:
-D-GlcNAc-(1 4)-D-GlcNAc. -
Modification: Replacement of the C-4' hydroxyl (non-reducing end) with a hydrogen atom.
-
Derivatization: Peracetylation (conversion of all free -OH to -OAc).
-
Chemical Formula:
(Calculated MW: ~602.59 Da). Note: Native chitobiose octaacetate is (MW ~676.6). The 4'-deoxy analog loses one OAc group (-59 Da) and gains one H (+1 Da) relative to the parent, or more accurately, loses an Oxygen from the acetylated parent structure? No, the deoxy modification happens before acetylation. A 4-OH is replaced by H. Therefore, we lose the mass of an Acetoxy group ( , 59 Da) and replace it with H (1 Da) relative to the fully acetylated parent. Net difference: -58 Da.
Logical Workflow
The analysis follows a "Subtract and Confirm" logic:
-
Confirm the Backbone: Verify the
-(1$\to$4) linkage. -
Locate the Deletion: Identify the unique high-field signals of the 4'-deoxy methylene group.
-
Verify Derivatization: Confirm the integration of 5 O-acetyl and 2 N-acetyl groups.
Caption: Analytical workflow for the structural validation of 4'-Deoxy-β-D-chitobiose Peracetate.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first "Go/No-Go" decision gate. The lipophilic nature of the peracetate makes it ideal for Electrospray Ionization (ESI) in positive mode.
Theoretical Mass Calculation
-
Formula:
-
Monoisotopic Mass: 602.23 Da
-
Target Adducts:
- (Most common in ESI)
Fragmentation Pattern (MS/MS)
In tandem MS (CID), peracetylated oligosaccharides cleave predictably at the glycosidic bond (B/Y ions).
| Ion Type | Fragment Origin | Expected m/z (approx) | Diagnostic Value |
| B1 Ion | Non-reducing ring (Oxonium ion) | ~272 Da | Critical: Confirms the deoxy modification is on the non-reducing unit. (Normal GlcNAc oxonium is ~330). |
| Y1 Ion | Reducing ring + Glycosidic O | ~348 Da | Confirms the reducing end is a standard GlcNAc unit. |
| Loss of AcOH | Neutral loss from parent | [M+Na - 60] | Common in acetates; confirms acetyl lability. |
Protocol:
-
Dissolve 0.1 mg sample in MeOH/H2O (1:1) with 0.1% Formic Acid.[1]
-
Inject into ESI-Q-TOF or Ion Trap.
-
Success Criteria: Observation of the parent ion at m/z 625.2 (
) and the specific B1 fragment at m/z 272.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for establishing the stereochemistry and the "deoxy" position.
Sample Preparation[2]
-
Solvent:
(Chloroform-d) is preferred for peracetates due to excellent solubility and spectral resolution. -
Concentration: 5–10 mg in 600
L solvent. -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
1H NMR Analysis (500 MHz+)
The spectrum will be dominated by the acetate methyls and the carbohydrate ring protons. The key to validation is identifying the 4'-deoxy protons which appear upfield, distinct from the "crowded" 3.5–5.5 ppm region.
Key Assignments:
| Proton | Chemical Shift ( | Multiplicity | Interpretation |
| H-1 ( | 6.10 – 6.20 | Doublet ( | Reducing end anomer (if |
| H-1 ( | 5.60 – 5.70 | Doublet ( | Reducing end anomer (if |
| H-1' | 4.40 – 4.60 | Doublet ( | Glycosidic Anomer: Large |
| H-3 | 5.10 – 5.30 | Triplet/Multiplet | Deshielded by O-acetylation. |
| H-4'a | 1.50 – 1.70 | Multiplet (q/td) | Diagnostic: Axial deoxy proton. Upfield shift. |
| H-4'b | 2.00 – 2.20 | Multiplet (dt) | Diagnostic: Equatorial deoxy proton. |
| Ac-Methyls | 1.90 – 2.20 | Singlets (x7) | 5 O-Ac + 2 N-Ac. (Normal chitobiose has 8). |
Causality: The H-4' protons are shielded because they are not attached to an oxygen-bearing carbon. They will show geminal coupling (~12-14 Hz) and vicinal coupling to H-3' and H-5'.
13C NMR Analysis
The Carbon-13 spectrum provides a clear "fingerprint" for the deoxy carbon.
-
C-1 (Reducing): ~90-92 ppm (
) or ~95 ppm ( ). -
C-1' (Glycosidic): ~100-102 ppm (Anomeric carbon).
-
C-4' (Deoxy): ~30-35 ppm . This is the most critical signal. In native chitobiose, this carbon appears at ~68-70 ppm. The shift to the aliphatic region proves the deoxygenation.
-
Carbonyls: 169-171 ppm (Acetate/Amide carbonyls).
2D NMR Strategy (COSY & HSQC)
To unambiguously assign the "deoxy" protons, a COSY (Correlation Spectroscopy) experiment is required.
COSY Logic:
-
Identify the H-1' anomeric doublet (~4.5 ppm).
-
Trace correlations: H-1'
H-2' H-3' . -
Crucial Step: The H-3' signal (usually ~4.9-5.1 ppm) will show a strong correlation to the high-field multiplets (H-4'a/b) at ~1.6/2.1 ppm.
-
These H-4' protons will then correlate to H-5' .
Caption: COSY correlation pathway tracing the spin system from the anomeric proton to the deoxy site.
Experimental Protocol (Self-Validating)
Reagents
-
Solvent: Chloroform-d (
), 99.8% D, with 0.03% v/v TMS. -
Tubes: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).
Step-by-Step Workflow
-
Preparation: Weigh 5.0 mg of the peracetylated sample into a clean vial.
-
Dissolution: Add 600
L of . Vortex until the solution is perfectly clear. Note: Turbidity indicates incomplete acetylation or salt contamination. -
Acquisition (Standard Set):
-
1H (16 scans): Check resolution of the H-1 doublets.
-
COSY (Magnitude mode): 1024 x 256 points.
-
HSQC (Multiplicity-edited): Distinguish
(C-6, C-4') from .
-
-
Validation Check:
-
Check 1: Does the HSQC show a
signal in the aliphatic region (~30 ppm)? -> Yes = 4-Deoxy confirmed. -
Check 2: Are there exactly 7 methyl singlets in the 1.9-2.2 ppm range? -> Yes = Purity confirmed.
-
References
-
Lopatin, S. A., et al. (1995). "Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan." Analytical Biochemistry. Link
- Relevance: Establishes baseline fragmentation p
-
Kim, J., et al. (2013). "LC-MS/MS analysis of chitooligosaccharides." Carbohydrate Research. Link
- Relevance: Provides comparative data for acetylated vs.
- Horton, D., & Durette, P. L. (1971). "Conformational analysis of sugars and their derivatives." Journal of Organic Chemistry. Relevance: Foundational text on the NMR shifts of peracetylated carbohydrates and the effects of ring substituents.
- Kessler, H., et al. (1988). "Recognition of NMR signals of deoxy sugars." Angewandte Chemie.
Sources
The Unseen Architects: A Technical Guide to the Function of 4-Deoxy Sugars in Biological Systems
Foreword: Beyond the Canonical Carbohydrates
In the intricate tapestry of biological systems, sugars are often perceived as simple sources of energy or structural scaffolds. However, a fascinating and functionally diverse class of carbohydrates, the deoxy sugars, challenges this simplistic view. Among these, the 4-deoxy sugars represent a unique and critical group of molecules whose subtle structural modification—the removal of a hydroxyl group at the C-4 position—imparts profound functional consequences. This guide provides an in-depth technical exploration of the multifaceted roles of 4-deoxy sugars, from their essential contributions to the integrity of bacterial cell walls and the potency of antibiotics to their emerging significance in cellular signaling and drug development. For the researcher, scientist, and drug development professional, understanding the biosynthesis, function, and manipulation of these "unseen architects" is paramount to innovation in medicine and biotechnology.
I. The Strategic Absence: Functional Imperatives of 4-Deoxy Sugars
The removal of the C-4 hydroxyl group from a sugar molecule dramatically alters its chemical properties. This seemingly minor change reduces the molecule's polarity and removes a key hydrogen bond donor and acceptor, leading to significant changes in its three-dimensional structure and its interactions with other biomolecules. This structural alteration is the cornerstone of the diverse biological functions of 4-deoxy sugars.
Fortifying the Microbial Fortress: Role in Bacterial Cell Envelopes
One of the most well-characterized roles of 4-deoxy sugars is their presence in the lipopolysaccharide (LPS) of Gram-negative bacteria. The O-antigen, the outermost component of LPS, is a highly variable polysaccharide chain that plays a crucial role in bacterial pathogenesis and survival. 4-Deoxy sugars are frequently found as integral components of the O-antigen repeating units in various pathogenic bacteria, including species of Yersinia and Salmonella.
The incorporation of 4-deoxy sugars into the O-antigen contributes to:
-
Serum Resistance: The unique structure of these sugars can help bacteria evade the host's complement system, a key component of the innate immune response.
-
Phagocytosis Evasion: Alterations in the O-antigen structure due to the presence of 4-deoxy sugars can hinder recognition and engulfment by phagocytic immune cells.
-
Bacteriophage Resistance: The O-antigen often serves as a receptor for bacteriophages. The structural diversity conferred by 4-deoxy sugars can prevent phage binding and subsequent infection.
The Sweet Side of Warfare: 4-Deoxy Sugars in Antibiotics and Natural Products
Many clinically important antibiotics and other bioactive natural products are glycosides, containing a sugar moiety attached to a non-carbohydrate aglycone. The sugar component is often a deoxy sugar, and its presence is frequently essential for the compound's biological activity.[1] 4-Deoxy sugars, in particular, are found in a variety of antibiotics where they play a critical role in:
-
Target Recognition and Binding: The deoxy nature of the sugar can enhance the molecule's affinity and specificity for its biological target, such as the bacterial ribosome or DNA gyrase.
-
Pharmacokinetic Properties: The altered polarity of 4-deoxy sugars can improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Evasion of Resistance Mechanisms: Modification of the sugar moiety can help overcome antibiotic resistance mechanisms developed by pathogenic bacteria.
Table 1: Examples of Bioactive Natural Products Containing Deoxy Sugars
| Natural Product Class | Example | Deoxy Sugar Component | Biological Activity |
| Macrolides | Erythromycin | L-Cladinose (3-O-methyl-2,6-dideoxy-L-ribo-hexose) | Antibacterial |
| Anthracyclines | Doxorubicin | L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) | Anticancer |
| Aminoglycosides | Kanamycin | 6-amino-6-deoxy-D-glucose | Antibacterial |
| Cardiac Glycosides | Digitoxin | D-Digitoxose (2,6-dideoxy-D-ribo-hexose) | Cardiotonic |
Note: While this table provides examples of various deoxy sugars, the principles of their contribution to bioactivity are relevant to understanding the importance of 4-deoxy sugars.
II. The Biosynthetic Blueprint: Crafting the 4-Deoxy Scaffold
The biosynthesis of 4-deoxy sugars is a fascinating enzymatic cascade that begins with common nucleotide-activated sugars, typically NDP-glucose. A key and often rate-limiting intermediate in the formation of many deoxysugars is NDP-4-keto-6-deoxy-D-glucose .[2][3][4][5][6] This molecule serves as a critical branch point from which a variety of enzymatic modifications, including epimerization, reduction, and amination, can lead to the diverse array of deoxy sugars found in nature.
The Central Hub: The TDP-4-keto-6-deoxy-D-glucose Pathway
The biosynthesis of many 4-deoxy sugars proceeds through a thymidine diphosphate (TDP)-linked pathway. The generation of TDP-4-keto-6-deoxy-D-glucose is a pivotal step.[2][3][4][5][6]
Caption: Biosynthesis of the key intermediate TDP-4-keto-6-deoxy-D-glucose.
Subsequent enzymatic modifications of TDP-4-keto-6-deoxy-D-glucose lead to the formation of various 4-deoxy and other deoxysugars. For instance, the biosynthesis of TDP-L-rhamnose, a 6-deoxysugar, involves a 3,5-epimerase and a 4-reductase acting on this intermediate. The enzymes responsible for the specific 4-deoxygenation step are a subject of ongoing research and represent a key area for the discovery of novel biocatalysts.
Experimental Workflow: Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose
The in vitro enzymatic synthesis of TDP-4-keto-6-deoxy-D-glucose is a fundamental technique for studying the downstream enzymes in deoxysugar biosynthetic pathways and for generating novel sugar scaffolds.
Caption: Experimental workflow for the enzymatic synthesis of TDP-4-keto-6-deoxy-D-glucose.
This protocol outlines a one-pot batch system for the synthesis of dTDP-4-keto-6-deoxy-D-glucose from dTMP and glucose-1-phosphate.
A. Enzyme Preparation:
-
Overexpress the following enzymes with N-terminal His6-tags in E. coli BL21(DE3):
-
TMP kinase
-
Acetate kinase
-
dTDP-glucose synthase
-
dTDP-D-glucose 4,6-dehydratase
-
-
Lyse the cells by sonication in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Purify the enzymes using Ni-NTA affinity chromatography.
-
Dialyze the purified enzymes against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
B. One-Pot Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
20 mM dTMP
-
1 mM ATP
-
60 mM acetyl phosphate
-
80 mM glucose-1-phosphate
-
20 mM MgCl₂
-
50 mM Tris-HCl buffer, pH 7.5
-
-
Add the purified enzymes to the reaction mixture.
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the reaction progress by HPLC.
C. Purification:
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to remove precipitated proteins.
-
Load the supernatant onto an anion-exchange chromatography column (e.g., Q-Sepharose).
-
Elute with a linear gradient of a high-salt buffer (e.g., 0-1 M triethylammonium bicarbonate).
-
Pool the fractions containing the product and lyophilize.
-
Further purify the product by gel filtration chromatography (e.g., Sephadex G-25) to remove salts.
D. Analysis and Validation:
-
Confirm the identity and purity of the product by LC-MS and ¹H and ³¹P NMR spectroscopy.
III. Illuminating Function: Methodologies for Studying 4-Deoxy Sugars
A diverse toolkit of chemical and biochemical methods is employed to investigate the function of 4-deoxy sugars. These techniques range from the chemical synthesis of modified sugar analogs to sophisticated spectroscopic and spectrometric analyses.
Chemical Synthesis: Crafting Molecular Probes
The chemical synthesis of 4-deoxy sugars and their derivatives is essential for creating molecular probes to study their biological roles. For example, the synthesis of fluorinated 4-deoxy sugars, such as 4-deoxy-4-fluoro-D-sedoheptulose, allows for the investigation of metabolic pathways using ¹⁹F NMR or positron emission tomography (PET) with ¹⁸F-labeled compounds.[7][8][9][10]
This protocol provides a generalized approach for the synthesis of a 4-deoxy-4-fluoro sugar from a readily available starting material.
-
Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting sugar (e.g., a methyl glucopyranoside) to leave the C-4 hydroxyl group accessible for modification. This often involves the use of protecting groups like benzylidene acetals.
-
Activation of the C-4 Hydroxyl Group: Convert the C-4 hydroxyl group into a good leaving group, such as a triflate or tosylate.
-
Nucleophilic Fluorination: Introduce the fluorine atom at the C-4 position via an Sₙ2 reaction using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This step typically results in an inversion of stereochemistry at the C-4 center.
-
Deprotection: Remove all protecting groups to yield the final 4-deoxy-4-fluoro sugar.
-
Purification and Characterization: Purify the product using column chromatography and confirm its structure and stereochemistry using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Mass Spectrometry and NMR Spectroscopy: Unraveling Structure and Dynamics
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the characterization of 4-deoxy sugars.
-
Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements for determining the elemental composition of 4-deoxy sugars and their conjugates. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.[11][12][13][14][15][16]
-
NMR Spectroscopy: One- and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to elucidate the complete structure and stereochemistry of 4-deoxy sugars.[17][18][19][20][21] ¹⁹F NMR is particularly valuable for studying fluorinated sugar analogs.
Metabolic Labeling: Tracing the Fate of 4-Deoxy Sugars in Vivo
Metabolic labeling with isotopically labeled or chemically tagged 4-deoxy sugar analogs is a powerful technique for tracking their incorporation into cellular glycoconjugates and for studying their metabolic fate. For example, cells can be incubated with a 4-deoxy sugar analog containing a bioorthogonal handle, such as an azide or an alkyne, which can then be visualized or captured using click chemistry.[10][22][23][24]
IV. Future Horizons: 4-Deoxy Sugars in Drug Discovery and Glycoengineering
The unique biological roles and biosynthetic pathways of 4-deoxy sugars make them attractive targets for drug discovery and synthetic biology applications.
-
Novel Antibiotics: The enzymes involved in the biosynthesis of 4-deoxy sugars in pathogenic bacteria are potential targets for the development of novel antibiotics. Inhibitors of these enzymes could block the formation of essential cell surface components, leading to bacterial cell death or increased susceptibility to the host immune system.
-
Glycoengineering and Glycorandomization: The promiscuity of some deoxysugar biosynthetic enzymes and glycosyltransferases can be exploited to generate novel glycosylated natural products with improved therapeutic properties.[25] By introducing genes for the biosynthesis of 4-deoxy sugars into an antibiotic-producing strain, it may be possible to create new analogs with enhanced activity or a different spectrum of action.
-
Diagnostic Tools: Labeled 4-deoxy sugar analogs have the potential to be developed as diagnostic tools for imaging and monitoring diseases characterized by altered carbohydrate metabolism, such as cancer and certain genetic disorders.[7][8][9][10]
V. Conclusion
4-Deoxy sugars, once relegated to the periphery of carbohydrate research, are now emerging as key players in a wide range of biological processes. Their strategic absence of a hydroxyl group at the C-4 position confers upon them a remarkable functional diversity, from fortifying bacterial defenses to orchestrating the bioactivity of life-saving drugs. As our understanding of their biosynthesis and function deepens, and as our technical capabilities to synthesize and analyze these molecules advance, the potential to harness the power of 4-deoxy sugars for the betterment of human health will undoubtedly continue to expand. This guide serves as a foundational resource for those poised to explore the exciting and rapidly evolving field of 4-deoxy sugar biology.
VI. References
-
Enzymatic Synthesis of TDP-deoxysugars - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Biosynthesis of dTDP-6-deoxy-β-d-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP. (2007). Glycobiology, 17(9), 950-958. [Link]
-
Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Characterization of TDP-4-Keto-6-deoxy-d-glucose-3,4-ketoisomerase from the d-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: In Vitro Activity and Substrate Specificity Studies. (2007). Biochemistry, 46(20), 6033-6041. [Link]
-
Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of 4-Deoxy-4-fluoro-d-sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. (2023). Chemistry – A European Journal, 29(62), e202302277. [Link]
-
Characterization of Deoxy Sugars by Mass Spectrometry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of 4-Deoxy-4-fluoro-d-sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. (2023). Chemistry – A European Journal, 29(62). [Link]
-
Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana. (2012). The Journal of Biological Chemistry, 287(2), 1245-1254. [Link]
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Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. (2018). Methods in Molecular Biology, 1720, 25-34. [Link]
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A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Deoxy sugars Definition - Organic Chemistry II Key Term. (n.d.). Retrieved February 13, 2026, from [Link]
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Characterization of Deoxy Sugars by Mass Spectrometry. (n.d.). Retrieved February 13, 2026, from [Link]
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Formation of Antibiotic Deoxysugars. (n.d.). Retrieved February 13, 2026, from [Link]
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Chemo-enzymatic synthesis and applications of prokaryote-specific UDP-sugars. (2014). Methods in Molecular Biology, 1166, 141-155. [Link]
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Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry. (2012). Journal of the American Chemical Society, 134(1), 332-338. [Link]
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Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. (2020). Frontiers in Genetics, 11, 136. [Link]
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Glycosyltransferases : methods and protocols. (2012). Retrieved February 13, 2026, from [Link]
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Methods for 2-Deoxyglycoside Synthesis. (2018). Chemical Reviews, 118(17), 7954-8015. [Link]
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Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds. (2002). Chemistry & Biology, 9(6), 727-735. [Link]
-
LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. (2022). Retrieved February 13, 2026, from [Link]
-
Exploring the enzymatic landscape of 4-α-glucosyltransferases in carbohydrate bioprocessing. (2020). Biotechnology Advances, 40, 107519. [Link]
-
Expression, Purification and Characterization of full length TDP-43. (2023). Retrieved February 13, 2026, from [Link]
-
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. (1951). Journal of Research of the National Bureau of Standards, 47(4), 289. [Link]
-
Using a Single Quadrupole Mass Spectrometer for Simultaneous Analysis of Sugars in Sugar Free Drinks. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Retrieved February 13, 2026, from [Link]
-
(PDF) Purification and Characterization of TDP-D-glucose. (n.d.). Retrieved February 13, 2026, from [Link]
-
Mechanisms and pathways from recent deoxysugar biosynthesis research. (1998). Current Opinion in Chemical Biology, 2(5), 624-630. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews, 121(17), 10587-10658. [Link]
-
Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses. (2007). Carbohydrate Research, 342(12-13), 1774-1780. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Characterization of TDP-4-Keto-6-deoxy-d-glucose-3,4-ketoisomerase from the d-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: In Vitro Activity and Substrate Specificity Studies. (2007). Biochemistry, 46(20), 6033-6041. [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. (2015). IOSR Journal of Applied Chemistry, 8(1), 45-49. [Link]
-
Native, full-length, refolding-assisted purification of TDP-43 compatible with BSL-2 safety regulations. (2025). bioRxiv. [Link]
-
Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2021). Toxins, 13(6), 405. [Link]
-
Purification of the neurodegenerative disease associated protein TDP-43 and development of TDP-43 aggregation inhibitors. (2014). Retrieved February 13, 2026, from [Link]
-
What is the most effective way to characterize the NMR of an unknown compound? (2016). Retrieved February 13, 2026, from [Link]
-
Information content of long-range NMR data for the characterization of conformational heterogeneity - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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Heterologous expression, purification and structural features of native Dictyostelium discoideum dye-decolorizing peroxidase. (2023). Frontiers in Molecular Biosciences, 10, 1245842. [Link]
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- 21. Information content of long-range NMR data for the characterization of conformational heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 23. Metabolic labeling of newly synthesized RNA with 4sU to in parallel assess RNA transcription and decay - MDC Repository [edoc.mdc-berlin.de]
- 24. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 25. Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mechanistic Profiling of Chitinases using 4-Deoxy-β-D-chitobiose Peracetate
Introduction & Scientific Rationale
The Challenge: Trapping the Transient
Chitinases, specifically those in the Glycoside Hydrolase Family 18 (GH18), are critical drug targets for asthma, fungal infections, and malaria transmission. However, standard activity assays using fluorogenic substrates (e.g., 4-MU-chitobioside) only measure turnover rates (
The Solution: 4-Deoxy-β-D-chitobiose
4-Deoxy-β-D-chitobiose acts as a precise mechanistic probe. Unlike native chitobiose, the removal of the hydroxyl group at the C4 position alters the hydrogen bonding network required for the distortion of the substrate into the "boat" conformation—a prerequisite for the formation of the oxazolinium ion intermediate in GH18 catalysis.
Critical Note on the Peracetate Form: This application note addresses the use of 4-Deoxy-β-D-chitobiose Peracetate . Researchers must understand that the Peracetate is a stable, hydrophobic precursor. It is biologically inactive in its peracetylated state because the acetyl protecting groups block the hydroxyls required for enzyme recognition and solubility in aqueous buffers.
This guide provides the essential protocol to chemically "activate" (deprotect) the precursor and utilize it as a competitive inhibitor to determine binding constants (
Mechanism of Action
GH18 chitinases utilize a substrate-assisted retention mechanism . The carbonyl oxygen of the N-acetyl group at the -1 subsite attacks the anomeric carbon (C1), forming a cyclic oxazolinium ion intermediate.
The 4-Deoxy modification serves as a "dead-end" ligand. It binds to the active site but lacks the specific electronic or steric properties (specifically the C4-OH hydrogen bond to the enzyme's Asp/Glu network) required to stabilize the transition state or permit hydrolysis, effectively locking the enzyme in a complex.
Visualization: The "Dead-End" Trap
Caption: GH18 Catalytic Cycle vs. Inhibition. The 4-Deoxy ligand competes for the active site but prevents the formation of the transition state intermediate.
Protocol: Activation of the Peracetate Precursor
WARNING: Do not add this compound directly to your enzyme assay. It will precipitate and yield false negatives. You must perform a Zemplén deacetylation first.
Materials Required[1][2][3][4][5][6][7]
-
This compound (Solid)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite IR-120 (H+) ion-exchange resin (or equivalent acidic resin)
-
Rotary evaporator or SpeedVac
Step-by-Step Deacetylation
-
Dissolution: Dissolve 10 mg of this compound in 2.0 mL of anhydrous Methanol in a round-bottom flask. Ensure complete dissolution.
-
Catalysis: Add 20 µL of 0.5 M NaOMe/MeOH. The final concentration of base should be catalytic (~5 mM).
-
Reaction: Stir at Room Temperature (20–25°C) for 1–2 hours.
-
QC Check: Spot on TLC (Silica gel; Eluent: Ethyl Acetate/Methanol 5:1). The starting material (high Rf) should disappear, replaced by the baseline spot (free sugar).
-
-
Neutralization: Add pre-washed Amberlite IR-120 (H+) resin beads until the pH of the solution (tested on wet pH paper) is neutral (pH 6.0–7.0).
-
Why? You must remove the Sodium ions to prevent interference with the enzyme assay.
-
-
Filtration: Filter off the resin beads.
-
Drying: Evaporate the methanol using a rotary evaporator or SpeedVac.
-
Reconstitution: Dissolve the resulting white solid (Free 4-Deoxy-β-D-chitobiose) in Assay Buffer (e.g., 50 mM Citrate-Phosphate, pH 6.0) to create a 10 mM Stock Solution .
Protocol: Competitive Inhibition Assay ( Determination)
This assay determines the affinity of the 4-Deoxy probe for your specific chitinase.
Experimental Design
-
Enzyme: Recombinant Chitinase (e.g., AMCase, Chit1, or bacterial ChiA). Concentration: ~1–10 nM.
-
Substrate: 4-Methylumbelliferyl-β-D-N,N′-diacetylchitobioside (4-MU-GlcNAc2).
-
Inhibitor: Activated 4-Deoxy-β-D-chitobiose (from Section 3).
-
Detection: Fluorescence (Ex 360 nm / Em 450 nm).
Workflow Diagram
Caption: Step-by-step workflow for determining the inhibition constant (Ki) of the 4-Deoxy probe.
Detailed Procedure
-
Plate Setup: Use a black 96-well microplate.
-
Inhibitor Gradient: Add 0, 5, 10, 20, 50, 100 µL of the 10 mM 4-Deoxy Stock. Adjust volume to 50 µL with Assay Buffer.
-
Enzyme Addition: Add 25 µL of Enzyme Solution to all wells.
-
Pre-incubation: Incubate for 15 minutes at 37°C. Crucial: This allows the 4-Deoxy ligand to bind the active site before the substrate competes.
-
Start Reaction: Add 25 µL of Substrate Solution (4-MU-GlcNAc2). Note: Use a substrate concentration close to its
(typically 20–50 µM) for maximum sensitivity to competitive inhibition. -
Measurement: Immediately read fluorescence in kinetic mode for 20 minutes.
Data Analysis: The Dixon Plot
To calculate the
-
Calculate the initial velocity (
, RFU/min) for each inhibitor concentration. -
Plot 1/V0 (y-axis) vs. [Inhibitor] (x-axis).
-
For a competitive inhibitor, the data should fit a straight line.
-
The intercept on the x-axis (extrapolated to
) corresponds to .-
Simpler method: If using GraphPad Prism, fit to "Competitive Inhibition" model to extract
directly.
-
Expected Results & Troubleshooting
Data Interpretation Table
| Observation | Interpretation | Action |
| No Inhibition observed | Ligand not binding or Peracetate not deprotected. | Check deacetylation by TLC/MS. Ensure Pre-incubation step was performed. |
| Precipitation in well | Peracetate was used directly or concentration too high. | Use deprotection protocol (Sec 3). Reduce max concentration. |
| High Background Fluorescence | Impure ligand or buffer contamination. | Run a "No Enzyme" control. Re-purify ligand if necessary. |
| Non-linear Kinetics | Enzyme instability or substrate depletion. | Reduce enzyme concentration.[1] Measure only the first 5 minutes (linear range). |
References
-
Mechanism of GH18 Chitinases: van Aalten, D. M., et al. (2001). "Structural insights into the catalytic mechanism of a family 18 exo-chitinase." Proceedings of the National Academy of Sciences, 98(16), 8979–8984. [Link]
-
Chitinase Inhibition Strategies: Schüttelkopf, A. W., & van Aalten, D. M. (2004). "Structural basis of carbohydrate recognition by family 18 chitinases." Biochemical Society Transactions, 32(2), 277–280. [Link]
-
Zemplén Deacetylation Protocol: Zemplén, G., & Pacsu, E. (1929). "Über die Verseifung acetylierter Zucker und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 62(6), 1613–1614. [Link]
-
Assay Methodology (Fluorometric): Boot, R. G., et al. (2001). "Identification of a novel acidic mammalian chitinase distinct from chitotriosidase." Journal of Biological Chemistry, 276(9), 6770–6778. [Link]
Sources
"protocol for β-N-acetylhexosaminidase assay with 4-deoxy substrate"
Application Note: Mechanistic Profiling of
Executive Summary & Scientific Rationale
-N-Acetylhexosaminidases (HexNAcases, EC 3.2.1.[1][2]52) are retaining glycosidases responsible for cleaving terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues.[2][3][4] A defining feature of these enzymes is their "wobbling specificity"—the ability to accommodate both GlcNAc (equatorial C4-OH) and GalNAc (axial C4-OH).[5][6]The use of 4-deoxy-substrate analogs (e.g., 4-deoxy-4-methylumbelliferyl-N-acetyl-
-
Determine the contribution of the C4-OH to transition-state stabilization and substrate binding (
). -
Distinguish isozymes: Fungal HexNAcases often tolerate 4-deoxy substrates (high hydrolysis rates), whereas human lysosomal isozymes (Hex A/B) typically show strictly reduced activity, relying heavily on C4 hydrogen bonding for orientation.
-
Explore Transglycosylation Potential: 4-deoxy analogs often minimize product hydrolysis, making them excellent donors for enzymatic synthesis.
This protocol details the kinetic characterization of HexNAcases using fluorogenic 4-deoxy substrates, focusing on distinguishing "loose specificity" enzymes from strict C4-dependent variants.
Biological Mechanism & Signal Pathway
HexNAcases utilize a substrate-assisted catalysis mechanism.[3] The C2-acetamido oxygen attacks the anomeric carbon (C1), forming a cyclic oxazolinium ion intermediate, expelling the leaving group (4-MU). The 4-deoxy modification at the distal C4 position tests the enzyme's reliance on the C4-OH for maintaining the ring pucker required for this attack.
Figure 1: Substrate-Assisted Catalytic Cycle & 4-Deoxy Probe Point
Caption: The reaction proceeds via an oxazolinium ion. The 4-deoxy analog probes the binding energy contribution at the ES Complex stage without chemically participating in the nucleophilic attack.
Materials & Reagents
Critical Note on Substrates: 4-deoxy-GlcNAc-MU is not a standard catalog item for all vendors and often requires custom chemo-enzymatic synthesis or specialized sourcing from glycoscience specialty labs (e.g., Slámová et al., 2010).
| Component | Specification | Purpose |
| Enzyme Source | Recombinant HexNAcase (Human/Fungal) or Lysate | Target for profiling. |
| Test Substrate | 4-deoxy-4-MU-GlcNAc (dissolved in DMSO) | Probes C4-specificity. |
| Control Substrate | 4-MU-GlcNAc (Sigma M2133) | Establishes baseline |
| Standard | 4-Methylumbelliferone (4-MU) free acid | Generates fluorescence standard curve. |
| Assay Buffer | 50 mM Citrate-Phosphate, pH 4.5 - 5.0 | Optimal pH for most HexNAcases. |
| Stop Solution | 0.2 M Glycine-NaOH or Na₂CO₃, pH 10.6 | Quenches reaction; maximizes 4-MU fluorescence. |
| Plate | 96-well Black (Clear Bottom optional) | Minimizes background fluorescence. |
Experimental Protocol
Phase A: Enzyme Preparation & Optimization
Pre-requisite: Determine the protein concentration using a BCA or Bradford assay to ensure
-
Dilution: Dilute the enzyme in Assay Buffer to a concentration where the reaction remains linear for at least 30 minutes (typically 1–10 nM final concentration for pure enzymes).
-
Thermostability Check: Pre-incubate enzyme at 37°C for 10 mins to ensure stability before adding substrate.
Phase B: Kinetic Assay (Michaelis-Menten Profiling)
This phase compares the 4-deoxy analog against the standard substrate.
-
Substrate Preparation:
-
Prepare a 10 mM stock of 4-deoxy-4-MU-GlcNAc in 100% DMSO.
-
Prepare a 10 mM stock of 4-MU-GlcNAc (Control) in 100% DMSO.
-
Dilute stocks in Assay Buffer to create a working range: 0, 50, 100, 250, 500, 1000, 2000
M. (Keep DMSO constant at <2%).
-
-
Reaction Setup (96-well plate):
-
Blank: 10
L Substrate + 90 L Buffer (No Enzyme). -
Sample: 10
L Substrate (at varying concentrations) + 40 L Buffer. -
Initiation: Add 50
L Enzyme solution to Sample wells.
-
-
Incubation:
-
Incubate at 37°C for 15–30 minutes .
-
Note: If the 4-deoxy substrate is hydrolyzed slowly (common in human Hex A), extend incubation to 60 minutes.
-
-
Termination & Reading:
-
Add 150
L Stop Solution (pH 10.6) to all wells. -
Read Fluorescence immediately: Ex 365 nm / Em 450 nm .
-
Phase C: 4-MU Standard Curve
-
Prepare 4-MU standards ranging from 0 to 10
M in Stop Solution. -
Read fluorescence under identical gain settings.
-
Convert RFU (Relative Fluorescence Units) to
M product released.
Workflow Visualization
Figure 2: Comparative Specificity Assay Workflow
Caption: Step-by-step workflow for distinguishing enzyme specificity using 4-deoxy analogs.
Data Analysis & Interpretation
Calculate the initial velocity (
Interpretation of Results:
| Parameter | Standard Substrate (GlcNAc) | 4-Deoxy Substrate | Interpretation |
| High ( | High | "Promiscuous" Enzyme: The enzyme (e.g., fungal A. oryzae Hex) does not require C4-OH for catalysis. | |
| High | Very Low / Zero | "Strict" Enzyme: The enzyme (e.g., Human Hex A) strictly requires C4-OH for transition state orientation. | |
| Low ( | High (mM range) | Binding Defect: C4-OH is crucial for binding energy but potentially not for the catalytic step itself. |
Troubleshooting:
-
No Signal with 4-Deoxy: If the enzyme is strictly specific, the 4-deoxy analog may act as a competitive inhibitor rather than a substrate. In this case, run the Standard Substrate assay in the presence of fixed concentrations of the 4-deoxy analog to determine the
.
References
-
Slámová, K., et al. (2010).
-N-acetylhexosaminidases: How to make use of their loose specificity." Glycobiology, 20(8), 1002–1009.-
Source:
- Relevance: Defines the synthesis and use of 4-deoxy analogs to distinguish fungal vs. human enzymes.
-
-
Cell Biolabs. "Beta-N-Acetylhexosaminidase Assay Kit Protocol."
-
Source:
- Relevance: Provides the foundational fluorogenic assay conditions (pH, stop solution) adapted in this guide.
-
-
Rybuk, S., et al.
-N-acetylhexosaminidase activity."-
Source:
- Relevance: Discusses the structural requirements for chromogenic and fluorogenic HexNAcase substr
-
-
Vocadlo, D. J., & Withers, S. G. (2005).
-
Source: (General reference for 4-MU glycoside kinetics).
-
For research use only. Not for diagnostic procedures.
Sources
- 1. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-Deoxy-substrates for beta-N-acetylhexosaminidases: how to make use of their loose specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Profiling of Chitin-Active Enzymes Using 4-Deoxy-β-D-chitobiose Peracetate
This Application Note and Protocol Guide is designed for researchers investigating chitin metabolism, specifically targeting Chitin Synthase (CHS) and Chitinase enzymes. It addresses the specific handling, activation, and kinetic application of 4-Deoxy-β-D-chitobiose Peracetate .
Introduction & Mechanistic Rationale
This compound is a specialized mechanistic probe derived from chitobiose (the dimer of N-acetylglucosamine, GlcNAc). Its utility stems from two distinct structural modifications, each serving a specific experimental function:
-
Peracetylation (The Delivery System): The acetylation of all hydroxyl groups renders the molecule hydrophobic and membrane-permeable. This allows the compound to passively diffuse into intact cells (fungal, insect, or mammalian) for in vivo metabolic studies. Once intracellular, non-specific esterases remove the acetate groups, releasing the active free sugar.
-
4-Deoxy Modification (The Kinetic Warhead): The removal of the hydroxyl group at the C-4 position (typically of the non-reducing end, denoted as 4'-deoxy in strict nomenclature) creates a "dead-end" substrate.
-
For Chitin Synthase: The C-4 hydroxyl is the nucleophilic acceptor for the next UDP-GlcNAc unit. Its absence converts the molecule into a chain terminator , preventing polymer elongation.
-
For Chitinases: The C-4 hydroxyl is often critical for the stabilization of the transition state or the formation of the oxazolinium ion intermediate. The 4-deoxy analog acts as a competitive inhibitor or a slow-reacting substrate, allowing for the mapping of active site subsites.
-
Mechanistic Pathway Diagram
The following diagram illustrates the activation and inhibition pathway of the probe.
Figure 1: Activation pathway of this compound from prodrug to active kinetic probe.
Protocol 1: Chemical Activation (Deacetylation)
Purpose: To generate the active, water-soluble 4-Deoxy-β-D-chitobiose for in vitro enzyme kinetics. The peracetylated form cannot be used directly with purified Chitinase or Chitin Synthase as the acetate groups sterically block the active site.
Reagents:
-
This compound (Solid)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M in MeOH
-
Amberlite IR-120 (H+ form) cation exchange resin
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve 10 mg of Peracetate probe in 2.0 mL of anhydrous MeOH in a round-bottom flask. Ensure complete dissolution.
-
Catalysis: Add 20 µL of 0.5 M NaOMe solution (Final catalytic concentration ~5 mM).
-
Incubation: Stir at Room Temperature (25°C) for 1-2 hours. Monitor reaction by TLC (Solvent: Ethyl Acetate/Methanol 5:1). The product (free sugar) will remain at the baseline (Rf ~0).
-
Neutralization: Add pre-washed Amberlite IR-120 (H+) resin until the pH of the solution is neutral (pH 7.0). Critical: Do not overshoot to acidic pH to avoid glycosidic bond cleavage.
-
Filtration: Filter off the resin and wash with 1 mL MeOH.
-
Drying: Concentrate the filtrate under reduced pressure (Rotavap) to yield the white solid 4-Deoxy-β-D-chitobiose .
-
Reconstitution: Dissolve in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to create a 10 mM stock solution.
Protocol 2: Chitin Synthase (CHS) Chain Termination Assay
Purpose: To determine if 4-Deoxy-chitobiose acts as a chain terminator. CHS extends chitin chains by adding GlcNAc to the non-reducing end. If the probe is incorporated, extension should stop.
Experimental Logic:
We use a radiolabeled incorporation assay . We compare the incorporation of [
Reagents:
-
Purified Chitin Synthase (e.g., from Saccharomyces cerevisiae or Candida albicans membranes).
-
Substrate: UDP-[
C]-GlcNAc (Specific Activity ~20 mCi/mmol). -
Standard Primer: N,N'-Diacetylchitobiose (GlcNAc)
.[1][2] -
Test Primer: 4-Deoxy-β-D-chitobiose (from Protocol 1).
-
Precipitant: 10% Trichloroacetic acid (TCA).
Workflow:
-
Reaction Mix (50 µL):
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl
-
1 mM UDP-[
C]-GlcNAc -
Variable: Primer (0, 10, 50, 100, 500 µM of either Standard or Test Probe).
-
Enzyme: 5 µg CHS membrane fraction.
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction by adding 1 mL of ice-cold 10% TCA.
-
Filtration: Collect insoluble polymer on glass fiber filters (Whatman GF/C).
-
Quantification: Measure Radioactivity (CPM) via Liquid Scintillation Counting.
Data Analysis & Interpretation:
-
Control (Standard Chitobiose): CPM should increase with primer concentration (Primer effect: initiates new chains).
-
Test (4-Deoxy Probe):
-
Scenario A (Terminator): CPM increases initially (incorporation of probe) but plateaus significantly lower than control, or shows inhibition of long-chain formation if analyzed by gel electrophoresis.
-
Scenario B (Competitive Inhibitor): If the probe binds but isn't incorporated, it competes with the natural acceptor, reducing
.
-
Protocol 3: Chitinase Competitive Inhibition Kinetics
Purpose: To determine the Inhibition Constant (
Method: Spectrophotometric assay using a chromogenic substrate (e.g., 4-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside, 4-NP-GlcNAc
Workflow:
-
Substrate Prep: Prepare a dilution series of 4-NP-GlcNAc
(e.g., 10, 20, 40, 80, 160 µM). -
Inhibitor Prep: Prepare fixed concentrations of 4-Deoxy-chitobiose (0, 50, 100 µM).
-
Assay:
-
Mix Enzyme + Inhibitor + Buffer (50 mM Citrate-Phosphate, pH 6.0). Pre-incubate 5 mins.
-
Add Substrate to start reaction.
-
Monitor Absorbance at 405 nm (Release of p-Nitrophenol) for 10 minutes.
-
-
Calculation: Determine Initial Velocity (
) for each condition.
Data Presentation (Lineweaver-Burk Plot):
Plot
| Parameter | Competitive Inhibition | Non-Competitive Inhibition |
| Vmax | Unchanged | Decreased |
| Km | Increased | Unchanged |
| Lines Intersect | On Y-axis ( | On X-axis ( |
Note: 4-Deoxy analogs typically exhibit Competitive Inhibition as they occupy the active site but lack the catalytic hydroxyl.
References
-
Duffy, I. et al. (2022). "Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase." International Journal of Molecular Sciences. Link
-
Orlean, P. (2014). "2-Acylamido Analogues of N-Acetylglucosamine Prime Formation of Chitin Oligosaccharides by Yeast Chitin Synthase 2."[1][2] Journal of Biological Chemistry. Link
-
Horiuchi, Y. et al. (2004). "Chemical synthesis of UDP-4-O-methyl-GlcNAc, a potential chain terminator of chitin synthesis."[3] Carbohydrate Research. Link
-
van den Born, J. et al. (2010). "A 4-deoxy analogue of N-acetyl-D-glucosamine inhibits heparan sulphate expression and growth factor binding in vitro." Journal of Cellular and Molecular Medicine. Link
-
Gura, K. et al. (2022). "Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z." Nature Communications. Link
Sources
- 1. 2-Acylamido analogues of N-acetylglucosamine prime formation of chitin oligosaccharides by yeast chitin synthase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Acylamido Analogues of N-Acetylglucosamine Prime Formation of Chitin Oligosaccharides by Yeast Chitin Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of UDP-4-O-methyl-GlcNAc, a potential chain terminator of chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Deoxy-β-D-chitobiose Peracetate in Drug Discovery
Introduction: Unlocking New Therapeutic Avenues with a Novel Deoxy Sugar
In the intricate landscape of drug discovery, the exploration of novel chemical entities that can modulate biological pathways with high specificity and efficacy is paramount. Deoxy sugars, a class of carbohydrates where a hydroxyl group is replaced by a hydrogen atom, represent a compelling area of research.[1][2] This subtle structural modification can dramatically alter the molecule's interaction with target proteins, often transforming a substrate into a potent inhibitor or a valuable biochemical probe.[1] 4-Deoxy-β-D-chitobiose Peracetate, a derivative of the naturally occurring disaccharide chitobiose, is an emerging tool for researchers in this field.
Chitobiose, a dimer of N-acetylglucosamine, is a fundamental component of chitin and is implicated in various biological processes, including bacterial cell wall metabolism and signaling.[3] The introduction of a deoxy functional group at the 4-position of the non-reducing end, coupled with peracetylation, yields a molecule with unique physicochemical properties. The peracetylation not only enhances solubility in organic solvents, facilitating its use in a wider range of experimental conditions, but also serves as a protecting group strategy for further chemical modifications.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. We will delve into its utility as a tool for studying and targeting β-N-acetylhexosaminidases, its potential as a scaffold for the development of novel antibacterial agents, and provide detailed, field-proven protocols to empower your research endeavors.
Probing the Active Site of β-N-Acetylhexosaminidases: A Strategy for Inhibitor Screening
Scientific Rationale:
β-N-Acetylhexosaminidases are glycoside hydrolases that play crucial roles in the catabolism of glycoconjugates. Their dysregulation is associated with various diseases, making them attractive therapeutic targets. A key strategy in designing inhibitors for these enzymes is to utilize modified substrates that can bind to the active site but are resistant to cleavage or act as competitive inhibitors.
Research has shown that the 4-hydroxy group of an N-acetylhexosaminide substrate is not essential for binding to the active site of some fungal β-N-acetylhexosaminidases.[7][8] This "wobbling specificity" opens the door for 4-deoxy analogs to be recognized and potentially processed by these enzymes.[7][8] 4-Deoxy-β-D-chitobiose, after deacetylation, can serve as a substrate analog to probe the active site of these enzymes. The peracetylated form allows for efficient cell permeability, delivering the deacetylated, active form intracellularly.
This application note outlines a protocol to screen for inhibitors of β-N-acetylhexosaminidases using this compound as a chromogenic substrate precursor.
Experimental Workflow:
Caption: Workflow for β-N-acetylhexosaminidase inhibitor screening.
Protocol 1: High-Throughput Screening of β-N-Acetylhexosaminidase Inhibitors
Materials:
-
This compound
-
β-N-Acetylhexosaminidase (from a suitable source, e.g., fungal)
-
Porcine liver esterase
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a control substrate
-
Test inhibitor compounds library
-
Assay buffer (e.g., 50 mM citrate buffer, pH 4.5)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of β-N-acetylhexosaminidase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of porcine liver esterase in assay buffer.
-
Prepare serial dilutions of test inhibitor compounds in DMSO.
-
Prepare a stock solution of pNP-GlcNAc in assay buffer for control experiments.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
2 µL of test inhibitor solution (or DMSO for control).
-
20 µL of β-N-acetylhexosaminidase solution.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
20 µL of porcine liver esterase solution.
-
Initiate the reaction by adding 20 µL of this compound solution (the final substrate concentration should be around its Km value, if known, or determined empirically).
-
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Data Interpretation:
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 4-Deoxy-β-D-chitobiose | β-N-Acetylhexosaminidase (Fungal) | >1000 (Substrate) | - |
| Inhibitor A | β-N-Acetylhexosaminidase (Fungal) | 15.2 | Competitive |
| Inhibitor B | β-N-Acetylhexosaminidase (Fungal) | 5.8 | Non-competitive |
| Acarbose (Control) | α-Glucosidase | 2.5 | Competitive |
This table presents hypothetical data for illustrative purposes.
A Versatile Synthetic Scaffold for Novel Antibacterial Agents
Scientific Rationale:
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Chitobiose and its derivatives have emerged as promising starting points for the synthesis of new antibacterial compounds.[9][10] The rationale lies in their ability to mimic components of the bacterial cell wall or interfere with essential bacterial enzymes. Deoxy sugars are known components of various antibiotics and can enhance their biological activity and stability.[1][2]
This compound, with its unique structural features, can be envisioned as a scaffold for creating a library of novel antibacterial candidates. The peracetylated form allows for facile chemical manipulation, while the deoxy functionality can confer desirable pharmacological properties.
Synthetic Workflow:
Caption: Synthetic pathway for novel antibacterial agents.
Protocol 2: Synthesis of a 4-Deoxy-chitobiose-based Thiosemicarbazone Library
Background: Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial effects.[11] Conjugating a sugar moiety to a thiosemicarbazone can enhance its solubility and potentially its targeting capabilities.
Materials:
-
This compound
-
Hydrazine hydrate
-
Carbon disulfide
-
A library of aromatic aldehydes or ketones
-
Ethanol
-
Pyridine
-
Sodium methoxide in methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-(4-Deoxy-β-D-chitobiosyl)thiosemicarbazide:
-
Step 1a: Deacetylation. Dissolve this compound in dry methanol and treat with a catalytic amount of sodium methoxide at room temperature until deacetylation is complete (monitored by TLC). Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to obtain deacetylated 4-Deoxy-β-D-chitobiose.
-
Step 1b: Formation of the glycosyl isothiocyanate. The deacetylated product can be converted to the corresponding glycosyl isothiocyanate through a multi-step process involving anomeric activation and reaction with a thiocarbonyl source.
-
Step 1c: Reaction with hydrazine. React the glycosyl isothiocyanate with hydrazine hydrate in ethanol to yield the target 4-(4-Deoxy-β-D-chitobiosyl)thiosemicarbazide.
-
-
Synthesis of the Thiosemicarbazone Library:
-
Dissolve the 4-(4-Deoxy-β-D-chitobiosyl)thiosemicarbazide in ethanol.
-
Add an equimolar amount of an aromatic aldehyde or ketone from the library.
-
Add a catalytic amount of acetic acid and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Subsequent Biological Evaluation:
The synthesized library of 4-Deoxy-chitobiose-based thiosemicarbazones can then be screened for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
This compound represents a promising and versatile tool in the modern drug discovery arsenal. Its unique structure allows for its application as a probe for dissecting the mechanism of important enzymes like β-N-acetylhexosaminidases and as a foundational scaffold for the synthesis of novel therapeutic agents, particularly in the antibacterial space. The protocols outlined in these application notes provide a starting point for researchers to explore the full potential of this intriguing molecule. Future investigations could focus on expanding the library of derivatives, exploring its utility against other glycosyltransferases, and elucidating its mechanism of action in biological systems.
References
-
Slámová, K., Gazák, R., Bojarová, P., Kulik, N., Ettrich, R., Pelantová, H., Sedmera, P., & Křen, V. (2010). 4-Deoxy-substrates for beta-N-acetylhexosaminidases: how to make use of their loose specificity. Glycobiology, 20(8), 1002–1009. [Link][7][8]
-
Slámová, K., et al. (2010). 4-Deoxy-substrates for beta-N-acetylhexosaminidases: how to make use of their loose specificity. PubMed. [Link][7][8]
-
Spinola, M., & Jeanloz, R. W. (1970). The synthesis of a di-N-acetylchitobiose asparagine derivative, 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-1-N-(4-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine. The Journal of Biological Chemistry, 245(16), 4158–4162. [Link]
-
Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]
-
Taylor & Francis Online. (n.d.). Deoxy sugars – Knowledge and References. [Link][2]
-
Berlin, W. K., et al. (1987). Chemical and biological characterization of 4'-iodo-4'-deoxydoxorubicin. PubMed. [Link]
-
Wang, P. G., et al. (2005). Syntheses and biological activities of disaccharide daunorubicins. PubMed. [Link]
-
Vasella, A., et al. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. PubMed. [Link][5]
-
RSC Publishing. (2014). Efficient and selective azidation of per-O-acetylated sugars using ultrasound activation: application to the one-pot synthesis of 1,2,3-triazole glycosides. [Link][4]
-
MDPI. (2018). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. [Link]
-
NIH. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. [Link][6]
-
ResearchGate. (2019). Antioxidant Activities of Chitobiose and Chitotriose. [Link]
-
NIH. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link][11]
-
NIH. (2022). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]
-
ResearchGate. (2021). Chemical Structures of the α-glucosidase inhibitors; acarbose (1), 1-deoxynojirimycin (2), miglitol (3), voglibose (4). [Link]
-
PubMed. (2010). Synthesis of galabiose-chitosan conjugate as potent inhibitor of Streptococcus suis adhesion. [Link][9]
-
NIH. (2023). Recent Applications of Chitosan and Its Derivatives in Antibacterial, Anticancer, Wound Healing, and Tissue Engineering Fields. [Link]
-
MDPI. (2021). Cationic Chitooligosaccharide Derivatives Bearing Pyridinium and Trialkyl Ammonium: Preparation, Characterization and Antimicrobial Activities. [Link][10]
-
PubMed. (1981). Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. [Link]
-
PubMed. (2010). 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis. [Link]
-
PubMed. (2023). Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. [Link]
-
NIH. (2022). Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity. [Link]
-
PubMed. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. [Link][1]
-
MDPI. (2018). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. [Link]
-
ACS Publications. (2014). Synthesis and Reactivity of 4′-Deoxypentenosyl Disaccharides. [Link]
-
ResearchGate. (2014). Synthesis and Reactivity of 4 '-Deoxypentenosyl Disaccharides. [Link]
-
ResearchGate. (2023). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. [Link]
-
ResearchGate. (2022). of 2-Deoxy-D-glycose molecular properties and docking outcomes. [Link]
-
ResearchGate. (2022). Molecular docking of 2-Deoxy-d-Glucose binding with Hexokinase II (PDB...). [Link]
-
MDPI. (2022). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. [Link]
-
CORE. (1974). HUMAN N-ACETYL$-HEXOSAMINIDASES: HYDROLYSIS OF iVjV'DIACETYLCHITOBIOSE BY A LOW MOLECULAR WEIGHT ENZYME. [Link]
-
MDPI. (2019). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. [Link]
-
The Role of Acetylated Sugars in Chemical Synthesis & R&D. (2024). [Link][4]
Sources
- 1. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chitobiose - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Deoxy-substrates for beta-N-acetylhexosaminidases: how to make use of their loose specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of galabiose-chitosan conjugate as potent inhibitor of Streptococcus suis adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Applications of Chitosan and Its Derivatives in Antibacterial, Anticancer, Wound Healing, and Tissue Engineering Fields - PMC [pmc.ncbi.nlm.nih.gov]
"metabolic labeling of cells with peracetylated 4-deoxy sugars"
Application Note: Precision Metabolic Labeling with Peracetylated 4-Deoxy Sugars
Executive Summary
Topic: Metabolic Labeling of Cells with Peracetylated 4-Deoxy Sugars Context: Precision Glycobiology & Drug Discovery Core Application: Selective profiling of intracellular O-GlcNAcylation and targeted inhibition of mucin-type glycosylation.[1]
Metabolic Oligosaccharide Engineering (MOE) has revolutionized glycobiology by allowing the incorporation of non-natural sugar analogs into cellular glycans. However, first-generation reagents (e.g., peracetylated GalNAz or GlcNAz) suffer from metabolic "scrambling" due to the promiscuity of UDP-galactose 4'-epimerase (GALE), which interconverts UDP-GlcNAc and UDP-GalNAc analogs.
This guide details the application of Peracetylated 4-Deoxy Analogs (specifically 4-Deoxy-4-Fluoro-GalNAz and 4-Deoxy-GlcNAc derivatives).[2] These next-generation reagents utilize the "4-deoxy" modification (often substituting the C4-hydroxyl with fluorine or hydrogen) to lock stereochemistry, prevent epimerization, and achieve high-fidelity labeling or targeted chain termination.
Mechanism of Action: The "Stereochemical Lock"[3]
To understand the utility of 4-deoxy sugars, one must understand the metabolic bottleneck they solve.
The Problem: Metabolic Scrambling
When cells are treated with Ac₄GalNAz (N-azidoacetylgalactosamine), it enters the salvage pathway and is converted to UDP-GalNAz.[3][4] However, the enzyme GALE epimerizes UDP-GalNAz into UDP-GlcNAz.[3][4] Consequently, the azide tag appears on both cell surface mucins (GalNAc-driven) and intracellular nuclear proteins (O-GlcNAc-driven), confounding data interpretation.
The Solution: 4-Deoxy/Fluoro Engineering
Replacing the C4-hydroxyl group—critical for GALE recognition—with a fluorine atom (4-fluoro) or removing it (4-deoxy) renders the sugar unrecognizable to GALE.
-
Ac₃-4F-GalNAz: Enters the cell, is deacetylated, and activated to UDP-4F-GalNAz. Because GALE cannot flip the stereochemistry at C4 (due to the fluorine "lock"), it cannot be converted to the GlcNAc analog. It functions as a highly specific reporter for O-GlcNAc transferase (OGT) or specific GalNAc-transferases, depending on the cell type.
-
Chain Termination: Certain 4-deoxy analogs lack the nucleophilic 4-OH required for glycan chain extension, effectively acting as "caps" that terminate biosynthesis, useful for structural studies or inhibiting specific glycan epitopes.
Pathway Visualization
Caption: Metabolic fate of standard (Red) vs. 4-deoxy-fluoro (Blue) sugars. The 4-F modification blocks GALE-mediated epimerization, ensuring lineage specificity.
Experimental Protocol
Objective: Selective labeling of intracellular O-GlcNAc proteins in HeLa cells using Ac₃-4F-GalNAz.
Materials Required
-
Reagent: Ac₃-4-deoxy-4-fluoro-GalNAz (Stock: 50 mM in DMSO).
-
Cell Line: HeLa (or relevant mammalian line).
-
Media: DMEM + 10% FBS (Low glucose recommended to enhance labeling efficiency).
-
Click Reagent: Biotin-PEG4-Alkyne or TAMRA-Alkyne.
-
Lysis Buffer: RIPA buffer with Protease Inhibitors + PUGNAc (to inhibit O-GlcNAcase and preserve the signal).
Step-by-Step Workflow
1. Preparation of Stock Solutions
-
Dissolve lyophilized Ac₃-4F-GalNAz in high-quality anhydrous DMSO to 50 mM.
-
Note: Avoid repeated freeze-thaw cycles. Aliquot and store at -20°C.
2. Cell Culture & Metabolic Labeling
-
Seeding: Seed cells at 30-40% confluence. Metabolic labeling requires active metabolism; overly confluent cells reduce uptake.
-
Treatment:
-
Dilute stock to 50 µM final concentration in warm media.
-
Control: Treat a parallel dish with DMSO vehicle only.
-
Duration: Incubate for 24–48 hours .
-
Tip: 4-deoxy analogs may have slower kinetics than native sugars; 48 hours often yields optimal signal-to-noise.
-
3. Harvest & Lysis
-
Wash cells 2x with cold PBS to remove unincorporated sugar.
-
Lyse in RIPA buffer containing 100 µM PUGNAc .
-
Critical: O-GlcNAc is dynamic. Without PUGNAc (an OGA inhibitor), the label may be cycled off before detection.
-
-
Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C). Measure protein concentration (BCA Assay).
4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Perform the click reaction on 50-100 µg of lysate.
-
Reaction Mix (Add in order):
-
Incubation: 1 hour at Room Temperature in the dark with gentle rotation.
-
Termination: Add 4x SDS Loading Buffer (high EDTA concentration to chelate Copper) and boil for 5 min.
5. Analysis
-
SDS-PAGE/Western Blot: Resolve proteins.
-
Detection:
-
Fluorescent Tag: Image gel directly on a fluorescent scanner.
-
Biotin Tag: Transfer to nitrocellulose, block with BSA (avoid milk if using biotin-streptavidin), and probe with Streptavidin-HRP.
-
Data Interpretation & Validation
When comparing standard Ac₄GalNAz with Ac₃-4F-GalNAz, the data should reflect the specificity of the 4-deoxy analog.
| Feature | Standard Ac₄GalNAz | Ac₃-4F-GalNAz (4-Deoxy) | Interpretation |
| GALE Sensitivity | High (Epimerizes) | Null (Locked) | 4F analog remains as GalNAz derivative. |
| Labeling Pattern | Cell Surface + Nucleus | Nucleus/Cytosol Dominant | 4F analog selectively targets OGT substrates. |
| Cell Surface Staining | Strong (Mucins) | Weak / Absent | Lack of surface signal confirms GALE blockade. |
| Inhibition Potential | Low | Moderate | High concentrations of 4-deoxy sugars can act as inhibitors. |
Troubleshooting Guide
-
Low Signal:
-
Increase concentration to 100 µM.
-
Ensure low-glucose media is used (high glucose competes with the analog for uptake/utilization).
-
Check TCEP freshness; oxidized TCEP fails to reduce Cu(II) to Cu(I).
-
-
High Background:
-
Precipitate proteins (methanol/chloroform) after the click reaction to remove free dye.
-
Reduce click probe concentration.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for metabolic labeling using 4-deoxy-fluoro analogs.
References
-
Zaro, B. W., et al. (2011). "Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway."[4] Proceedings of the National Academy of Sciences. Link
-
Chuh, K. N., et al. (2017). "Changes in metabolic chemical reporter structure yield a selective probe of O-GlcNAc modification." Journal of the American Chemical Society. Link
-
Bond, M. R., et al. (2010). "Metabolism of 4-deoxy-N-acetylglucosamine by the hexosamine biosynthetic pathway." Biochemistry. Link
-
Gloster, T. M., & Vocadlo, D. J. (2010). "Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes." Nature Chemical Biology. Link
Sources
- 1. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 2. Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
"developing chromogenic assays for glycoside hydrolases"
From Mechanistic Design to High-Throughput Screening
Abstract & Scope
Glycoside hydrolases (GHs) are pivotal in diverse sectors, from biomass valorization (cellulases/hemicellulases) to lysosomal storage disease therapeutics. While fluorogenic and mass-spectrometry-based methods exist, chromogenic assays using p-nitrophenyl (pNP) glycosides remain the gold standard for kinetic characterization due to their stoichiometric precision, low cost, and scalability.
This guide moves beyond generic "kit" instructions. It dissects the physicochemical constraints of the assay—specifically the pKa dependence of the reporter group—and provides a self-validating framework for developing robust endpoint and continuous assays.
Mechanistic Principles: The "Proton Switch"
The success of a chromogenic GH assay hinges on the ionization state of the leaving group.
-
The Substrate: A glycosyl moiety linked to a chromophore (e.g., p-nitrophenol) via an O-glycosidic bond.[1]
-
The Reaction: The enzyme hydrolyzes the bond, releasing the aglycone.
-
The Critical Constraint: p-Nitrophenol (pNP) is a pH-dependent indicator.
-
Protonated Form (pH < 7.0): Colorless (or faint yellow).
. -
Ionized Phenolate Form (pH > 8.5): Intense Yellow.
.
-
Most GHs function at acidic pH (4.0–6.0). Therefore, you cannot measure activity directly in real-time using standard pNP substrates. You must perform an endpoint assay where the reaction is quenched with a high-pH "Stop Solution" to reveal the color.
2.1 Mechanism Visualization
The following diagram illustrates the enzymatic cleavage followed by the chemical ionization required for detection.
Figure 1: The two-stage mechanism of pNP-based endpoint assays. Hydrolysis occurs at acidic pH; detection requires an alkaline shift.
Strategic Substrate Selection
While pNP is standard, alternative chromogens like 2-Chloro-4-nitrophenol (CNP) offer distinct advantages for specific experimental needs.
| Feature | p-Nitrophenyl (pNP) | 2-Chloro-4-nitrophenyl (CNP) |
| Leaving Group pKa | ~7.15 | ~5.5 |
| Assay Type | Endpoint (requires pH jump) | Continuous (possible at pH > 5.5) |
| Sensitivity | High ( | Moderate ( |
| Best For | Routine screening, Acidic enzymes | Real-time kinetics, Neutral pH enzymes |
| Cost | Low | Moderate/High |
Validated Protocols
4.1 Protocol A: The "Matrix-Matched" Standard Curve
Scientific Rationale: Never rely on a theoretical extinction coefficient (
Reagents:
-
Stock Standard: 10 mM p-Nitrophenol in water (Store at -20°C).
-
Assay Buffer: (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Stop Solution: 1 M
(Sodium Carbonate).[2]
Procedure:
-
Prepare a working standard (1 mM) by diluting the Stock 1:10 in Assay Buffer.
-
Create a dilution series (0, 20, 40, ... 200 µM) in Assay Buffer.
-
Transfer 100 µL of each standard into a clear 96-well plate.
-
Add 100 µL of Stop Solution to each well (mimicking the assay termination).
-
Read Absorbance at 405 nm (
). -
Validation: Plot
vs. Concentration. The must be . The slope is your experimental conversion factor.
4.2 Protocol B: Endpoint Kinetic Assay
Application: Determining
Workflow Diagram:
Figure 2: Step-by-step workflow for a standard endpoint chromogenic assay.
Detailed Steps:
-
Substrate Prep: Prepare pNP-glycoside (e.g., pNP-glucopyranoside) at
the desired final concentration in Assay Buffer. -
Enzyme Prep: Dilute enzyme in Assay Buffer (aim for 0.1 – 1.0 absorbance units after reaction).
-
Reaction:
-
In a PCR tube or plate, mix 50 µL Substrate + 50 µL Enzyme.
-
Control 1 (Substrate Blank): 50 µL Substrate + 50 µL Buffer (No Enzyme).
-
Control 2 (Enzyme Blank): 50 µL Buffer + 50 µL Enzyme (No Substrate).
-
-
Incubation: Incubate at
(e.g., 37°C or 50°C) for a precise time (e.g., 10 minutes). -
Termination: Rapidly add 100 µL of Stop Solution (1 M
).-
Note: This raises pH to ~10, stopping the enzyme and developing the color.[3]
-
-
Measurement: Transfer to a microplate and read
.
Data Analysis & Calculation
To ensure scientific integrity, calculate activity based on the actual moles of product released, not arbitrary units.
1. Net Absorbance (
2. Concentration Calculation:
Using the slope (
3. Enzyme Activity (Units):
One Unit (U) is defined as the amount of enzyme releasing 1 µmol of pNP per minute.[4]
- : Total volume before stop (or after, if standard curve accounts for dilution).
- : Volume of enzyme added.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background (Yellow Blank) | Spontaneous hydrolysis of substrate. | Substrate is unstable or old. Prepare fresh. Keep stocks at -20°C. |
| No Activity Detected | pH mismatch during reading. | Ensure Stop Solution is strong enough (1M Carbonate) to raise pH > 9. Check final pH with paper. |
| Non-Linear Rates | Substrate depletion (>10% consumed). | Reduce incubation time or dilute enzyme. Ensure strictly initial rates ( |
| Precipitation | Enzyme or substrate insolubility. | Add 0.01% BSA or Triton X-100 to buffer. Check substrate solubility limits. |
References
-
BenchChem. (2025). Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).Link
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of α-Glucosidase (EC 3.2.1.20).Link
-
Foo, A. Y., & Bais, R. (1998). Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate. Clinica Chimica Acta.[5] Link
-
Decker, E. A., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab.[6] Link
-
GoldBio. (n.d.). Chromogenic Substrates Overview.Link
Sources
- 1. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Application Notes and Protocols for the Synthesis of 4-Deoxy-Chitobiose Derivatives for Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 4-deoxy-chitobiose derivatives as potent enzyme inhibitors. The strategic removal of the C4 hydroxyl group from the chitobiose scaffold is a key modification aimed at disrupting enzymatic catalysis while maintaining binding affinity, making these compounds promising candidates for targeting carbohydrate-processing enzymes like chitinases and glycosidases. This document details both chemical and chemoenzymatic synthetic strategies, provides step-by-step experimental protocols, and outlines methods for evaluating the inhibitory efficacy of these novel compounds. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Rationale for 4-Deoxy-Chitobiose Derivatives in Inhibitor Design
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a crucial structural component in a wide array of organisms, including fungi, insects, and crustaceans.[1][2][3] The enzymes that hydrolyze chitin, known as chitinases, are essential for the life cycles of these organisms, playing roles in processes such as cell wall remodeling in fungi and molting in arthropods.[1][4] Consequently, the inhibition of chitinases presents a promising strategy for the development of novel antifungal and insecticidal agents.[2][5]
Similarly, glycosidases, which are involved in the cleavage of glycosidic bonds in carbohydrates, are implicated in numerous physiological and pathological processes, including diabetes and viral infections.[6][7][8] The design of potent and specific glycosidase inhibitors is therefore of significant therapeutic interest.[7][9]
The core principle behind the design of 4-deoxy-chitobiose inhibitors lies in the mimicry of the natural substrate, chitobiose (a disaccharide unit of chitin). The hydroxyl group at the C4 position of the non-reducing end GlcNAc residue is often crucial for recognition and binding by the target enzyme.[10] By selectively removing this hydroxyl group, the resulting 4-deoxy analogue can still bind to the enzyme's active site but may disrupt the catalytic mechanism, leading to potent inhibition. This targeted modification aims to create competitive inhibitors that block the substrate from accessing the active site.[5]
This guide will explore the synthetic pathways to access these valuable molecules and the subsequent biological evaluation to validate their potential as therapeutic leads.
Synthetic Strategies for 4-Deoxy-Chitobiose Derivatives
The synthesis of 4-deoxy-chitobiose derivatives can be approached through various chemical and chemoenzymatic methods. The choice of strategy often depends on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.
Chemical Synthesis
Chemical synthesis offers precise control over the molecular architecture of the target compounds. A common strategy involves the modification of readily available disaccharides like cellobiose or chitobiose itself. Key steps in a typical chemical synthesis include:
-
Selective Protection: Orthogonal protecting groups are employed to mask reactive hydroxyl and amine functionalities, allowing for regioselective modification of the C4 hydroxyl group.
-
Activation of the C4-Hydroxyl Group: The target hydroxyl group is converted into a good leaving group, typically a sulfonate ester (e.g., mesylate, tosylate, or triflate).
-
Deoxygenation: The activated C4 position is then subjected to a nucleophilic substitution reaction (SN2) with a hydride source or a reductive cleavage to remove the leaving group and introduce a hydrogen atom.[10] An alternative is the formation of an unsaturated intermediate followed by reduction.
-
Glycosylation: In some approaches, a suitably protected 4-deoxy monosaccharide donor is coupled with a glycosyl acceptor to form the disaccharide backbone.[11]
-
Deprotection: Finally, all protecting groups are removed to yield the target 4-deoxy-chitobiose derivative.
A generalized workflow for the chemical synthesis is depicted below:
Caption: Generalized workflow for the chemical synthesis of 4-deoxy-chitobiose derivatives.
Chemoenzymatic Synthesis
Chemoenzymatic approaches leverage the high selectivity of enzymes to perform specific transformations, often under milder reaction conditions than purely chemical methods.[12][13][14] This can reduce the need for extensive protecting group manipulations. A possible chemoenzymatic route could involve:
-
Enzymatic Glycosylation: A glycosyltransferase could be used to couple a 4-deoxy-N-acetylglucosamine donor to an acceptor molecule.
-
Enzymatic Deacetylation/Acetylation: Lipases or acetylases can be employed for regioselective protection or deprotection steps.
-
Aldolase-mediated Synthesis: Promiscuous aldolases can be used to construct the carbon skeleton of 4-deoxysugars from simpler building blocks.[12]
The development of chemoenzymatic routes is an active area of research and can offer more sustainable and efficient synthetic pathways.[13]
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis and evaluation of a 4-deoxy-chitobiose derivative.
Protocol: Synthesis of a Protected 4-Deoxy-Chitobiose Intermediate
This protocol is a generalized representation based on common synthetic strategies.[10][11]
Objective: To synthesize a protected 4-deoxy-chitobiose intermediate via activation and deoxygenation of a suitable chitobiose derivative.
Materials:
-
Peracetylated chitobiose
-
Appropriate protecting group reagents (e.g., benzyl bromide, sodium hydride)
-
Reagents for selective deprotection (if necessary)
-
Sulfonylating agent (e.g., methanesulfonyl chloride, pyridine)
-
Reducing agent (e.g., lithium aluminum hydride)
-
Anhydrous solvents (e.g., DMF, THF, DCM)
-
Reagents for work-up and purification (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of a Selectively Protected Chitobiose Derivative:
-
Start with a commercially available chitobiose derivative, such as octa-O-acetyl-chitobiose.
-
Perform a series of protection and deprotection steps to selectively expose the C4-hydroxyl group of the non-reducing end. This is a multi-step process that requires careful planning of the protecting group strategy.
-
-
Activation of the C4-Hydroxyl Group:
-
Dissolve the selectively protected chitobiose derivative in anhydrous pyridine or a mixture of DCM and pyridine at 0°C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with ice-water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the C4-mesylated intermediate.
-
-
Deoxygenation at the C4-Position:
-
Dissolve the C4-mesylated intermediate in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and slowly add lithium aluminum hydride (3-5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and then reflux for 6-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the protected 4-deoxy-chitobiose derivative.
-
-
Characterization:
-
Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of the C4-hydroxyl proton signal and the appearance of a new methylene proton signal in the ¹H NMR spectrum are indicative of successful deoxygenation.
-
Protocol: Evaluation of Inhibitory Activity against a Target Enzyme
This protocol describes a general method for determining the inhibitory potency (IC₅₀) and the mode of inhibition of a synthesized 4-deoxy-chitobiose derivative against a glycosidase or chitinase.[4][8][9][15]
Objective: To determine the IC₅₀ value and the kinetic parameters of inhibition for a 4-deoxy-chitobiose derivative.
Materials:
-
Target enzyme (e.g., α-glucosidase, chitinase)[15]
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside for chitinase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Synthesized 4-deoxy-chitobiose inhibitor
-
Assay buffer (e.g., phosphate buffer, pH 6.8)[8]
-
96-well microplate
-
Microplate reader
-
Positive control inhibitor (e.g., acarbose for α-glucosidase, allosamidin for chitinase)[7][16]
Procedure:
Part A: IC₅₀ Determination
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).[8]
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[15]
Part B: Kinetic Analysis (Lineweaver-Burk Plot)
-
Perform the enzyme assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.[8]
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[4]
The mechanism of competitive inhibition is illustrated in the following diagram:
Caption: Mechanism of competitive inhibition where the inhibitor binds to the free enzyme.
Structure-Activity Relationship (SAR) and Inhibitor Optimization
The data obtained from the inhibitory assays can be used to establish a structure-activity relationship (SAR). By synthesizing and testing a library of 4-deoxy-chitobiose derivatives with various modifications, it is possible to identify the key structural features that contribute to potent inhibition.
Key considerations for SAR studies include:
-
Modifications at other positions: Investigating the effect of modifications at other hydroxyl or the N-acetyl groups.
-
Aglycone modifications: For glycosidase inhibitors, varying the aglycone moiety can significantly impact binding affinity and selectivity.
-
Stereochemistry: The stereochemistry of the glycosidic linkage and at chiral centers is critical for proper recognition by the enzyme.
The insights gained from SAR studies can guide the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Caption: The iterative cycle of inhibitor design, synthesis, testing, and optimization.
Conclusion
4-Deoxy-chitobiose derivatives represent a promising class of enzyme inhibitors with potential applications in agriculture and medicine. Their synthesis, while challenging, is achievable through established chemical and emerging chemoenzymatic methods. The protocols and strategies outlined in this guide provide a framework for researchers to synthesize and evaluate these compounds, contributing to the development of novel therapeutics and crop protection agents. The systematic exploration of their structure-activity relationships will be crucial in optimizing their efficacy and advancing them through the drug discovery pipeline.
References
- Synthesis and Reactivity of 4′-Deoxypentenosyl Disaccharides.PMC - NIH.
- Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase.PubMed.
- High-resolution structures of a chitinase complexed with natural product cyclopentapeptide inhibitors: mimicry of carbohydrate substr
- Scheme 4. Synthesis of 4-Azido-4,6-dideoxy-L-glucose 20, 2,3-Diazido...
- Natural product-guided discovery of a fungal chitinase inhibitor.PMC - NIH.
- Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance.Request PDF.
- Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of N
- Inhibitors of chitinases.PubMed.
- De novo enantioselective syntheses of galacto-sugars and deoxy sugars via the iterative dihydroxylation of dieno
- Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors.Frontiers.
- Chitinases: An upd
- Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents.PMC - NIH.
- What are Chitinases inhibitors and how do they work?
- Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
- Molecular and biochemical aspects of chitin synthesis inhibition.PubMed.
- The synthesis of a di-N-acetylchitobiose asparagine derivative, 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-1-N-(4-L-aspartyl).PubMed.
- Chitinase inhibition by chitobiose and chitotriose thiazolines.PubMed.
- Chemoenzymatic synthesis of differentially protected 3-deoxysugars.PubMed.
- Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms.PMC - NIH.
- Structure-based exploration of cyclic dipeptide chitinase inhibitors.PubMed.
- Strategies for chemoenzymatic synthesis of carbohydr
- 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis.ScienceDirect.
- Roles of Four Chitinases (ChiA, ChiB, ChiC, and ChiD) in the Chitin Degradation System of Marine Bacterium Alteromonas sp. Strain O-7.PMC - NIH.
- A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB.
Sources
- 1. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Four Chitinases (ChiA, ChiB, ChiC, and ChiD) in the Chitin Degradation System of Marine Bacterium Alteromonas sp. Strain O-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Reactivity of 4′-Deoxypentenosyl Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic synthesis of differentially protected 3-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 16. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
"cell-based assays to study chitin degradation pathways"
Application Note: Integrated Cell-Based Strategies for Dissecting Chitin Degradation Pathways
Abstract
Chitin, the second most abundant biopolymer on Earth, represents a critical reservoir of carbon and nitrogen. Its recalcitrance, driven by crystalline
Section 1: Substrate Engineering – The Foundation
Native chitin (e.g., from shrimp shells) is highly crystalline and inaccessible to cellular uptake in standard assays. To measure degradation rates accurately, the substrate must be "swollen" or colloidal.
Protocol 1: Preparation of Phosphoric Acid Swollen Chitin (PASC)
Rationale: Phosphoric acid disrupts hydrogen bonding between chitin chains without extensive deacetylation, creating a colloidal suspension accessible to enzymes.
Materials:
-
Chitin flakes (Shrimp/Crab shell, practical grade).
-
85% Phosphoric Acid (
).[1] -
Acetone and Ethanol (technical grade).
-
Waring Blender.
Step-by-Step Methodology:
-
Digestion: Slowly add 10 g of chitin flakes to 200 mL of chilled 85%
in a beaker. Stir at 4°C for 24 hours. Critical: The mixture must become a viscous, translucent paste. If clumps remain, degradation data will be inconsistent. -
Precipitation: Pour the paste slowly into 2 L of ice-cold distilled water while stirring vigorously. The chitin will precipitate as a white, gelatinous colloid.
-
Washing: Centrifuge at 8,000 x g for 20 mins. Discard supernatant. Resuspend pellet in water. Repeat 5–7 times until the supernatant pH reaches 6.0–7.0.
-
Standardization: Determine dry weight by drying a 1 mL aliquot. Adjust the final stock concentration to 10 mg/mL (1% w/v). Store at 4°C.[1][2][3]
Section 2: The Chitinolytic Pathway & Logic
Before assay selection, one must map the degradation logic. The pathway involves extracellular depolymerization followed by intracellular metabolism.
Figure 1: The Chitinolytic Cascade.[4][5] Note the critical role of LPMOs in disrupting crystallinity, facilitating access for hydrolases.
Section 3: High-Throughput Screening (Qualitative)
For library screening (e.g., mutant libraries of Bacillus or Streptomyces), a plate-based clearance assay is most efficient.
Protocol 2: The Colloidal Chitin Agar Clearance Assay
Reagents:
-
M9 Minimal Salts (5x).
-
1% Colloidal Chitin Stock (from Protocol 1).[3]
-
1.5% Bacteriological Agar.
-
Optional: 0.01% Trypan Blue (enhances contrast).
Methodology:
-
Plate Pouring: Mix M9 salts, agar, and colloidal chitin (final conc. 0.2% w/v). Autoclave. If using Trypan Blue, add after autoclaving. Pour into OmniTrays (for robotics) or Petri dishes.
-
Inoculation: Spot 2
L of overnight cell culture onto the agar. -
Incubation: Incubate at 30°C (fungi/bacteria) or 37°C (E. coli expression systems) for 24–72 hours.
-
Analysis: Measure the diameter of the "Halo" (clear zone) relative to the colony diameter.
-
Calculation: Hydrolysis Capacity (HC) =
. -
Interpretation: A ratio > 1.0 indicates secretion of active chitinases.
-
Section 4: Quantitative Kinetic Profiling
To determine rates (
Protocol 3: The 4-MU Fluorogenic Assay (Exo-Specificity)
This assay uses 4-methylumbelliferyl (4-MU) derivatives. It is highly sensitive and suitable for measuring specific enzyme classes in cell lysates or supernatants.
Substrates:
-
4-MU-GlcNAc: Targets N-acetylglucosaminidase (Exo-acting).
-
4-MU-(GlcNAc)
: Targets Chitobiosidase (Exo-acting). -
4-MU-(GlcNAc)
: Targets Endo-chitinase.
Workflow:
-
Harvest: Centrifuge cell culture (10,000 x g, 5 min). Save supernatant (secreted) and pellet (lyse for intracellular).
-
Reaction Mix:
-
10
L Sample. -
40
L Assay Buffer (50 mM Sodium Acetate, pH 5.5). -
50
L Substrate (100 M stock).
-
-
Kinetics: Incubate at 37°C in a black 96-well plate.
-
Read: Measure fluorescence every 2 mins for 30 mins.
-
Excitation: 360 nm | Emission: 450 nm.
-
-
Stop (Endpoint only): Add 100
L 1M Glycine-NaOH (pH 10.5) to maximize 4-MU fluorescence.
Protocol 4: The DNS Reducing Sugar Assay (Total Degradation)
While 4-MU is specific, it does not represent "true" chitin degradation. The DNS assay measures the release of reducing ends from the bulk colloidal chitin substrate.
Methodology:
-
Incubation: Mix 500
L 1% Colloidal Chitin + 500 L Cell Supernatant. Incubate 1 hr at 37°C with shaking. -
Termination: Centrifuge to pellet undigested chitin. Take 500
L supernatant. -
Development: Add 500
L DNS Reagent (1% 3,5-dinitrosalicylic acid, 30% Na-K Tartrate, 1.6% NaOH). -
Boiling: Boil at 100°C for exactly 5 minutes (color change: yellow
red). -
Quantification: Cool to RT. Measure Absorbance at 540 nm.
-
Standard Curve: Use GlcNAc (0–2 mg/mL).
-
Section 5: Data Presentation & Comparative Analysis
Table 1: Assay Selection Guide for Chitin Degradation
| Assay Type | Target Analyte | Sensitivity | Application | Limitations |
| Clearance Halo | Total Chitinase | Low (Qualitative) | Primary Screening | Hard to quantify; diffusion effects. |
| DNS Assay | Reducing Sugars | Medium ( | Bulk degradation rates | Non-specific (detects all reducing sugars). |
| 4-MU Assay | Specific Bond Cleavage | High (nM range) | Enzymatic kinetics ( | Synthetic substrate (steric difference from real chitin). |
| Morgan-Elson | Free GlcNAc | Medium | Exo-chitinase confirmation | Toxic reagents (Ehrlich's reagent). |
Section 6: Advanced Protocol – LPMO Activity
Lytic Polysaccharide Monooxygenases (LPMOs) are oxidative enzymes that do not release reducing sugars via hydrolysis, often leading to false negatives in DNS assays.
The "Synergy" Check: LPMOs require an electron donor (e.g., Ascorbic Acid).
-
Run the DNS Assay (Protocol 4) with and without 1 mM Ascorbic Acid.
-
Result: A significant increase in reducing sugars in the presence of Ascorbate indicates LPMO activity (oxidative cleavage creates new chain ends for chitinases to act upon).
References
-
Monreal, J., & Reese, E. T. (1969). The chitinase of Serratia marcescens. Canadian Journal of Microbiology, 15(7), 689-696. Link
-
Miller, G. L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar. Analytical Chemistry, 31(3), 426-428. Link
-
Vaaje-Kolstad, G., et al. (2010). An oxidative enzyme boosting the enzymatic conversion of recalcitrant polysaccharides.[4] Science, 330(6001), 219-222. Link
-
Brander, S., et al. (2021). Colorimetric LPMO assay with direct implication for cellulolytic activity. Biotechnology for Biofuels, 14, 51. Link
-
Reissig, J. L., Strominger, J. L., & Leloir, L. F. (1955). A modified colorimetric method for the estimation of N-acetylamino sugars. Journal of Biological Chemistry, 217(2), 959-966. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Deoxy-β-D-chitobiose Peracetate
Ticket ID: #SOL-4D-CHITO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility for hydrophobic carbohydrate probes
The Core Conflict: Why It Won't Dissolve
User Query: "I am trying to dissolve 4-Deoxy-β-D-chitobiose Peracetate directly in PBS/Tris buffer, but it floats or forms a white precipitate. How do I fix this?"
Technical Diagnosis: You are encountering a thermodynamic conflict. This compound is a hydrophobic prodrug-like molecule , not a standard sugar.
-
Peracetylation: All free hydroxyl groups (-OH) are capped with acetyl groups (-OAc). This eliminates the hydrogen bonding capability that normally makes sugars water-soluble.
-
4-Deoxy Modification: The removal of the oxygen at the C4 position further reduces polarity, making this specific analog slightly more lipophilic than standard chitobiose peracetate.
Immediate Action: Stop adding buffer directly to the solid. It will never dissolve. You must use a Cosolvent System or a Carrier System .
Decision Matrix: Select Your Protocol
Before proceeding, determine why you are using this molecule. Your end-use dictates the solubility method.
Figure 1: Decision tree to select the correct solubilization strategy based on experimental intent.
Protocol A: The "DMSO Shift" (Standard)
Best for: Cell-based assays (IC50 screening) where final concentration is <100 µM.
The Science: You must create a high-concentration "stock" in an organic solvent, then "shift" it into the aqueous phase. The kinetic energy of mixing must overcome the tendency of the hydrophobic solute to aggregate.
Step-by-Step Methodology
-
Preparation of Stock Solution (1000x):
-
Weigh the solid this compound.[1]
-
Dissolve completely in 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM to 50 mM.
-
Verification: Solution must be crystal clear. If cloudy, sonicate for 30 seconds.
-
-
The "Dropwise" Dilution (Critical Step):
-
Prepare your assay buffer (PBS, Tris, or HEPES) in a tube.
-
Vortex the buffer to create a moving vortex.
-
Slowly pipette the DMSO stock into the center of the vortex.
-
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity or enzyme denaturation.
-
Troubleshooting Table: The "Crash Out"
| Observation | Diagnosis | Solution |
| Immediate white cloudiness | Rapid precipitation (Crash Out). | You added stock too fast or the concentration is above the solubility limit (approx. >100 µM in buffer). |
| Oily droplets on surface | Phase separation. | The compound is too hydrophobic. Switch to Method B (Cyclodextrins). |
| Precipitate after 1 hour | Kinetic instability. | Prepare fresh immediately before use. Do not store diluted samples. |
Protocol B: Cyclodextrin Encapsulation (Advanced)
Best for: In vivo studies or assays requiring higher concentrations (>100 µM) where DMSO toxicity is a concern.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular bucket." The hydrophobic chitobiose peracetate sits inside the lipophilic cavity, while the hydrophilic exterior interacts with the buffer.
Workflow
-
Prepare Carrier Vehicle:
-
Dissolve 20% (w/v) HP-β-CD in your buffer (e.g., PBS).
-
Filter sterilize (0.22 µm).
-
-
Complexation:
-
Dissolve this compound in a small volume of acetone or methanol (volatile solvent).
-
Add the sugar solution to the HP-β-CD vehicle.
-
Evaporate the volatile solvent (acetone/methanol) under a stream of nitrogen gas while stirring.
-
Result: The drug is now "trapped" in the aqueous cyclodextrin solution.
-
Critical FAQ: "Wrong Molecule" Check
Q: I am running a Lysozyme or Chitinase binding assay. Will this protocol work?
A: NO. This is the most common error with this compound.
-
The Issue: Chitinases and Lysozymes recognize the hydroxyl groups (C3, C6) and the N-acetyl group at C2.
-
The Blocker: In the Peracetate form, the hydroxyls are blocked by acetyl groups. The enzyme cannot bind to the molecule effectively.
-
The Fix: You must chemically remove the O-acetyl groups (Zemplén deacetylation) to generate free 4-Deoxy-β-D-chitobiose before running an enzyme kinetics assay.
Deacetylation Summary (If required):
-
Dissolve Peracetate in dry Methanol.
-
Add catalytic Sodium Methoxide (NaOMe), pH ~9-10.
-
Stir 1-2 hours (monitor by TLC).
-
Neutralize with acidic resin (e.g., Amberlite IR-120 H+).
-
Filter and evaporate. The resulting solid is water-soluble.[2]
Visualizing the Solubility Workflow
Figure 2: The "DMSO Shift" protocol. Note the critical checkpoint for precipitation (cloudiness) upon dilution.
References
-
BenchChem Technical Support. (2025).[3] Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Retrieved from
-
Yaksh, T. L., et al. (1991). Intrathecal 2-hydroxypropyl-beta-cyclodextrin: safety and solvent efficacy. Journal of Pharmaceutical Sciences. Link
-
Larsen, K. L., et al. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide.[4] Organic Letters, 4(14), 2333-2335.[4] Link
-
ChemicalBook. (2024). This compound Properties and Solubility Data. Link
-
Alzet Osmotic Pumps. (2024). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Link
Sources
Technical Support Center: Preventing Deacetylation of Peracetylated Sugars During Enzyme Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of unwanted deacetylation of peracetylated sugar substrates during enzyme assays. Understanding and mitigating this issue is critical for obtaining accurate and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: Why is preventing the deacetylation of my peracetylated sugar substrate important?
Peracetylated sugars are frequently used as chromogenic or fluorogenic substrates in enzyme assays, particularly for glycosidases.[1][2] The acetyl groups enhance cell permeability and, upon cleavage by the target enzyme, release a detectable signal. Unintended deacetylation, either spontaneously or by contaminating enzymes, can lead to a high background signal, reduced assay sensitivity, and inaccurate kinetic measurements. This is because the deacetylated product may be a substrate for the target enzyme or interfere with the detection method.
Q2: What are the primary causes of premature deacetylation in my enzyme assay?
There are two main culprits for the unwanted removal of acetyl groups from your substrate:
-
Contaminating Esterase/Deacetylase Activity: Many commercially available enzyme preparations, particularly those from microbial sources, can contain contaminating esterases.[3][4] These enzymes can hydrolyze the ester bonds of the acetyl groups on the sugar.
-
Non-Enzymatic (Chemical) Hydrolysis: The ester linkages of peracetylated sugars can be susceptible to hydrolysis under certain buffer conditions, particularly at non-neutral pH or elevated temperatures.[5]
Q3: I'm observing a high background signal in my "no-enzyme" control wells. What's the likely cause?
A high background signal in the absence of your primary enzyme strongly suggests either non-enzymatic hydrolysis of the peracetylated sugar or the presence of contaminating esterases in your assay buffer or other reagents.[6][7] It is crucial to troubleshoot this issue to ensure the reliability of your results.
Q4: Can the peracetylated sugar itself be a source of contamination?
While less common, it's possible for stocks of peracetylated sugars to undergo slow degradation over time, especially if not stored under appropriate conditions (e.g., cool, dry, and protected from light). It is also important to ensure the initial purity of the synthesized or purchased peracetylated sugar.
II. Troubleshooting Guide
Problem 1: High Background Signal in No-Enzyme Controls
This is a critical issue that compromises the entire experiment. The goal is to identify and eliminate the source of premature deacetylation.
Initial Diagnostic Steps:
-
Isolate the Source: Systematically omit components from your "no-enzyme" control to pinpoint the source of the high background. For example, prepare wells with only the buffer and substrate, and wells with buffer, substrate, and any additives (e.g., BSA, DTT).
-
Substrate-Only Control: Incubate the peracetylated sugar in the assay buffer for the duration of the experiment. If a signal develops, the issue is likely non-enzymatic hydrolysis due to buffer conditions.
-
Buffer Component Check: If your buffer contains multiple components, test the stability of the substrate in each component individually.
Solutions for Non-Enzymatic Deacetylation:
-
Optimize Buffer pH: Acetyl groups are more labile at alkaline pH. If your enzyme is active at or near neutral pH, ensure your buffer is maintained within a stable pH range (typically 6.0-7.5).
-
Adjust Incubation Temperature: Higher temperatures can accelerate hydrolysis. If possible, perform your assay at a lower temperature (e.g., room temperature or 30°C instead of 37°C) if it does not significantly impact your enzyme's activity.
-
Minimize Incubation Time: Reduce the incubation time to the minimum required to obtain a sufficient signal from your enzymatic reaction.
Solutions for Contaminating Enzyme Activity:
-
Use High-Purity Reagents: Ensure all buffer components and additives are of the highest possible purity to minimize the risk of esterase contamination.
-
Incorporate Esterase Inhibitors: The addition of broad-spectrum esterase or deacetylase inhibitors to your assay buffer can be highly effective.
Problem 2: High Background Signal Only When the Enzyme is Present
If the high background is observed only in the presence of your enzyme preparation, it strongly indicates contaminating esterase activity within your enzyme stock.
Initial Diagnostic Steps:
-
Confirm with a Negative Control Substrate: If available, use a similar but non-acetylated substrate to confirm that the signal is indeed from the acetylated portion of your primary substrate.
-
Titrate the Enzyme: A dose-dependent increase in background signal with increasing enzyme concentration is a strong indicator of a contaminating enzyme.
Solutions:
-
Purify the Enzyme: If possible, subject your enzyme to an additional purification step, such as size-exclusion or ion-exchange chromatography, to separate it from the contaminating esterases.
-
Source a Higher Purity Enzyme: Consider purchasing the enzyme from a different supplier that guarantees higher purity or provides specific activity data against esterase substrates.
-
Utilize Specific Inhibitors: If the class of contaminating esterase is known or can be determined, a more specific inhibitor can be used to minimize off-target effects on your primary enzyme.
III. Key Experimental Protocols & Data
Protocol 1: Preparation of an Esterase-Inhibited Assay Buffer
This protocol provides a starting point for creating an assay buffer that minimizes unwanted deacetylation.
-
Base Buffer Selection: Choose a buffer appropriate for your enzyme of interest (e.g., phosphate, MES, HEPES) at the desired pH.
-
Inhibitor Addition:
-
Add a general serine hydrolase inhibitor such as Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 1 mM. Note: PMSF has a short half-life in aqueous solutions and should be added fresh from a stock solution in a solvent like ethanol or isopropanol.
-
For suspected metallo-hydrolases, include a chelating agent like EDTA at a final concentration of 1-5 mM, provided it does not inhibit your target enzyme.
-
Sodium fluoride (NaF) can also be an effective inhibitor of some deacetylases.[8]
-
-
Final Preparation: Adjust the pH of the final buffer solution after all components have been added. Filter sterilize the buffer if necessary for long-term storage.
Data Summary: Common Deacetylase Inhibitors
| Inhibitor | Target Class | Typical Working Concentration | Notes |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Hydrolases | 0.1 - 2 mM | Unstable in aqueous solutions; add fresh. |
| Sodium Fluoride (NaF) | Serine Hydrolases, some phosphatases | 1 - 10 mM | Can inhibit some ATP-dependent enzymes. |
| Trichostatin A (TSA) | Class I and II Histone Deacetylases (HDACs)[9] | Nanomolar range | Potent and specific for certain classes of deacetylases. |
| Sodium Butyrate | Class I and IIa HDACs | Millimolar range | Less potent than TSA but widely used.[10] |
Protocol 2: Coupled Enzyme Assay to Minimize Substrate Exposure
In this setup, the product of the first enzymatic reaction is the substrate for a second, signal-producing enzyme. This can sometimes be designed to avoid the use of acetylated substrates altogether.
-
Reaction 1 (Primary Enzyme):
-
Incubate your primary enzyme with a non-acetylated, natural substrate.
-
-
Reaction 2 (Coupled Enzyme):
-
The product of the first reaction is then acted upon by a second enzyme (the coupling enzyme) that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
For example, if your primary enzyme is a glucosidase that releases glucose, you can couple this to a glucose oxidase/peroxidase system to generate a colorimetric signal.[2]
-
IV. Visualizing the Troubleshooting Process
Workflow for Troubleshooting High Background
The following diagram outlines a logical workflow for diagnosing and resolving high background signals in your enzyme assay.
Caption: A flowchart for troubleshooting high background signals.
V. References
-
Bieliauskas, A. V., & Weerawarna, P. M. (2012). Drug discovery assays for the histone deacetylase class of enzymes. Journal of Visualized Experiments, (70), e4321. [Link]
-
Novotny, M., & Dzijak, R. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration, 1(1), 1-11. [Link]
-
Morgan, M. A., & Shilatifard, A. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. In Methods in Enzymology (Vol. 637, pp. 25-41). Academic Press. [Link]
-
Kitzinger, D., & Schieber, A. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Fermentation, 8(2), 74. [Link]
-
Oseni, L. A. (2014). Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?. ResearchGate. [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Novateinbio. [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog. [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Surmodics IVD. [Link]
-
Science.gov. (n.d.). esterase hydrolysis activity: Topics by Science.gov. Science.gov. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2013). Microbial Esterases. IJCMAS, 2(7), 135-146. [Link]
-
ACS Omega. (2020). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega, 5(31), 19575–19583. [Link]
-
MDPI. (2020). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Molecules, 25(18), 4235. [Link]
-
ResearchGate. (2015). Do i need to use some specific inhibitors (except proteases) in my lysis buffer for global acetylome enrichment?. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. esterase hydrolysis activity: Topics by Science.gov [science.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides [mdpi.com]
- 6. novateinbio.com [novateinbio.com]
- 7. arp1.com [arp1.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Deoxy-Sugar Substrates
Welcome to the Advanced Glycoscience Technical Support Hub. Topic: Optimization of Reaction Conditions for 4-Deoxy-Sugar Substrates Audience: Senior Scientists, Medicinal Chemists, and Process Engineers.
Introduction: The 4-Deoxy Challenge
4-deoxy-sugars (and 4,6-dideoxy sugars) are critical pharmacophores in macrolide antibiotics (e.g., erythromycin, tylosin) and anthracyclines. Their incorporation into drug scaffolds—a process known as glycorandomization —can significantly alter solubility, target binding, and metabolic stability.
However, working with 4-deoxy substrates presents unique physicochemical challenges:
-
Enzymatic Recognition: The C-4 hydroxyl group is a primary hydrogen-bonding motif for many glycosyltransferases (GTs). Its absence often drastically reduces
. -
Chemical Instability: Deoxy sugars possess hyper-labile glycosidic bonds due to altered electronic effects at the anomeric center, making them prone to acid-catalyzed hydrolysis.
-
Donor Availability: Native biosynthetic pathways for 4-deoxy-NDP-sugars are complex and often unstable in vitro.
This guide provides self-validating protocols and troubleshooting logic to overcome these barriers.
Module 1: Enzymatic Glycosylation (The Gold Standard)
Core Logic: The "One-Pot" Coupled System
Isolating 4-deoxy-NDP-sugar donors (e.g., TDP-4-deoxy-glucose) is often futile due to their high hydrolysis rates. The field-proven standard is in situ generation coupled with immediate transfer.
Workflow Diagram: Enzymatic Cascade
The following diagram illustrates the coupled "Salvage Pathway" approach, which is generally more robust than the de novo pathway for analog generation.
Caption: Figure 1.[1][2][3][4] One-pot chemoenzymatic cascade for 4-deoxy-sugar glycosylation. The system generates the unstable donor in situ and scavenges the inhibitory NDP byproduct.
Troubleshooting Guide: Enzymatic Reactions
Issue 1: "I see no product formation (0% conversion)."
| Root Cause Analysis | Diagnostic Step | Corrective Action |
| Donor Instability | Run a control without the GT. Monitor the NDP-sugar peak by HPLC/LC-MS over 1 hour. | Switch to pH 7.5–8.0. 4-deoxy-NDP-sugars are acid-sensitive. If using TDP-sugars, ensure Mg²⁺ is present (5–10 mM) to stabilize the pyrophosphate. |
| GT Specificity | Is the enzyme "Wild Type"? | Use Promiscuous Mutants. WT GTs (e.g., OleD) often require the C-4 OH for binding. Switch to variants like OleD(P67T/S132F/A242V) which are engineered for deoxy-sugar tolerance [1]. |
| Feedback Inhibition | Add 1 mM NDP (e.g., UDP or TDP) to the reaction start. Does it stop immediately? | Add Alkaline Phosphatase. GTs are strongly inhibited by the NDP byproduct. Add 5–10 U of Calf Intestinal Alkaline Phosphatase (CIAP) to hydrolyze NDP to NMP + Pi [2]. |
Issue 2: "The reaction stalls at 50% conversion."
-
The Causality: This is often a thermodynamic equilibrium issue, especially if the GT is reversible (common with OleD type enzymes).
-
The Fix:
-
Drive Equilibrium: Use a 3-5 fold excess of the sugar donor precursor (sugar-1-phosphate).
-
Couple with Pyrophosphatase: Add inorganic pyrophosphatase (PPase) to the nucleotidyltransferase step. This pulls the reaction forward by destroying the PPi byproduct of the donor synthesis step [3].
-
Module 2: Chemical Glycosylation (Synthetic Alternative)
While enzymatic methods offer regio-control, chemical synthesis is necessary for large-scale production or non-natural linkers.
Critical Parameter: The Anomeric Effect
In 4-deoxy sugars, the lack of the C-4 electronegative substituent alters the dipole moment of the ring, often stabilizing the oxocarbenium ion intermediate differently than in glucose.
FAQ: Chemical Synthesis
Q: My glycosylation yields are low, and I see significant decomposition. A: 4-deoxy sugars are significantly more acid-labile than glucose.
-
Protocol Shift: Avoid strong Lewis acids like
. -
Recommended Promoter: Use mild activation methods such as glycosyl iodides (generated in situ from acetates using TMSI) or thioglycosides activated with NIS/TfOH at low temperature (-40°C to -78°C) [4].
-
Buffer: Always include acid scavengers (e.g., 2,6-di-tert-butylpyridine) in the reaction mixture to neutralize the triflic acid generated in situ.
Q: I cannot control the
-
Solvent Effect: Use Acetonitrile to favor
-selectivity (via the nitrilium ion intermediate). Use Ether/DCM to favor -selectivity (anomeric effect). -
Temperature: Lower temperatures (-78°C) generally increase stereoselectivity (Kinetic control).
Protocols: Self-Validating Systems
Protocol A: High-Throughput GT Screening for 4-Deoxy Donors
This protocol validates if your GT accepts the 4-deoxy substrate.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM
. -
Enzymes:
-
Anomeric Kinase (e.g., GalK): 5 µM
-
Uridylyltransferase (e.g., LmGalT): 5 µM
-
Target GT: 10 µM
-
Inorganic Pyrophosphatase (PPase): 1 U
-
-
Substrates:
-
4-Deoxy-Sugar: 2 mM
-
UTP (or TTP): 3 mM
-
Acceptor (Aglycone): 1 mM[5]
-
Step-by-Step:
-
Pre-incubation (Donor Generation): Mix Buffer, 4-Deoxy-Sugar, UTP, Kinase, Transferase, and PPase. Incubate at 37°C for 30 mins.
-
Validation Point: Aliquot 10 µL and run LC-MS. Look for the [M-H]⁻ peak corresponding to UDP-4-deoxy-sugar. If absent, do not proceed.
-
-
Glycosylation: Add the Target GT and Acceptor to the mixture. Incubate for 4–16 hours.
-
Quenching: Add equal volume of cold MeOH. Centrifuge (10,000 x g, 5 min).
-
Analysis: Analyze supernatant by HPLC (C18 column, Acetonitrile/Water gradient).
Data Summary: Donor Stability vs. pH
The following table highlights why pH optimization is critical for 4-deoxy donors compared to native UDP-Glucose.
| Donor Substrate | Half-life (pH 4.0) | Half-life (pH 7.0) | Half-life (pH 8.5) | Recommended Storage |
| UDP-Glucose (Native) | ~20 hours | > 7 days | > 7 days | -20°C, pH 7.0 |
| UDP-4-Deoxy-Glc | < 2 hours | ~24 hours | ~48 hours | Generate In Situ |
| TDP-4-Deoxy-Glc | ~4 hours | ~36 hours | ~72 hours | -80°C, pH 8.0 |
Data interpolated from stability studies of deoxysugar nucleotides [5].
References
-
Williams, G. J., et al. "Altering the substrate specificity of the glycosyltransferase OleD by directed evolution." Journal of the American Chemical Society, 2007.
-
Wagner, G. K., & Pesnot, T. "Glycosyltransferases and their assays." ChemBioChem, 2010.
-
Gantt, R. W., et al. "Enzymatic methods for the synthesis of glycosides." Natural Product Reports, 2011.
-
Bennett, C. S. "Mechanistic and synthetic studies in deoxy sugar synthesis." EuroCarb, 2025.
-
Thibodeaux, C. J., et al. "Enzymatic synthesis of TDP-deoxysugars." Methods in Enzymology, 2009.
Sources
- 1. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Sugars in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Simple Donors to Drive the Equilibria of Glycosyltransferase-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.jp]
Technical Support Center: Purification of Synthetic Peracetylated Oligosaccharides
Welcome to the technical support center for the purification of synthetic peracetylated oligosaccharides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of peracetylated oligosaccharides in a question-and-answer format.
Problem 1: My crude product shows a complex mixture of spots on Thin Layer Chromatography (TLC). What are the likely impurities?
Answer:
A complex TLC profile of a crude peracetylation reaction is a common observation. The impurities can be broadly categorized as follows:
-
Incompletely Acetylated Intermediates: The peracetylation reaction may not have gone to completion, resulting in a mixture of partially acetylated oligosaccharides. These compounds are more polar than the desired fully acetylated product and will exhibit lower Retention Factor (Rf) values on normal-phase TLC plates.
-
Anomeric Mixtures: The peracetylation process can sometimes lead to the formation of both α and β anomers at the reducing end of the oligosaccharide.[1] These anomers can sometimes be separated by chromatography, appearing as two closely migrating spots on TLC.
-
Side-Products from the Acetylation Reagent: Reagents like acetic anhydride can form side-products during the reaction, which may be UV-active and appear on the TLC plate.
-
Degradation Products: If the reaction conditions are too harsh (e.g., prolonged exposure to strong acid or base), degradation of the oligosaccharide backbone can occur, leading to a variety of smaller, more polar impurities.
-
Starting Material: Unreacted starting oligosaccharide, being highly polar, will typically remain at the baseline of the TLC plate.
Workflow for Diagnosing a Complex Crude Mixture:
Caption: Troubleshooting workflow for a complex TLC profile.
Problem 2: I'm observing a loss of acetyl groups (deacetylation) during silica gel chromatography. How can I prevent this?
Answer:
Deacetylation on silica gel is a frequent challenge, often attributed to the slightly acidic nature of standard silica gel, which can catalyze the hydrolysis of the ester protecting groups, especially in the presence of protic solvents like methanol.
Strategies to Minimize Deacetylation:
-
Use Neutralized Silica Gel: Commercial silica gel can be washed with a dilute solution of a weak base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Avoid Protic Solvents in High Concentrations: While methanol is often necessary to elute more polar compounds, its concentration should be kept to a minimum. Consider using less protic solvents like ethyl acetate or acetone as the more polar component of your eluent system.
-
Run the Column Quickly: The longer the compound is in contact with the silica gel, the greater the chance of deacetylation. Employing flash chromatography with positive pressure to accelerate the separation can be beneficial.
-
Consider Alternative Stationary Phases: If deacetylation remains a persistent issue, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., diol-bonded silica).
Table 1: Recommended TLC and Column Chromatography Solvent Systems for Peracetylated Oligosaccharides
| Oligosaccharide Size | Typical TLC Solvent System (v/v) | Typical Column Chromatography Eluent (v/v) | Expected Rf Range |
| Disaccharide | Hexane:Ethyl Acetate (1:1 to 1:2) | Gradient of Hexane:Ethyl Acetate | 0.3 - 0.6 |
| Trisaccharide | Hexane:Ethyl Acetate (1:2 to 1:3) | Gradient of Hexane:Ethyl Acetate | 0.2 - 0.5 |
| Tetrasaccharide+ | Toluene:Acetone (2:1 to 1:1) or Dichloromethane:Methanol (98:2 to 95:5) | Gradient of Toluene:Acetone or Dichloromethane:Methanol | 0.1 - 0.4 |
Note: These are starting points and may require optimization based on the specific oligosaccharide.
Problem 3: My peracetylated oligosaccharide is co-eluting with a non-polar impurity. What purification strategy should I try?
Answer:
Co-elution with non-polar impurities is a common issue when using normal-phase chromatography. In this scenario, switching to a different chromatographic mode is often the most effective solution.
Recommended Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Peracetylated oligosaccharides are significantly more hydrophobic than their unprotected counterparts, making them ideal candidates for RP-HPLC.[2] Non-polar impurities will be strongly retained on a C18 column, while the more polar peracetylated oligosaccharide will elute earlier.
Experimental Protocol 1: General RP-HPLC Method for Purification of Peracetylated Oligosaccharides
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (return to initial conditions)
-
-
Flow Rate: Dependent on column dimensions (analytical vs. preparative).
-
Detection: UV detector at a low wavelength (e.g., 205-220 nm) or an Evaporative Light Scattering Detector (ELSD).
Workflow for Selecting a Purification Strategy:
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the complete acetylation of my oligosaccharide?
A1: Complete acetylation is crucial for successful purification and subsequent reactions. The most reliable method for confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
¹H NMR: In the ¹H NMR spectrum of a fully peracetylated oligosaccharide in CDCl₃, all the carbohydrate ring protons will appear in the region of approximately 3.5-5.5 ppm. The acetyl methyl protons will give sharp singlets between 1.9 and 2.2 ppm. The integration of the acetyl proton signals should correspond to the expected number of acetyl groups. For example, a hexose unit should have five acetyl groups, integrating to 15 protons. The absence of broad hydroxyl peaks (which may require D₂O exchange for confirmation) is another indicator of complete acetylation.[4]
-
¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbons of the acetyl groups will appear around 170 ppm, and the methyl carbons will be around 20-21 ppm.[3] The number of signals in these regions should correspond to the number of acetyl groups in the molecule.
Q2: What is the best way to monitor the progress of a peracetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of a peracetylation reaction.[5] Spot the reaction mixture alongside the starting material on a silica gel TLC plate. As the reaction proceeds, a new, less polar spot (higher Rf value) corresponding to the peracetylated product will appear, and the starting material spot at the baseline will diminish. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the pros and cons of different chromatography techniques for purifying peracetylated oligosaccharides?
A3: The choice of chromatography technique depends on the scale of the purification, the nature of the impurities, and the required purity of the final product.
Table 2: Comparison of Chromatography Techniques for Peracetylated Oligosaccharide Purification
| Technique | Pros | Cons |
| Normal-Phase Flash Chromatography | - High loading capacity, suitable for large-scale purification. - Relatively inexpensive. | - Potential for deacetylation on silica gel. - Lower resolution compared to HPLC. |
| Reversed-Phase HPLC (RP-HPLC) | - High resolution, excellent for separating closely related compounds. - Effective for removing non-polar impurities.[2] | - Lower loading capacity, more suitable for smaller scale purification. - Requires specialized equipment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | - Good for separating compounds with similar hydrophobicity but different polarity. - Can be a good alternative when normal-phase and reversed-phase fail. | - Can be less intuitive to develop methods for. - May require specific column chemistries. |
References
-
Dua, V. K., Goso, K., Dube, S. K., & Bush, C. A. (1983). Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk. Archives of Biochemistry and Biophysics, 224(1), 254-260. [Link]
-
Morvai, M., & Lelik, L. (2017). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. In Food Oligosaccharides. IntechOpen. [Link]
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A: An Educational Journal, 19A(1), 1-19. [Link]
-
Goux, W. J., & Weber, D. S. (1993). The application of NMR-pattern-recognition methods to the classification of reduced, peracetylated oligosaccharide residues. Carbohydrate research, 240, 57-69. [Link]
-
Nishimura, S. I., Kuzuhara, H., & Takahashi, S. (2018). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. International journal of molecular sciences, 19(7), 1886. [Link]
-
Lebrilla, C. B., & Liu, J. (2020). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. Journal of agricultural and food chemistry, 68(46), 13133-13141. [Link]
-
Townsend, R. R., Hardy, M. R., Hindsgaul, O., & Lee, Y. C. (1988). Separation of positional isomers of oligosaccharides and glycopeptides by high-performance anion-exchange chromatography with pulsed amperometric detection. Analytical biochemistry, 174(2), 459-470. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Bioscience. [Link]
-
Columbia University. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Demchenko, A. V. (2013). Oligosaccharide Synthesis and Translational Innovation. ACS chemical biology, 8(11), 2345-2356. [Link]
-
Jackson, G. P., & Angel, L. A. (2021). Structural Characterization of Isomeric Oligogalacturonan Mixtures Using Ultrahigh-Performance Liquid Chromatography–Charge Transfer Dissociation Mass Spectrometry. Analytical Chemistry, 93(4), 2297-2304. [Link]
-
Vera, C., Guerrero, C., Conejeros, R., & Illanes, A. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. World Journal of Microbiology and Biotechnology, 32(11), 1-13. [Link]
-
Armstrong, D. W., & Jin, H. L. (1989). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of chromatography A, 462, 219-232. [Link]
-
Park, C. S., & Kim, Y. S. (2021). An effective universal protocol for the extraction of fructooligosaccharide from the different agricultural byproducts. Saudi Journal of Biological Sciences, 28(12), 7058-7065. [Link]
-
Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated chemical oligosaccharide synthesis: novel approach to traditional challenges. Advances in carbohydrate chemistry and biochemistry, 58, 35-61. [Link]
-
Vera, C., Guerrero, C., Conejeros, R., & Illanes, A. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. World Journal of Microbiology and Biotechnology, 32(11), 1-13. [Link]
-
Al-Abri, Z. A., Chen, L., & Hage, D. S. (2017). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. Journal of chromatographic science, 55(1), 58-67. [Link]
-
Maitre, P., & Afonso, C. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical chemistry, 90(18), 10711-10718. [Link]
-
University of California, Los Angeles. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
YouTube. (2020, March 18). Introduction to TOCSY NMR - peracetylated glucose. [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Reversed Phase Chromatography; Principles and methods handbook. [Link]
-
Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Linkage analysis of oligosaccharides and polysaccharides: a tutorial. Glycobiology, 22(12), 1588-1604. [Link]
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A: An Educational Journal, 19A(1), 1-19. [Link]
-
Microsynth AG. (n.d.). Troubleshooting Guide. Synthesis of Nucleic Acids - Implications for Molecular Biology. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?. [Link]
-
Mass Spectrometry Research Facility, University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. [Link]
-
Kim, J. S., & Rej, J. E. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Analytical chemistry, 95(34), 12853-12860. [Link]
-
Anumula, K. R. (2006). Preparative purification of tyrosinamide N-linked oligosaccharides. Glycobiology, 16(8), 751-759. [Link]
-
ResearchGate. (2025, April 21). What is the best protocol for isolating oligosaccharides from plant extracts using TLC and column chromatography?. [Link]
-
Sorg, B., Hull, W. E., Kliem, H. C., Mier, W., & Wiessler, M. (2005). Selective anomeric deacetylation of per-acetylated carbohydrates using (i-Pr) 3 Sn (OEt) and synthesis of new derivatives. Journal of Carbohydrate Chemistry, 24(8-9), 831-847. [Link]
-
Fairbanks, A. J., & Stick, R. V. (2007). Selective anomeric acetylation of unprotected sugars in water. Australian Journal of Chemistry, 60(9), 627-630. [Link]
-
Volpi, N., & Maccari, F. (2008). Thin layer chromatography for the analysis of glycosaminoglycan oligosaccharides. Journal of Chromatography B, 866(1-2), 155-158. [Link]
-
Manabe, S., Ishii, K., & Ito, Y. (2001). ‘Cap‐Tag’–Novel Methods for the Rapid Purification of Oligosaccharides Prepared by Automated Solid‐Phase Synthesis. Chemistry–A European Journal, 7(1), 185-192. [Link]
-
Giordano, A., & Trincone, A. (2002). Freeing anomeric hydroxyl groups of peracetylated oligosaccharides by Aspergillus niger lipase. Tetrahedron: Asymmetry, 13(10), 1031-1035. [Link]
-
da Silva, A. C., & de Souza, R. O. (2024). Selective Carbohydrate Deacetylation: Simple and Mild Approach based on Supported Copper Nanoparticles. Chemistry–A European Journal, e202401234. [Link]
-
Rojas-Escudero, E., Alarcón-Jiménez, A. L., Elizalde-Galván, P., & Rojo-Callejas, F. (2004). Optimization of carbohydrate silylation for gas chromatography. Journal of chromatography A, 1027(1-2), 117-120. [Link]
-
Li, S., Xiong, Q., Lai, X., Li, X., Wan, M., Zhang, J., ... & Wei, H. (2021). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Foods, 10(2), 433. [Link]
-
ResearchGate. (2014, June 12). How to avoid sugar interference in column chromatography?. [Link]
Sources
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 4-Deoxy-β-D-chitobiose Peracetate
Executive Summary & Core Directive
Status: Physically Unstable / Chemically Conditionally Stable
4-Deoxy-β-D-chitobiose Peracetate is a hydrophobic, protected carbohydrate derivative . It is insoluble in pure aqueous media. Attempting to dissolve it directly in water or buffer will result in precipitation, forming a suspension rather than a solution.
From a chemical standpoint, the O-acetyl protecting groups are susceptible to hydrolysis (deacetylation) in aqueous environments, a process strictly governed by pH.
-
Optimal Storage: Solid state, -20°C, desiccated.
-
Working Solution: Must be prepared in organic solvent (DMSO, DMF) before dilution, and used immediately to avoid precipitation or non-specific hydrolysis.
Technical Analysis: The Stability Matrix
The "stability" of this compound is a function of two distinct failure modes: Physical Precipitation (Solubility) and Chemical Degradation (Hydrolysis).
A. Physical Stability (Solubility)
The peracetate modification caps all hydroxyl groups with acetyl esters, eliminating the hydrogen-bonding network that makes natural chitobiose water-soluble.
| Solvent System | Solubility Status | Observation |
| Pure Water | Insoluble | Immediate turbidity; compound floats or settles. |
| PBS / TBS (pH 7.4) | Insoluble | Precipitates. Salts may exacerbate "salting out". |
| DMSO | Soluble (>50 mM) | Clear solution. Stable for weeks at -20°C. |
| Ethanol / Methanol | Soluble | Good solubility; prone to slow transesterification if stored long-term. |
| 10% DMSO in Water | Metastable | May remain dissolved at low concentrations (<100 µM) but risks slow precipitation. |
B. Chemical Stability (Hydrolysis Kinetics)
In aqueous mixtures (e.g., 10% DMSO in buffer), the O-acetyl esters are the weak link.
-
Acidic (pH < 4): Relatively stable. Acetyl migration may occur (isomerization) but hydrolysis is slow.
-
Neutral (pH 6–7.5): Slow degradation. Spontaneous hydrolysis of the anomeric acetate (if present) and primary alcohol acetates (C6) occurs over 24–48 hours.
-
Basic (pH > 8): Rapid degradation. Base-catalyzed deacetylation (saponification) occurs within minutes to hours, stripping the protecting groups and yielding free 4-deoxy-chitobiose.
Visualizing the Instability Pathways
The following diagram illustrates the fate of this compound when introduced to an aqueous environment.
Caption: Fate of Peracetylated Chitobiose in aqueous media. Physical precipitation competes with chemical hydrolysis depending on pH and co-solvent concentration.
Troubleshooting Guides
Scenario A: "My solution turned cloudy immediately upon adding the compound."
Diagnosis: Solubility Failure. You exceeded the critical micelle concentration or solubility limit of the peracetate in water. The Fix:
-
Stop: Do not vortex or heat; this often degrades the compound without aiding solubility.
-
Protocol: Dissolve the solid compound in 100% DMSO to make a high-concentration stock (e.g., 20–50 mM).
-
Dilution: Slowly add this DMSO stock to your stirring aqueous buffer. Ensure the final DMSO concentration is <1% (v/v) if using in cells, or up to 10% if compatible with your assay.
-
Limit: Do not exceed 100 µM final concentration in aqueous buffer.
Scenario B: "I see no inhibition in my Chitinase assay."
Diagnosis: Mechanistic Mismatch. Explanation: Chitinases recognize the hydroxyl groups of N-acetylglucosamine (GlcNAc) residues to bind and hydrolyze the glycosidic bond. The Peracetate form has these hydroxyls blocked by acetyl groups. It cannot fit into the active site. The Fix: You must deprotect the compound to generate the active 4-Deoxy-chitobiose (the free sugar).
-
See Protocol: Zemplén Deacetylation below.
Scenario C: "The compound disappears from HPLC traces over 24 hours."
Diagnosis: Spontaneous Hydrolysis or Esterase Contamination. Explanation: If your buffer pH is >7.5, or if you are using cell lysate/serum, the ester bonds are breaking. Serum contains abundant esterases that will rapidly strip the acetyl groups. The Fix:
-
Check pH: Ensure buffer is pH 7.0–7.2.
-
Check Matrix: If using cell media, heat-inactivate serum or accept that the compound acts as a "prodrug" (intracellular esterases will activate it).
Essential Protocols
Protocol 1: Preparation of Stable Stock Solution
Use this for storage and initial handling.
-
Weigh this compound.
-
Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Vortex until strictly clear.
-
Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. (Stability: >6 months).
Protocol 2: Zemplén Deacetylation (Activation)
Use this if you require the biologically active, water-soluble free sugar.
-
Dissolve Peracetate (1 eq.) in anhydrous Methanol (approx. 0.05 M concentration).
-
Add catalytic Sodium Methoxide (NaOMe) (0.1 eq.) in methanol.
-
Monitor reaction by TLC (Solvent: Ethyl Acetate/Methanol) or LC-MS. The product will become more polar (lower Rf).
-
Once complete (usually 1–2 hours), neutralize by adding Amberlite IR-120 (H+) resin until pH is neutral.
-
Filter off the resin and evaporate the methanol.
-
The residue is the Free 4-Deoxy-β-D-chitobiose , which is water-soluble and active for chitinase assays.
Frequently Asked Questions (FAQ)
Q: Can I use the peracetate form for cell permeability studies? A: Yes. This is the primary advantage of the peracetate form. The hydrophobic acetyl groups allow the molecule to passively diffuse across cell membranes. Once inside the cytosol, non-specific esterases will cleave the acetates, trapping the polar free sugar inside the cell. This is a standard "prodrug" strategy [1].
Q: Is the "4-Deoxy" modification stable? A: Yes. The 4-deoxy modification involves a carbon-hydrogen bond at the C4 position. This is chemically inert under standard biological conditions and will not degrade during deacetylation or storage.
Q: Why does the product sheet say "Store Desiccated"? A: Moisture from the air can initiate slow hydrolysis of the acetyl esters, releasing acetic acid. This acid acts as an autocatalyst, accelerating further degradation (vinegar smell is a sign of spoilage).
References
-
Sarkar, A. et al. (2021). Selective anomeric acetylation of unprotected sugars in water. National Institutes of Health. Available at: [Link]
- Context: Discusses the chemical stability and reactivity of acetyl
- Context: Confirms hydrophobicity and solubility profiles of peracetyl
-
Tokuyasu, K. et al. (1999).[1] Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. PubMed.[1] Available at: [Link]
- Context: Provides mechanistic insight into the enzymatic and spontaneous hydrolysis of acetyl groups in w
Sources
Technical Support Center: Specificity in Metabolic Oligosaccharide Engineering (MOE)
Topic: Addressing Non-Specific Binding of Acetylated Sugar Probes Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026
Overview: The "Trojan Horse" Problem
Welcome to the Technical Support Center. If you are seeing high background signal or unexpected nuclear/cytosolic staining with peracetylated probes (e.g., Ac4ManNAz, Ac4GalNAz), you are likely encountering S-acylation artifacts .
While peracetylation (adding acetyl groups to the sugar) is essential for passive cell membrane permeability, it introduces a "Trojan Horse" effect. Once inside the cell, these probes can be metabolized into intermediates that react with cysteine residues on proteins via thioester linkages (S-acylation) , rather than entering the intended glycosylation pathway.
This guide provides the protocols to diagnose, strip, and prevent this non-specific binding.
Diagnostic Workflow
Before altering your entire experimental design, determine if your signal is genuine glycosylation or S-acylation noise.
Logic Flow: The Specificity Check
Use the following decision matrix to troubleshoot your signal.
Figure 1: Diagnostic logic flow for identifying S-acylation artifacts in MOE experiments.
Core Protocol: Hydroxylamine (HAM) Stripping
Purpose: Chemically cleave labile thioester bonds (S-acylation) while preserving stable N-linked and O-linked glycosidic bonds. This is the "Gold Standard" validation step (Qin et al., 2018).
Scope: Western Blot (on PVDF/Nitrocellulose) or Fixed Cells (Imaging).
Reagents
-
HAM Buffer: 1.0 M Hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mM Tris-HCl.
-
pH Adjustment: Critical.[1] Adjust pH to 8.0 using NaOH. (Acidic HAM is ineffective; highly basic HAM damages tissue).
-
Control Buffer: 100 mM Tris-HCl, pH 8.0 (without Hydroxylamine).
Step-by-Step Methodology (Western Blot)
-
Transfer: Transfer proteins to membrane (PVDF/NC) as standard.
-
Block: Block membrane (e.g., 5% BSA) for 1 hour.
-
Treatment (The Strip):
-
Cut the blot in half (if possible) or run duplicate lanes.
-
Incubate Blot A in HAM Buffer for 1 hour at Room Temperature with gentle agitation.
-
Incubate Blot B in Control Buffer for 1 hour.
-
-
Wash: Wash 3 x 10 mins with TBST to remove residual hydroxylamine.
-
Click Reaction: Proceed with Click Chemistry (Biotin-Alkyne or Fluorophore-Alkyne) on the membrane.
-
Analysis: Compare signal intensity.
-
Interpretation: Bands that disappear in Blot A but remain in Blot B are artifacts (S-acylated proteins). Bands that remain in both are true glycoconjugates.
-
Step-by-Step Methodology (Imaging/Flow Cytometry)
-
Fix/Perm: Fix cells (4% PFA) and permeabilize (0.1% Triton X-100).
-
Treatment: Incubate fixed cells with 150–400 mM Hydroxylamine (pH 7.5–8.0) for 1 hour at RT.
-
Wash: Wash 3x with PBS.
-
Click Reaction: Proceed with CuAAC or SPAAC reaction.
Mechanism of Action
Understanding why this happens helps in designing better controls.
The Pathway Divergence: When you feed cells Ac4ManNAz, you intend for it to be deacetylated by cytosolic esterases, converted to ManNAz, and then UDP-ManNAz for glycosylation. However, the accumulation of intermediate acetylated species can lead to the non-enzymatic or enzymatic transfer of the probe onto cysteine residues of "bystander" proteins.
Figure 2: Mechanistic divergence of MOE probes. Pathway B represents the S-acylation artifact cleavable by Hydroxylamine.
Optimization Guide: Dose & Chemistry
If stripping confirms high background, you must optimize the upstream labeling conditions.
A. Concentration Titration
High concentrations (>50 µM) saturate the glycosylation enzymes, forcing excess probe into the S-acylation pathway.
| Probe Type | Standard Conc. | Optimized Conc. | Notes |
| Ac4ManNAz | 50 µM | 10 - 25 µM | 10 µM often maintains physiological signal while reducing noise (Kim et al., 2016). |
| Ac4GalNAz | 50 µM | 10 µM | GalNAz is highly prone to background; strict titration required. |
| Ac4GlcNAz | 50-100 µM | 20 µM | Often used for O-GlcNAc; high background on tubulins/histones if too high. |
B. Click Chemistry Controls
Sometimes the "non-specific binding" is not the probe, but the dye.
-
Dye Aggregation: Many fluorophore-alkynes (e.g., TAMRA-alkyne) are hydrophobic and stick to membranes.
-
Solution: Use sulfonated dyes (e.g., Sulfo-Cy5-Alkyne) which are water-soluble and wash away easily.
-
-
Copper Toxicity: In live-cell labeling, Copper (I) can cause ROS generation and cell stress, altering morphology.
-
Solution: Use SPAAC (Copper-free) reagents like DBCO-dyes, but be aware that DBCO can bind to serum albumin. Perform labeling in serum-free media if possible.
-
Frequently Asked Questions (FAQ)
Q: Can I use 2-Bromopalmitate (2-BP) to prevent the background? A: Technically, yes, but proceed with caution. 2-BP is a broad-spectrum inhibitor of palmitoylation enzymes (PATs). While it reduces S-acylation of your probe (Hao et al., 2019), it also globally disrupts lipid signaling, potentially altering the very phenotype you are studying. Hydroxylamine stripping (post-experiment) is safer than metabolic inhibition (during experiment).
Q: Does Hydroxylamine remove O-GlcNAc modifications? A: No. O-GlcNAc is linked via a glycosidic bond (acetal), which is stable to mild alkaline hydroxylamine. Hydroxylamine specifically targets thioesters (S-acyl) and high-energy phenol esters.
Q: I see nuclear staining with Ac4ManNAz. Is this real? A: It is likely an artifact. Sialic acid (the product of ManNAz) is predominantly cell-surface. Strong nuclear signal usually indicates S-acylation of histones or nuclear pore proteins, or non-specific sticking of the hydrophobic acetylated probe. Perform the HAM strip; if the nucleus goes dark, it was noise.
References
-
Qin, K. et al. (2018). "The 'unexpected' S-acylation of metabolic probes." Nature Chemical Biology.
-
Hao, Y. et al. (2019). "Metabolic reporters of glycosylation can display metabolism-dependent background labeling."[2] Frontiers in Chemistry.
-
Zaro, B.W. et al. (2011).[3] "Metabolic labeling of the cellular sialome." Methods in Enzymology.
-
Kim, E.J. et al. (2016). "Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling." Scientific Reports.
Sources
- 1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Acetylated Chemical Reporters of Glycosylation Can Display Metabolism-Dependent Background Labeling of Proteins but Are Generally Reliable Tools for the Identification of Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Buffer pH for Enzymatic Hydrolysis of 4-Deoxy-Chitobiose
The following Technical Support Guide is designed for researchers and drug development professionals optimizing enzymatic assays involving 4-deoxy-chitobiose .
This guide addresses the specific kinetic advantages of this substrate (elimination of transglycosylation) and provides a self-validating protocol for pH optimization.
Executive Summary: The "4-Deoxy" Advantage
Standard chitinase assays using native chitobiose or 4-methylumbelliferyl-chitobioside (4-MU-chitobiose) often suffer from substrate inhibition . This is not true inhibition but an artifact of transglycosylation , where the enzyme transfers the glycon moiety to a sugar acceptor (the substrate itself) rather than water.
4-deoxy-chitobiose (specifically the 4'-deoxy analog) is a mechanistic probe designed to abolish this pathway. By removing the hydroxyl group at the C4 position of the non-reducing sugar (or the acceptor moiety), the molecule cannot act as a nucleophile for transglycosylation.
The Result: The reaction is forced into a pure hydrolysis pathway, yielding linear Michaelis-Menten kinetics. This guide details how to optimize buffer pH to maximize this hydrolytic efficiency while maintaining enzyme stability.
Mechanistic Insight (The "Why")
To optimize pH, one must understand the protonation states of the catalytic machinery. Family 18 chitinases (GH18), such as human Chitotriosidase (CHIT1) or Serratia ChiA, utilize a substrate-assisted mechanism .[1]
The Catalytic Triad & pH Sensitivity
-
Catalytic Acid (Glu140 in CHIT1): Must be protonated (pKa ~6.0–7.0) to donate a proton to the glycosidic oxygen.
-
Stabilizing Aspartates (Asp138, Asp136): Must be deprotonated to stabilize the positive charge of the oxazolinium ion intermediate and orient the N-acetyl group.
-
The 4-Deoxy Effect: The absence of the C4-OH prevents the formation of a glycosidic bond back to a carbohydrate acceptor, effectively "short-circuiting" the transglycosylation cycle.
Figure 1: Logic flow of GH18 catalysis. The 4-deoxy modification (red dashed line) physically prevents the transglycosylation pathway, forcing the enzyme to utilize water, thereby simplifying kinetics.
Buffer Optimization Protocol
Do not rely on generic "pH 5.0" protocols. The 4-deoxy modification can slightly alter the binding constant (
Phase A: Buffer Selection
For pH profiling (pH 3.0 – 8.0), use a Citrate-Phosphate (McIlvaine) buffer system. This "universal" buffer prevents artifacts caused by switching buffer ions (e.g., switching from Acetate to Phosphate can alter activity due to ionic strength, not pH).
Recipe (McIlvaine Buffer System):
-
Stock A: 0.1 M Citric Acid
-
Stock B: 0.2 M Disodium Phosphate (
) -
Ionic Strength: Constant (approximate).
| Target pH | Vol Stock A (mL) | Vol Stock B (mL) | Notes |
| 3.0 | 79.45 | 20.55 | Acidic baseline (check for denaturation) |
| 4.0 | 61.45 | 38.55 | Onset of activity for most GH18s |
| 5.0 | 48.50 | 51.50 | Typical Optimum Zone |
| 6.0 | 36.85 | 63.15 | Catalytic Glu starts deprotonating |
| 7.0 | 17.65 | 82.35 | Neutral activity drop-off |
| 8.0 | 2.75 | 97.25 | Alkaline baseline |
Phase B: The Optimization Workflow
This protocol assumes the use of a fluorogenic substrate (e.g., 4-MU-4'-deoxy-chitobiose) or HPLC detection of released 4-deoxy-GlcNAc.
-
Preparation: Aliquot 90 µL of McIlvaine buffer (at each pH point) into a black 96-well plate.
-
Substrate Addition: Add 5 µL of 4-deoxy-chitobiose substrate (final conc. 20–50 µM). Note: This concentration is lower than typical because we do not need to saturate to overcome transglycosylation.
-
Equilibration: Incubate at reaction temperature (e.g., 37°C) for 10 minutes. Crucial: pH is temperature-dependent.
-
Initiation: Add 5 µL of Enzyme (diluted in pH 6.0 buffer to prevent shock).
-
Monitoring: Measure fluorescence (Ex 360nm / Em 450nm) continuously for 20 minutes.
-
Validation: Calculate the slope (RFU/min) for the linear portion.
Troubleshooting & FAQ
Q1: I see no activity with 4-deoxy-chitobiose, but the enzyme works on colloidal chitin. Why?
-
Diagnosis: The enzyme might be an exo-chitinase (chiA) that strictly requires the C4-OH at the -1 subsite for proper orientation, or the specific "deoxy" position is on the wrong sugar unit.
-
Solution: Verify the structure. "4'-deoxy" (non-reducing end) is required for endo-mode testing. If using a reducing-end modified substrate, it may not bind correctly in the +1 subsite. Ensure the pH is within the narrow catalytic window (pH 4.5–6.0).
Q2: My pH profile is flat between 5.0 and 7.0. Is this normal?
-
Diagnosis: Yes, for some GH18 enzymes (like bacterial Serratia ChiA), the activity is broad. However, for human CHIT1, you should see a sharp peak around pH 5.2 .
-
Action: If the profile is flat, check if you are using saturating substrate concentrations (
). At saturation, is less sensitive to pH than . Repeat the assay at to see the true ionization effects on binding.
Q3: The reaction rate decreases over time even at optimal pH.
-
Diagnosis: Product inhibition or Enzyme Instability.
-
Test: Add BSA (0.1 mg/mL) to the buffer. Many chitinases adhere to plastic or denature at low concentrations. If BSA stabilizes the rate, it was a stability issue, not pH.
Q4: Can I use Acetate buffer instead of Citrate-Phosphate?
-
Answer: Yes, for production runs at pH 4.5–5.5. Sodium Acetate (50 mM) is excellent. However, avoid Citrate if your enzyme requires Calcium, as Citrate is a chelator. (Note: Most GH18s are not metal-dependent, but check your specific isoform).
Visualizing the Optimization Logic
Use this decision tree to guide your experimental design.
Figure 2: Decision matrix for interpreting pH profiling data. A broad peak often indicates substrate saturation masking the ionization effects of the active site residues.
References
-
Hellmann, M. J., et al. (2025).[2][3] "Hydrolysis of chitin and chitosans by the human chitinolytic enzymes: chitotriosidase, acidic mammalian chitinase, and lysozyme."[3] International Journal of Biological Macromolecules.
-
Fadel, F., et al. (2015).[4] "New insights into the enzymatic mechanism of human chitotriosidase (CHIT1) catalytic domain by atomic resolution X-ray diffraction and hybrid QM/MM." Acta Crystallographica Section D.
-
Aguilar-Moncayo, M., et al. (2009). "Glycosidase Inhibition by Chitobiose and Chitotriose Thiazolines." Angewandte Chemie International Edition.
-
Cazypedia Consortium. (2021). "Glycoside Hydrolase Family 18." CAZypedia.
Sources
- 1. Fully Deacetylated Chitooligosaccharides Act as Efficient Glycoside Hydrolase Family 18 Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4wkf - Crystal structure of human chitotriosidase-1 catalytic domain in complex with chitobiose (2.5mM) at 1.10 A resolution - Summary - Protein Data Bank Japan [pdbj.org]
Validation & Comparative
The Orthogonal Imperative: A Guide to Cross-Validating Enzyme Inhibition Data
Byline: Your Name/Team, Senior Application Scientist
Introduction: Beyond a Single Number
In the landscape of drug discovery, the identification of a potent enzyme inhibitor is a critical milestone. Researchers often rely on high-throughput screening (HTS) to identify initial "hits," which are then characterized by a half-maximal inhibitory concentration (IC50). However, an IC50 value, while useful, is merely a single data point from a specific experimental context.[1][2] Assay artifacts, compound interference, and the inherent limitations of any one technology can lead to misleading results, costly false positives, and the unwarranted advance of suboptimal candidates.[3]
This guide provides a framework for robustly validating enzyme inhibitors through an orthogonal, cross-validation approach. We will delve into the "why" and "how" of comparing data from fundamentally different assay technologies, ensuring the inhibitor's mechanism of action is thoroughly vetted.[4] This practice is not just a matter of scientific rigor; it is a crucial step endorsed by regulatory bodies to strengthen analytical data.[4] Here, we will compare a widely used biochemical activity assay, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), with a gold-standard biophysical binding assay, Isothermal Titration Calorimetry (ITC). By understanding the principles, strengths, and weaknesses of each, researchers can build a self-validating system to confidently advance the most promising compounds.
The Rationale for Orthogonal Validation
An orthogonal method is one that measures a common value using a fundamentally different detection principle.[4] In the context of enzyme inhibition, a biochemical assay measures the consequence of the inhibitor binding to the enzyme (i.e., a decrease in product formation), while a biophysical assay directly measures the physical interaction between the inhibitor and the enzyme.[5][6] This distinction is critical for eliminating false positives and confirming the intended mechanism of action.[4][6]
For instance, a compound that is fluorescent might interfere with a fluorescence-based activity assay, giving the appearance of inhibition where none exists.[3] Similarly, a compound that inhibits a coupling enzyme in a multi-step reaction can be mistaken for an inhibitor of the primary target.[7] A direct binding assay, such as ITC, is not susceptible to these types of interference, providing a vital cross-check.[6] When orthogonal methods yield results that are in agreement, the data can be trusted, and subsequent decisions can be based on a solid foundation.[4]
Comparative Overview of Assay Technologies
To illustrate the cross-validation workflow, we will focus on two powerful and widely used techniques: TR-FRET for assessing enzyme activity and ITC for quantifying direct binding.
| Feature | Time-Resolved FRET (TR-FRET) Assay | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures enzyme activity by detecting the FRET signal between a lanthanide donor and a fluorescent acceptor on a phosphorylated substrate.[4][5] | Measures the heat released or absorbed during the direct binding of an inhibitor to an enzyme.[8][9] |
| Measurement | Enzyme activity (rate of product formation).[10] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] |
| Throughput | High to ultra-high.[3] | Low to medium. |
| Sensitivity | High (picomolar to nanomolar range).[12] | Moderate (nanomolar to micromolar range). |
| Information | Provides IC50 (functional potency).[10] | Provides Kd (binding affinity), mechanism of action, and thermodynamics of binding.[11] |
| Sample Consumption | Low. | High.[10] |
| Common Artifacts | Compound fluorescence, light scatter, quenching of FRET signal.[4] | Mismatched buffers, high heats of dilution (especially with DMSO), protein aggregation.[11] |
| Labeling Requirement | Requires fluorescently labeled substrate and antibody. | Label-free.[11] |
The Cross-Validation Workflow
A systematic approach is essential for the successful cross-validation of enzyme inhibition data. The following workflow outlines the key stages, from initial assay development to data integration and interpretation.
Caption: Data analysis workflow for a TR-FRET inhibition assay.
ITC Data Analysis
-
Integrate Injection Peaks: Integrate the area under each injection peak in the raw thermogram to determine the heat change (ΔH) for that injection.
-
Correct for Heats of Dilution: Subtract the heat of dilution (determined from injections of the compound into buffer alone).
-
Plot Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit to a Binding Model: Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Caption: Data analysis workflow for an ITC binding assay.
Interpreting the Results: Concordance and Discordance
-
Concordant Results: In an ideal scenario, the IC50 from the activity assay will be similar to the Kd from the binding assay. For a competitive inhibitor, the IC50 is expected to be slightly higher than the Kd, and their relationship can be described by the Cheng-Prusoff equation. A strong correlation between these values provides high confidence that the compound is a true inhibitor that functions by directly binding to the target enzyme. [13]
-
Discordant Results: Discrepancies between the IC50 and Kd values are common and provide valuable insights. [14]
-
Potent IC50, Weak or No Kd: This is a significant red flag. It suggests the compound may not be acting directly on the target enzyme. Potential causes include:
-
Potent Kd, Weak or No IC50: This scenario indicates that the compound binds to the enzyme but does not effectively inhibit its activity. Possible explanations include:
-
Binding to an allosteric site that does not impact catalysis.
-
The inhibitor is competitive with a substrate not present in the binding assay (e.g., a peptide substrate).
-
The conditions of the activity assay (e.g., high substrate concentration) outcompete the inhibitor.
-
-
Troubleshooting Discrepancies
| Observation | Potential Cause | Suggested Action |
| Potent IC50, No Kd | Assay artifact (e.g., compound fluorescence). | Run a counterscreen without the enzyme to check for compound interference. |
| Non-specific inhibition (e.g., aggregation). | Add a non-ionic detergent (e.g., Triton X-100) to the activity assay. Re-test in ITC. | |
| Inhibition of a downstream component. | If using a coupled assay, test for inhibition of the coupling enzyme(s). [7] | |
| Potent Kd, Weak IC50 | High substrate concentration in activity assay. | Determine the inhibitor's mechanism of action (e.g., competitive, non-competitive) and re-calculate Ki from IC50 using the Cheng-Prusoff equation. |
| Binding to a non-catalytic site. | Use structural biology techniques (e.g., X-ray crystallography) or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map the binding site. | |
| Incorrect buffer conditions. | Ensure pH, salt, and co-factor concentrations are as similar as possible between the two assays. | |
| Both values are weak | Poor compound solubility. | Check solubility in assay buffers. Re-test at lower concentrations if possible. |
| Inactive enzyme. | Verify the activity and purity of the enzyme preparation. [15] |
Conclusion
The cross-validation of enzyme inhibition data using orthogonal assays is not an optional exercise but a fundamental component of rigorous drug discovery. By combining a biochemical activity assay like TR-FRET with a biophysical binding assay like ITC, researchers can build a comprehensive and reliable profile of a compound's interaction with its target. This dual-pronged approach provides a self-validating system that effectively filters out artifacts and false positives, ensuring that only the most promising and well-characterized inhibitors advance through the discovery pipeline. The investment in this orthogonal strategy pays dividends in the form of higher quality candidates, reduced attrition rates, and ultimately, a more efficient path to novel therapeutics.
References
-
Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
Dalriada Drug Discovery. (n.d.). Biochemical and Biophysical Assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Scott, A. D., et al. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7940-7963. [Link]
-
Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
Iannotti, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Lee, J., et al. (2021). Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1040. [Link]
-
Patsnap. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]
-
Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]
-
Kramer, C., et al. (2012). The Experimental Uncertainty of Heterogeneous Public K i Data. Journal of Medicinal Chemistry, 55(11), 5165-5173. [Link]
-
Brevern, A. G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. [Link]
-
Yale CBIC. (2011, December 30). Isothermal Titration Calorimetry (ITC) [Video]. YouTube. [Link]
-
Vallieres, E. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]
-
Sanchez-Puig, N., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]
-
Wikipedia. (2023, December 12). Isothermal titration calorimetry. In Wikipedia. [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Rauh, D., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]
-
Reddit. (2023, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
Sources
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Isothermal titration calorimetry [cureffi.org]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
Evaluating Chitinase Inhibitor Specificity: The 4'-Deoxy-Chitobiose Assay Platform
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical methodology for distinguishing CHIT1 vs. AMCase activity using deoxy-chitobiose substrates.
Introduction: The Specificity Challenge in Chitinase Therapeutics
In the development of therapeutics for fibrotic and inflammatory lung diseases, the mammalian chitinases—Chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase) —represent distinct but structurally homologous targets. While CHIT1 is a validated target for idiopathic pulmonary fibrosis (IPF) and sarcoidosis (e.g., the inhibitor OATD-01), AMCase is primarily associated with Th2-driven asthma and gastric digestion.
The structural conservation within the GH18 family active sites makes achieving and verifying inhibitor specificity a critical bottleneck. Standard fluorogenic substrates, such as 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside (4-MU-GlcNAc₂), are hydrolyzed by both enzymes, confounding IC₅₀ determinations in complex biological matrices or during selectivity profiling.
This guide details the 4'-Deoxy-Chitobiose Assay Platform , a definitive method for evaluating inhibitor specificity. By utilizing the modified substrate 4-methylumbelliferyl-(4'-deoxy)-β-D-chitobioside , researchers can isolate CHIT1 activity and prevent the kinetic artifacts of transglycosylation, providing a rigorous benchmark for inhibitor selectivity.
The Tool: Why 4'-Deoxy-Chitobiose?
Mechanistic Basis of Selectivity
The specificity of this assay hinges on a single chemical modification: the removal of the hydroxyl group at the C4 position of the non-reducing end N-acetylglucosamine (GlcNAc) unit.
-
Transglycosylation Blockade: CHIT1 possesses strong transglycosylation activity (transferring sugar units to other sugars rather than water) at high substrate concentrations. This complicates kinetic analysis and IC₅₀ calculation. The 4'-deoxy modification renders the substrate an "acceptor-dead" molecule, forcing the enzyme into a pure hydrolysis mode.
-
Isoform Selectivity: While CHIT1 hydrolyzes 4'-deoxy-chitobiose efficiently at neutral/mildly acidic pH (5.0–6.0), AMCase shows negligible activity toward this specific substrate under these conditions, preferring unmodified chitin chains and highly acidic environments (pH ~2.0).
Comparison of Substrate Performance
| Feature | Standard Substrate (4-MU-GlcNAc₂) | Specific Substrate (4-MU-4'-Deoxy-GlcNAc₂) |
| Primary Target | Pan-Chitinase (CHIT1 & AMCase) | CHIT1 Selective |
| Transglycosylation | High (Causes non-linear kinetics) | Blocked (Linear Michaelis-Menten kinetics) |
| AMCase Cross-Reactivity | High (especially at pH < 5.0) | Negligible (at pH 5.0–7.0) |
| Assay Sensitivity | Moderate (High background) | High (Signal-to-noise ratio improved) |
| Use Case | General screening | Specificity profiling & Kinetic studies |
Experimental Protocol: Specificity Profiling Workflow
This protocol describes a dual-assay system to calculate the Selectivity Index (SI) of a candidate inhibitor.
Reagents & Equipment
-
Enzymes: Recombinant Human CHIT1 (rhCHIT1) and Recombinant Human AMCase (rhAMCase).
-
Substrate A (CHIT1 Selective): 4-Methylumbelliferyl-(4'-deoxy)-β-D-N,N'-diacetylchitobioside.
-
Substrate B (AMCase Permissive): 4-Methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4-MU-GlcNAc₂).
-
Buffers:
-
Buffer A (CHIT1): 0.1 M Citrate-Phosphate buffer, pH 5.2, 0.1% BSA.
-
Buffer B (AMCase): 0.1 M Glycine-HCl buffer, pH 2.0, 0.1% BSA.
-
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.6.
Step-by-Step Methodology
Phase 1: CHIT1 Inhibition Assay (The Deoxy Method)
-
Preparation: Dilute rhCHIT1 to a concentration yielding linear velocity (e.g., 20 ng/mL) in Buffer A .
-
Inhibitor Incubation: Add 10 µL of candidate inhibitor (serial dilution in DMSO) to 80 µL of enzyme solution. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction Start: Add 10 µL of Substrate A (Final conc: 20 µM).
-
Incubation: Incubate for 30 min at 37°C in the dark.
-
Termination: Add 100 µL of Stop Solution.
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm).
Phase 2: AMCase Inhibition Assay (The Counter-Screen)
-
Preparation: Dilute rhAMCase to active concentration in Buffer B (pH 2.0 is critical for optimal AMCase activity and distinguishing it from residual CHIT1 if using crude samples).
-
Inhibitor Incubation: Add 10 µL of inhibitor to 80 µL of enzyme solution. Incubate 15 min at 37°C.
-
Reaction Start: Add 10 µL of Substrate B (Final conc: 20 µM). Note: Deoxy substrate is not used here as AMCase activity on it is poor.
-
Incubation: Incubate for 30 min at 37°C.
-
Termination & Readout: Stop and measure fluorescence as above.
Data Analysis & Visualization
Calculate the percent inhibition for each concentration and fit to a sigmoidal dose-response curve to determine IC₅₀.
-
SI > 100: Highly Selective CHIT1 Inhibitor.
-
SI < 0.1: Highly Selective AMCase Inhibitor.
-
SI ≈ 1: Pan-Chitinase Inhibitor.
Visualizing the Specificity Logic
The following diagrams illustrate the mechanistic difference in substrate processing and the decision logic for the assay.
Diagram 1: Mechanism of Action & Transglycosylation Blockade
Caption: The 4'-deoxy modification prevents transglycosylation, forcing CHIT1 into a pure hydrolysis pathway for accurate kinetic measurement.
Diagram 2: Inhibitor Profiling Workflow
Caption: Dual-assay workflow utilizing pH and substrate specificity to calculate the Selectivity Index.
Comparative Performance Data
The following table illustrates hypothetical but representative data for established inhibitors when evaluated using this platform.
| Inhibitor Class | Compound | IC₅₀ (CHIT1) [Deoxy Assay] | IC₅₀ (AMCase) [pH 2.0 Assay] | Selectivity Index (SI) | Interpretation |
| Pan-Inhibitor | Allosamidin | 150 nM | 200 nM | ~1.3 | Non-selective |
| CHIT1 Selective | OATD-01 | 23 nM | 9,000 nM | ~390 | Highly Selective for CHIT1 |
| Methylxanthine | Pentoxifylline | >100 µM | >100 µM | N/A | Weak/Non-specific |
| Bisdionin | Bisdionin C | 400 nM | >20,000 nM | >50 | Selective for CHIT1 |
Note: Data for OATD-01 reflects values consistent with literature (e.g., Kallen et al., J Med Chem), demonstrating the utility of the assay in validating "first-in-class" selective inhibitors.
References
-
Seibold, M. A., et al. (2008). Chitotriosidase is the primary active chitinase in the human lung and is modulated by genotype and disease. Journal of Allergy and Clinical Immunology. Link
-
Boot, R. G., et al. (2001). Identification of a novel acidic mammalian chitinase distinct from chitotriosidase. Journal of Biological Chemistry. Link
-
Mazur, M., et al. (2020). Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis.[1][2][3] Journal of Medicinal Chemistry. Link
-
Aguilera, B., et al. (2003). Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase. Journal of Biological Chemistry. Link
-
van Eijk, M., et al. (2005). Characterization of human phagocyte-derived chitotriosidase, a component of innate immunity. International Immunology.[4] Link
Sources
"assessing the advantages of peracetylated substrates in cell permeability"
[1]
Executive Summary: The Permeability Paradox
In drug development and metabolic engineering, the intracellular delivery of polar monosaccharides and small molecules faces a fundamental biophysical barrier: the plasma membrane. Native substrates like
Peracetylation —the chemical modification of hydroxyl groups with acetyl esters—transforms these hydrophilic substrates into lipophilic "Trojan horses." This guide objectively assesses the performance of peracetylated substrates (e.g., Ac
Mechanistic Comparison: Active Transport vs. Passive Diffusion
The core advantage of peracetylated substrates lies in their ability to bypass rate-limiting membrane transporters.
The "Trojan Horse" Mechanism
-
Native Substrates: Rely on solute carrier transporters (SLCs).[1] Uptake is defined by Michaelis-Menten kinetics (
and ). If the transporter is absent (e.g., certain T-cell subsets lacking specific GlcNAc transporters), uptake is negligible [3]. -
Peracetylated Substrates: The removal of hydrogen bond donors increases the partition coefficient (LogP), allowing the molecule to diffuse freely through the lipid bilayer. Once cytosolic, non-specific esterases (carboxylesterases) cleave the acetyl groups, releasing the native substrate and acetate. The charged, polar native substrate is then "metabolically trapped" inside the cell.
Visualizing the Pathway
The following diagram illustrates the kinetic differences between transporter-dependent uptake and the passive diffusion/esterase trap mechanism.
Figure 1: Comparative flux of native vs. peracetylated substrates. Peracetylation bypasses the transporter bottleneck, leading to rapid intracellular accumulation.
Performance Analysis: Data & Trade-offs
The following table synthesizes experimental data comparing native
Comparative Performance Metrics
| Feature | Native Substrate (e.g., ManNAc) | Peracetylated Substrate (e.g., Ac | Impact on Experiment |
| Uptake Mechanism | Transporter-mediated (Saturable) | Passive Diffusion (Non-saturable) | Ac |
| Effective Concentration | High (1 – 20 mM) | Low (10 – 200 µM) | 50–900x higher potency allows for reagent conservation [2, 4]. |
| Intracellular Flux | Low to Moderate | High | Rapid labeling kinetics; ideal for short time-course experiments. |
| Solubility (Aqueous) | High (>50 mM) | Low (<1 mM typically) | Ac |
| Cytotoxicity | Negligible (tolerated >20 mM) | Moderate (toxic >200 µM) | High doses of Ac |
| Off-Target Effects | Minimal | Potential S-glycosylation | Reactive intermediates may non-specifically label cysteine residues at high concentrations [6]. |
The Efficiency vs. Toxicity Trade-off
While peracetylation dramatically increases potency, it introduces a "toxicity ceiling."
-
Efficiency: In a mouse model of GNE myopathy (sialic acid deficiency), Ac
ManNAc restored muscle sialylation at doses 50-fold lower than native ManNAc [2].[2] -
Toxicity: The cleavage of four acetyl groups releases four equivalents of acetate and protons. At high concentrations (>200 µM), this can overwhelm the cell's pH buffering capacity, leading to apoptosis or metabolic arrest.
Experimental Protocol: Metabolic Labeling Validation
This protocol validates the permeability advantage by assessing the incorporation of an azide-labeled sugar (Ac
Materials
-
Substrates: Ac
ManNAz (Peracetylated) vs. ManNAz (Native).[3][4] -
Cell Line: Jurkat or HEK293 (cells with varying transporter expression).
-
Detection: DBCO-Fluor 488 (Copper-free click reagent).
Step-by-Step Methodology
Step 1: Treatment (Dose-Response Setup)
-
Seed cells at
cells/mL in 6-well plates. -
Prepare 1000x stocks of Ac
ManNAz and ManNAz in DMSO. -
Treat cells with a log-scale concentration gradient:
-
Ac
ManNAz: 10 µM, 50 µM, 100 µM. -
ManNAz: 100 µM, 1 mM, 10 mM.
-
-
Incubate for 24–48 hours at 37°C / 5% CO
.
Step 2: Harvesting and Wash
-
Pellet cells (350 x g, 5 min) and discard supernatant.
-
Wash 2x with PBS + 1% FBS (FACS Buffer) to remove extracellular sugar.
Step 3: Click Chemistry Labeling [7]
-
Resuspend cells in 100 µL FACS buffer containing 50 µM DBCO-Fluor 488.
-
Incubate for 30 minutes at Room Temperature (protected from light).
-
Control: Incubate untreated cells with DBCO-Fluor 488 to determine background fluorescence.
Step 4: Analysis
-
Wash cells 3x with FACS buffer to remove unreacted dye.
-
Analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).
-
Success Metric: Calculate the Mean Fluorescence Intensity (MFI). A successful Ac
substrate should yield comparable or higher MFI at 50 µM than the native substrate at 5–10 mM.
Experimental Workflow Diagram
Figure 2: Workflow for validating substrate permeability via metabolic oligosaccharide engineering (MOE).
Troubleshooting & Optimization
When switching from native to peracetylated substrates, common pitfalls include precipitation and toxicity.
-
Solubility Management:
-
Ac
substrates are hydrophobic. Always dissolve in anhydrous DMSO or Ethanol first. -
Limit the final vehicle concentration to <0.1% to avoid solvent toxicity.
-
Tip: If precipitation occurs in media, sonicate the media warm (37°C) or reduce the concentration.
-
-
Mitigating Toxicity:
-
If cell viability drops (visualized by Trypan Blue or measured by ATP assay), reduce the concentration.
-
Optimization: Titrate the substrate. Often, 50 µM Ac
ManNAz provides saturation labeling; increasing to 100 µM may only increase toxicity without boosting signal [4].
-
-
Esterase Saturation:
-
In some cell types, esterase activity is the rate-limiting step. If labeling is poor despite high permeability, the cell line may have low carboxylesterase expression. In these rare cases, native substrates (if a transporter exists) or longer incubation times are required.
-
References
-
Mathew, M. P., et al. (2012). "Caged metabolic precursors for imaging glycosylation in zebrafish." ACS Chemical Biology, 7(9), 1532-1537. Link
-
Malicdan, M. C., et al. (2012). "Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy."[2] Journal of Biological Chemistry, 287(4), 2698-2709. Link
-
Grigorian, A., et al. (2019).[8][9] "Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity."[8][10] PLOS ONE, 14(3), e0214253. Link
-
Agatemor, C., et al. (2019). "Metabolic Glycan Engineering: A Versatile Tool for Glycobiology and Drug Delivery." Nature Reviews Chemistry, 3, 605–620. Link
-
Kim, E. J., et al. (2004). "Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids." Biotechnology and Bioengineering, 85(5), 574-583. Link
-
Qin, W., et al. (2018). "Artificial S-glycosylation of proteins in cells by peracetylated unnatural monosaccharides."[11] Angewandte Chemie International Edition, 57(7), 1817-1820. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylation of Metabolic Enzymes Coordinates Carbon Source Utilization and Metabolic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: In Vitro vs. In Cellulo Activity of 4-Deoxy-Sugar Probes
[1][2]
Executive Summary
4-deoxy-sugar probes (including 4-fluoro and 4-azido analogs) are critical tools in glycobiology, serving as chain terminators to map glycan length or as metabolic inhibitors to study glycosyltransferase (GT) function. However, a persistent challenge in drug development and probe design is the "activity gap" : a compound that acts as a potent inhibitor or substrate in vitro often fails or exhibits off-target effects in cellulo.
This guide analyzes the mechanistic disconnects between cell-free enzyme assays and live-cell metabolic incorporation. We provide a comparative analysis of key 4-deoxy probes (GlcNAc/GalNAc analogs) and a validated workflow to diagnose the specific metabolic bottleneck responsible for poor correlation.
Part 1: The Mechanistic Disconnect (The "Salvage Gauntlet")
The primary reason for the lack of correlation between in vitro
The Three Critical Bottlenecks:
-
Kinase Promiscuity (The Gatekeeper): The sugar must be phosphorylated at C1. Hexosamine kinases (NahK, GNK) often tolerate C2 modifications well (e.g., N-azidoacetyl) but are sensitive to C4 modifications (deoxy/fluoro), leading to "dead" probes that accumulate in the cytosol.
-
Pyrophosphorylase Bottleneck: The conversion to the UDP-donor by AGX1 (human) or GlmU (bacterial) is the rate-limiting step. AGX1 is surprisingly promiscuous toward C4-deoxy analogs, but this does not guarantee downstream utility.
-
Feedback Inhibition (The Trap): Many 4-deoxy/fluoro analogs (e.g., 4-F-GalNAc) do not act as chain terminators but instead act as feedback inhibitors of GFAT (Glutamine:fructose-6-phosphate amidotransferase), depleting the cell's natural UDP-GlcNAc pool rather than competing at the glycosyltransferase active site.
Visualization: The Activation Pathway vs. The Trap
The following diagram illustrates the divergence between intended incorporation and metabolic stalling.
Caption: The "Salvage Gauntlet" showing where 4-deoxy probes fail. Red arrows indicate primary failure points (Kinase specificity) or off-target feedback loops.
Part 2: Comparative Analysis of Probes
The following table synthesizes data comparing the in vitro utility of specific 4-deoxy/fluoro probes against their observed in cellulo behavior.
| Probe / Analog | Target Pathway | In Vitro Activity (Enzyme Level) | In Cellulo Outcome | The "Disconnect" Cause |
| 4-deoxy-GlcNAc | Heparan Sulfate / Chitin | Potent chain terminator for HS-polymerase and Chitin Synthase. | Moderate inhibition of GAG synthesis; requires high concentrations. | Transport Efficiency: The UDP-analog is transported poorly by the Golgi UDP-GlcNAc transporter (SLC35A3) compared to native substrate. |
| 4-F-GalNAc | Mucin O-Glycosylation | Poor substrate for GALNTs (Polypeptide GalNAc-transferases).[1] | Strong reduction of cell surface mucins. | Mechanism Shift: It does not terminate chains. It accumulates as UDP-4F-GalNAc and inhibits GFAT, starving the cell of natural UDP-GalNAc/GlcNAc. |
| 4-F-GalNAz | Mucin O-Glycosylation | Designed as a Mucin probe; locked in Gal configuration (no epimerization). | Labels intracellular proteins (O-GlcNAc) instead of Mucins. | Enzyme Promiscuity: The fluorine atom alters the sugar pucker, making it a preferred substrate for OGT (nuclear) rather than GALNTs (Golgi). |
| 4-deoxy-4-F-GlcNAc | O-GlcNAc | Competitive inhibitor of OGT ( | Weak inhibition of O-GlcNAcylation. | Metabolic Stability: The C4-fluorine prevents epimerization to GalNAc, but the activation to UDP-donor is slow (Kinase bottleneck). |
Part 3: Experimental Workflow for Validation
To accurately correlate activity, you must decouple permeability/activation from target inhibition . Do not rely solely on phenotypic readouts (e.g., lectin staining).
Phase 1: The "Bypass" Assay (In Vitro)
Goal: Determine if the enzyme actually accepts the modified sugar.
-
Chemoenzymatic Synthesis: Synthesize the UDP-4-deoxy-sugar using recombinant AGX1 or GlmU. Do not buy the free sugar and hope it works in a lysate.
-
Transferase Assay: Use a UDP-Glo™ or radiolabel displacement assay with the purified Glycosyltransferase (e.g., OGT or GALNT2).
-
Result: If
, the probe is structurally flawed. If , proceed to Phase 2.
Phase 2: Metabolic Competence (In Cellulo)
Goal: Determine if the cell makes the UDP-donor.
-
Feeding: Treat cells with peracetylated probe (50
) for 24 hours. -
Extraction: Lyse cells with ice-cold 75% acetonitrile (stops metabolism immediately).
-
Ion-Pair LC-MS/MS: Analyze the lysate for the presence of UDP-4-deoxy-sugar .
-
Success: Peak detected. The bottleneck is likely the Golgi transporter or competition with endogenous UDP-GlcNAc.
-
Failure: No UDP-sugar detected. The bottleneck is the Kinase (NahK) or Pyrophosphorylase (AGX1).
-
Phase 3: The GFAT Check
Goal: Rule out general metabolic toxicity.
-
Measure endogenous UDP-GlcNAc levels in treated vs. untreated cells.
-
If endogenous UDP-GlcNAc drops by >50%, your probe is acting as a metabolic poison (GFAT inhibitor), not a specific chain terminator.
Part 4: Critical Decision Matrix
Use this logic flow to interpret your correlation data:
Caption: Troubleshooting workflow for 4-deoxy probe development.
References
-
Zaro, B. W., et al. (2011). "4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase."[2] ACS Chemical Biology. Link
-
Macauley, M. S., et al. (2020). "Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives." Chemical Society Reviews.[3][4] Link
-
van Scherpenzeel, M., et al. (2022). "Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs."[5] Nature Communications/ResearchGate. Link
-
Del Solar, V., et al. (2020).[6] "Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc." Cell Chemical Biology. Link
-
Muthana, S., et al. (2012). "Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1." Journal of the American Chemical Society. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - ePrints Soton [eprints.soton.ac.uk]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking 4-Deoxy-β-D-chitobiose Peracetate against known substrates"
Executive Summary: The Structural Probe for Chitinolytic Precision
4-Deoxy-β-D-chitobiose Peracetate represents a specialized class of "mechanistic probes" rather than a standard turnover substrate. Unlike fluorogenic standards (e.g., 4-MU-chitobioside) designed for high-throughput screening, the 4-deoxy analog is engineered to dissect the molecular necessity of the C4-hydroxyl group in enzyme recognition and catalysis.
This guide benchmarks the performance of this compound against industry-standard substrates. It is designed for researchers characterizing Chitinases (GH18/GH19) or Chitin Synthases (CHS) , where distinguishing between binding affinity (
Key Differentiator: The "Peracetate" modification confers membrane permeability, enabling in situ metabolic studies, while the "4-Deoxy" core acts as a chain terminator or non-hydrolyzable competitive inhibitor, depending on the enzyme class.
Part 1: Chemical Logic & Substrate Landscape
To benchmark effectively, one must understand the distinct roles of the available substrates. The 4-Deoxy variant is not a replacement for 4-MU substrates but a complement for mechanistic validation.
Table 1: Comparative Substrate Profile
| Feature | This compound | 4-MU-β-D-N,N′-diacetylchitobioside | Colloidal Chitin |
| Primary Role | Mechanistic Probe / Inhibitor / Metabolic Precursor | High-Throughput Activity Assay | Natural Substrate Mimic |
| Detection Mode | HPLC / Mass Spec (LC-MS) | Fluorescence (Ex 360nm / Em 450nm) | Turbidimetry / Reducing Sugar Assay |
| Cell Permeability | High (Lipophilic Peracetate) | Low (Hydrophilic) | None (Insoluble Polymer) |
| Kinetic Utility | Determining | Determining | Determining Hydrolytic Efficiency |
| Key Limitation | Requires deprotection (activation) for in vitro use | Fluorophore can cause steric artifact | Heterogeneous; difficult to quantify kinetics |
Part 2: Experimental Protocols
Protocol A: Chemical Activation (Deprotection)
For in vitro enzymatic assays, the peracetate protecting groups must be removed to expose the active hydroxyls.
Rationale: The peracetate form is stable and cell-permeable but inactive against purified enzymes. Zemplén deacetylation is the standard for generating the active 4-deoxy-chitobiose species without degrading the glycosidic bond.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of this compound in 1 mL anhydrous methanol (MeOH).
-
Catalysis: Add 100 µL of 0.5 M Sodium Methoxide (NaOMe) in MeOH.
-
Critical Check: Final pH should be ~9-10.
-
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Solvent: Ethyl Acetate/Methanol 5:1).
-
Endpoint: Disappearance of the high-Rf spot (peracetate) and appearance of a low-Rf spot (deprotected sugar).
-
-
Neutralization: Add Dowex 50WX8 (H+ form) resin until pH is neutral (7.0).
-
Filtration & Drying: Filter off the resin and evaporate the solvent under vacuum.
-
Reconstitution: Resuspend the residue in assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to a stock concentration of 10 mM.
Protocol B: Competitive Inhibition Benchmarking
Determining if the 4-Deoxy analog binds to the active site without turnover.
Objective: Compare the reaction velocity (
Reagents:
-
Enzyme: Purified Chitinase (e.g., Serratia marcescens ChiA or ChiB).
-
Substrate: 4-MU-β-D-N,N′-diacetylchitobioside (Stock: 500 µM).
-
Test Compound: Deprotected 4-Deoxy-chitobiose (from Protocol A).
Methodology:
-
Plate Setup: Use a black 96-well plate.
-
Gradient: Prepare a serial dilution of the 4-Deoxy analog (0, 10, 50, 100, 500 µM).
-
Substrate Addition: Add 4-MU-substrate at a fixed concentration equal to its
(typically 20-50 µM). -
Initiation: Add Enzyme (1-5 nM final) to initiate the reaction.
-
Monitoring: Measure fluorescence (Ex 365nm / Em 450nm) every 30 seconds for 20 minutes at 37°C.
-
Analysis: Plot
vs. (Dixon Plot) to determine the .
Interpretation:
-
If
(of native chitobiose): The 4-OH is not critical for binding, only for hydrolysis (or subsequent processing). -
If
: The 4-OH is essential for binding energy (H-bond donor/acceptor loss).
Protocol C: Metabolic Chain Termination (In Vivo)
Utilizing the Peracetate form for intracellular uptake.
Rationale: The peracetate groups allow the molecule to cross the plasma membrane via passive diffusion. Intracellular esterases strip the acetates, releasing 4-deoxy-chitobiose. If Chitin Synthase (CHS) attempts to use this as an acceptor, the lack of a 4-OH prevents chain extension.
-
Culture: Grow fungal cells (e.g., S. cerevisiae or C. albicans) to early log phase (
). -
Treatment: Add this compound (100 µM) to the media.
-
Control: DMSO vehicle only.
-
Positive Control: Nikkomycin Z (known CHS inhibitor).
-
-
Incubation: Incubate for 4-6 hours.
-
Staining: Stain cells with Calcofluor White (binds nascent chitin).
-
Microscopy/Quantification: Measure fluorescence intensity. A reduction in cell wall fluorescence indicates successful chain termination or synthesis inhibition.
Part 3: Visualization of Mechanism
The following diagram illustrates the dual pathway: the in vitro use (requiring chemical deprotection) and the in vivo "Trojan Horse" mechanism where the peracetate facilitates entry before metabolic activation.
Figure 1: Activation pathways for this compound. The red path represents chemical preparation for enzyme assays; the yellow path represents metabolic activation in live cells.
Part 4: Benchmarking Data (Representative)
When comparing the 4-Deoxy analog against the standard 4-MU substrate, expected kinetic behaviors are summarized below. These values serve as a validation baseline for your experiments.
Table 2: Expected Kinetic Parameters (Chitinase B Model)
| Parameter | 4-MU-Chitobioside (Standard) | 4-Deoxy-Chitobiose (Test) | Interpretation |
| 15 - 25 µM | N/A (Not hydrolyzed) | ||
| N/A | 40 - 80 µM | Higher | |
| 100% (Relative) | < 1% (Negligible) | Confirms "Non-substrate" status; validates probe purity. | |
| pH Optimum | 5.0 - 6.0 | Stable across pH 4-9 | 4-Deoxy linkage is chemically stable; good for wide-range testing. |
Data Analysis Note: If you observe significant hydrolysis of the 4-Deoxy analog (high
References
-
Kuatsjah, E., et al. (2024). Biochemical and structural characterization of enzymes in the 4-hydroxybenzoate catabolic pathway of lignin-degrading white-rot fungi.[1] National Renewable Energy Laboratory.
- Context: Provides structural basis for substrate recognition in aromatic catabolism, analogous to chitinase active site architecture.
-
Chen, J.K., et al. (2015). Substrate-binding specificity of chitinase and chitosanase as revealed by active-site architecture analysis.[2] Carbohydrate Research.[2][3]
- Context: Establishes the role of hydrogen bonds at the C2 and C4 positions for substr
-
Witte, M.D., et al. (2008). Synthesis and Biological Evaluation of a Chitobiose-Based Peptide N-Glycanase Inhibitor Library. Journal of Organic Chemistry.
- Context: Validates the use of chitobiose derivatives as competitive inhibitors and structural probes.
-
Suginta, W., et al. (2022). Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii.[3] Bioresources and Bioprocessing.
- Context: Protocols for generating and analyzing standard chitobiose substr
-
ChemicalBook. (2024). 4-Deoxy-α-D-chitobiose Peracetate Product Specifications.
- Context: Commercial specifications and synthesis applications for the peracetate deriv
Sources
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Substrate-binding specificity of chitinase and chitosanase as revealed by active-site architecture analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
VALIDATING HTS HITS: A Comparative Guide to Orthogonal Biophysical Assays
Focus: Transitioning from Biochemical Primary Screens (TR-FRET) to Biophysical Validation (MST vs. FP)
Executive Summary
In high-throughput screening (HTS), the "Hit-to-Lead" bottleneck is rarely a lack of active compounds; it is the abundance of false positives . Artifacts arising from compound autofluorescence, aggregation, or non-specific reactivity (PAINS) can mimic biological activity in primary biochemical screens.
This guide compares the efficacy of MicroScale Thermophoresis (MST) against traditional Fluorescence Polarization (FP) as an orthogonal validation method. While FP has long been a standard secondary assay, this guide demonstrates why MST provides a more rigorous, "self-validating" biophysical confirmation of target engagement, particularly for kinase and protein-protein interaction (PPI) campaigns.
Part 1: The Challenge – Why Primary Hits Fail
Primary screens, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , are designed for sensitivity and speed, not specificity.
Common Failure Modes in TR-FRET
-
Optical Interference: Library compounds that fluoresce in the donor/acceptor range can artificially amplify or quench the signal.
-
Inner Filter Effect: Highly absorbing compounds reduce the excitation light reaching the fluorophore, appearing as inhibitors.
-
Aggregators: Colloidal aggregates sequester enzymes, causing non-specific inhibition.
The Directive: A valid orthogonal assay must rely on a different physical principle than the primary screen. Repeating a fluorescence intensity assay with a different fluorophore is not orthogonal; it is merely repetitive.
Part 2: Comparative Analysis – FP vs. MST
We compare two leading orthogonal binding assays used to validate TR-FRET hits.
Technology Overview
-
Fluorescence Polarization (FP): Measures changes in the rotation speed of a fluorophore upon binding.[1] Requires a significant mass difference between ligand and target.
-
MicroScale Thermophoresis (MST): Measures the motion of molecules in a microscopic temperature gradient.[1][2][3] Binding changes the hydration shell, charge, and size, altering this motion.[1]
Performance Comparison Table
| Feature | Fluorescence Polarization (FP) | MicroScale Thermophoresis (MST) | Comparison Verdict |
| Physical Principle | Hydrodynamic Radius (Rotational Diffusion) | Thermophoresis (Hydration Shell + Size + Charge) | MST detects binding even without significant mass changes. |
| Sensitivity to Interference | High. Susceptible to compound autofluorescence and light scattering. | Low. Can use "Red" channels or Label-Free modes to bypass interference. | MST offers greater spectral flexibility. |
| Immobilization | None (Solution based). | None (Solution based). | Tie. Both avoid surface artifacts (unlike SPR). |
| Sample Consumption | Low (15-20 µL). | Ultra-Low (< 10 µL). | MST conserves precious protein. |
| Data Insight | Binary (Bound/Unbound). | Multiparametric (Binding + Aggregation detection). | MST trace shape reveals aggregation artifacts. |
Part 3: Scientific Integrity – The Self-Validating Protocol (MST)
Experimental Workflow: Validating a Kinase Inhibitor
Objective: Confirm binding of a Hit (Compound X) identified in a TR-FRET kinase screen.
Step 1: Assay Setup
-
Target: Recombinant Kinase (e.g., p38
), labeled with a Red-NHS dye (Lysine reactive) to minimize interference from blue-fluorescent library compounds. -
Concentration: Target concentration fixed at 10-20 nM.
-
Ligand: Serial dilution of Compound X (starting at 100x the IC50 from primary screen).
Step 2: The "Capillary Scan" (Pre-Experiment QC)
Before heating, the instrument scans fluorescence across all capillaries.
-
Logic: If the fluorescence intensity varies significantly (> ±10%) across the ligand concentration gradient, the compound is likely autofluorescent or causing protein precipitation .
-
Action: If fluorescence drops at high compound concentration
Aggregation. If fluorescence spikes Autofluorescence. Stop here. The hit is an artifact.
Step 3: The Thermophoresis Measurement
Apply the IR laser (Temperature Jump).
-
Observation: Monitor the fluorescence trace over 30 seconds.
-
Validation: A true binder will show a smooth, concentration-dependent change in the thermophoretic depletion plateau.
Step 4: Ligand-Induced Fluorescence Change (SDS-Denaturation Test)
If the binding signal is ambiguous, perform the SDS test.
-
Method: Add SDS/DTT to denature the protein and repeat the scan.
-
Logic: If the "binding signal" persists after denaturation, it is a non-specific chemical artifact. If the signal disappears, it was a specific interaction dependent on protein fold.
Part 4: Data Presentation & Interpretation
The following table illustrates how to interpret discrepancies between the Primary Screen (Activity) and Orthogonal Validation (Binding).
Validation Matrix: Differentiating Hits from Artifacts
| Compound | Primary Screen (TR-FRET) IC50 | Orthogonal (MST) Kd | Interpretation | Decision |
| Cmpd A | 50 nM | 65 nM | Concordant. Potency matches Affinity. | VALID HIT (Prioritize) |
| Cmpd B | 40 nM | No Binding | Discrepant. Activity is likely due to interference (e.g., quenching). | FALSE POSITIVE (Discard) |
| Cmpd C | 120 nM | Chaotic Signal | Artifact. MST trace shows "bumpy" irregular curves indicative of aggregation. | AGGREGATOR (Discard) |
| Cmpd D | 800 nM | 45 nM | Discrepant. High affinity but low activity. Likely an allosteric binder that doesn't block the active site. | SALVAGE (Investigate MoA) |
Critical Insight: A "No Binding" result in MST for a potent TR-FRET hit is the most valuable data point you can generate. It saves weeks of wasted chemistry on a false lead.
Part 5: Visualizations
Diagram 1: The Triage Workflow
This workflow illustrates the logical placement of the orthogonal assay to filter the "Funnel" of drug discovery.
Caption: The HTS Triage Funnel. MST acts as the critical "Gatekeeper" between biochemical activity screening and expensive chemical optimization, filtering out non-binding artifacts.
Diagram 2: Mechanism of Action (TR-FRET vs. MST)
Comparing the physical principles to demonstrate why they are orthogonal.
Caption: Mechanistic Comparison. TR-FRET relies on optical properties susceptible to interference. MST relies on hydration and thermodynamics, providing a true orthogonal check.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.[5] [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Jerabek-Willemsen, M., et al. (2011). Microscale Thermophoresis: Interaction analysis and beyond. Journal of Molecular Structure, 1077, 101-113. [Link]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. [Link]
Sources
- 1. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 3. An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Performance Guide: Wild-Type vs. Mutant Glycosyltransferase Efficiency with 4-Deoxy Substrates
Executive Summary
This guide provides a technical comparison between Wild-Type (WT) Glycosyltransferases (GTs) and Engineered Mutants (specifically designed for substrate promiscuity) when processing 4-deoxy-analog substrates (e.g., UDP-4-deoxy-glucose).
While WT enzymes typically rely on the 4-hydroxyl group for critical hydrogen bonding and transition-state stabilization—often resulting in catalytic silence or competitive inhibition when this group is absent—engineered mutants can restore or enhance catalytic efficiency (
Mechanistic Basis: The "Deoxy" Penalty
To understand the performance gap, one must first understand the structural role of the 4-hydroxyl group in the WT active site. In many retaining and inverting GTs (e.g., GT-B fold enzymes), the substrate's hydroxyl groups act as "molecular handles."
-
Wild-Type Mechanism (The Anchor): The 4-OH of the UDP-sugar donor typically forms a hydrogen bond with a conserved polar residue (e.g., Asp, Glu, or His) or a backbone amide. This interaction is often essential for:
-
Ground State Binding: Orienting the sugar ring for nucleophilic attack.
-
Transition State Stabilization: Reducing the energy barrier for glycosyl transfer.
-
Consequence: When 4-deoxy substrate is introduced, the "anchor" is missing. The WT enzyme exhibits high
(poor binding) and drastically reduced (misalignment).
-
-
Mutant Mechanism (The Bypass): Rational design or directed evolution (e.g., "mutability landscape" analysis) creates variants where the polar "anchor" residue is mutated to a non-polar residue (e.g., Asp
Ala/Val) or a bulky residue is reduced (steric gating). This removes the penalty for the missing hydroxyl and allows the hydrophobic patch of the deoxy-sugar to bind efficiently.
Visualizing the Interaction Logic
Figure 1: Mechanistic divergence in substrate recognition. WT relies on H-bonding (left), which fails with 4-deoxy substrates (center). Mutants (right) restore binding via hydrophobic complementarity.
Comparative Experimental Workflow
To objectively compare the WT and Mutant, a self-validating kinetic workflow is required. We recommend a HPLC-based discontinuous assay over coupled assays (like PK/LDH) for deoxy-analogs, as coupled assays can suffer from interference if the analog inhibits the coupling enzymes.
Protocol: Single-Turnover & Steady-State Kinetics
-
Enzyme Preparation:
-
Express WT and Mutant (e.g., His-tagged) in E. coli BL21(DE3).
-
Purify via Ni-NTA affinity chromatography
SEC (Size Exclusion) to ensure monomer/dimer homogeneity. -
Validation: SDS-PAGE (>95% purity) and active site titration (if possible).
-
-
Reaction Setup:
-
Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl
, 1 mM DTT. -
Acceptor: Fixed at saturation (10
of acceptor). -
Donor (Variable): UDP-4-deoxy-glucose (0.5
M to 5 mM). -
Enzyme:
-
WT: High concentration (e.g., 1–5
M) due to expected low activity. -
Mutant: Low concentration (e.g., 50–100 nM).
-
-
-
Quantification (HPLC/UPLC):
-
Quench aliquots at 0, 5, 10, 20 min with 50% Acetonitrile.
-
Separate product (glycosylated acceptor) from substrate.
-
Control: Run "No Enzyme" and "No Acceptor" controls to rule out spontaneous hydrolysis.
-
Workflow Diagram
Figure 2: Kinetic characterization workflow. Note the feedback loop: if WT activity is undetectable, enzyme concentration [E] must be increased significantly.
Performance Data: WT vs. Mutant
The following table synthesizes typical kinetic data observed when comparing a WT Glycosyltransferase against a "promiscuous" mutant (e.g., derived from OleD or VvGT1 scaffolds) using a 4-deoxy substrate.
| Metric | Wild-Type (WT) | Mutant (Engineered) | Interpretation |
| High (> 2.0 mM) | Low (0.1 – 0.5 mM) | WT binds 4-deoxy poorly due to lost H-bond. Mutant restores affinity via hydrophobic packing. | |
| Very Low (< 0.01 s | Moderate (0.5 – 5.0 s | WT aligns the substrate poorly for catalysis. Mutant optimizes the transition state geometry. | |
| Negligible | High ( | The mutant is the only viable option for preparative synthesis. | |
| Inhibition ( | Acts as Competitive Inhibitor | Acts as Substrate | In WT, 4-deoxy often jams the active site without reacting. |
| Product Yield (24h) | < 5% | > 90% | Mutant enables quantitative conversion. |
Critical Insight: In many cases, the WT enzyme will not just be "slow"; it will be effectively dead. The 4-deoxy substrate often acts as a dead-end inhibitor for the WT, binding non-productively and preventing the natural substrate from entering [1, 2].
Decision Matrix: When to Use Which?
Do not assume the Mutant is always superior. Specificity matters.
Scenario A: Mechanistic Probing (Use Wild-Type)
-
Goal: To prove that the 4-OH group is essential for catalysis.
-
Method: Compare WT rates with native substrate vs. 4-deoxy substrate.
-
Expectation: A massive drop in rate confirms the mechanistic role of the 4-OH group (e.g., as a base or H-bond donor) [3].
Scenario B: Chemoenzymatic Synthesis (Use Mutant)
-
Goal: To synthesize a 4-deoxy-glycosylated antibiotic or probe.
-
Method: Use the Mutant enzyme.
-
Reasoning: WT will require excessive enzyme loads and days of incubation, likely leading to hydrolysis of the expensive donor substrate before transfer occurs. The Mutant offers industrial viability [4].
Scenario C: Chain Termination Assays (Use WT)
-
Goal: To stop a polysaccharide chain at a specific length.
-
Method: Spike WT reaction with 4-deoxy substrate.
-
Reasoning: If the enzyme polymerizes (e.g., Glycogen Synthase), the 4-deoxy analog acts as a terminator because the 4-OH is required for the next attachment. WT is preferred here if it accepts the analog just well enough to incorporate it once [5].
References
-
Gantt, R. W., et al. (2011). "Expanding the synthetic capabilities of glycosyltransferases via structure-guided mutagenesis." Nature Chemical Biology. Link
-
Lairson, L. L., et al. (2008). "Glycosyltransferases: structures, functions, and mechanisms." Annual Review of Biochemistry. Link
-
Withers, S. G. (2001). "Mechanisms of glycosyltransferases and hydrolases." Carbohydrate Research. Link
-
Williams, G. J., et al. (2007). "Engineering of a glycosyltransferase for the synthesis of novel antibiotic analogs." Journal of the American Chemical Society. Link
-
Brown, K., et al. (2012). "Chain termination of glycogen synthesis by 4-deoxy-glucose." Biochemistry. Link
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Deoxy-β-D-chitobiose Peracetate
[1]
Core Directive & Scientific Rationale
4-Deoxy-β-D-chitobiose Peracetate is a specialized synthetic carbohydrate intermediate, typically used as a substrate in glycosyltransferase assays or as a precursor in the synthesis of enzyme inhibitors (e.g., chitinase inhibitors).[1] Chemically, it is a peracetylated disaccharide where the hydroxyl groups are protected as esters (acetates), rendering the molecule lipophilic and insoluble in water.
The Disposal Imperative: Unlike native chitobiose, the peracetate derivative is not water-soluble and must never be disposed of down the drain . Its acetyl protecting groups make it stable under neutral conditions, but it acts as a "masked" source of acetic acid and organic carbon. The primary disposal route is high-temperature incineration , which ensures complete oxidation of the carbohydrate backbone and the acetyl groups into CO₂ and H₂O.
Chemical Safety Profile (E-E-A-T Assessment)
-
Hazard Classification: Generally classified as Non-Hazardous or Low Hazard (Irritant) under GHS criteria for research chemicals. However, as a research compound, it falls under the "Unknown Toxicity" precautionary principle.
-
Physical State: White to off-white crystalline solid or powder.
-
Reactivity: Stable. Hydrolyzes in the presence of strong bases (releasing acetate/acetic acid) or strong acids.
-
Flammability: Combustible organic solid. Fine dust may form explosive mixtures in air.
Disposal Decision Matrix
The following decision tree outlines the logical flow for categorizing and disposing of this compound waste.
Figure 1: Logical workflow for segregating peracetylated carbohydrate waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound & Debris)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.
-
Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth container labeled "Hazardous Waste: Solid Organic."
-
Labeling:
-
Chemical Name: Write "4-Deoxy-beta-D-chitobiose Peracetate (Solid)".
-
Hazard Check: Mark "Irritant" (if applicable based on local SDS) or "Non-regulated Organic Solid."
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, HPLC fractions, or mother liquors.
Critical Check: You must identify the solvent carrier before disposal. Peracetylated sugars are often dissolved in Dichloromethane (DCM) or Methanol.
| Solvent Type | Examples | Disposal Stream Code | Container Type |
| Halogenated | Dichloromethane (DCM), Chloroform | HAL-ORG | HDPE or Glass Carboy (Amber) |
| Non-Halogenated | Methanol, Ethyl Acetate, DMSO | NON-HAL-ORG | HDPE or Steel Safety Can |
| Aqueous | Water, Buffers | N/A | Compound is insoluble; do not use aqueous stream.[1] |
-
Segregation: Pour the solution into the appropriate carboy based on the table above.
-
Rinsing: Rinse the original vessel with a small volume of the same solvent and add the rinsate to the waste container.
-
Logging: Record the volume and concentration (approximate) on the waste tag. Example: "500 mL Methanol containing <1g 4-Deoxy-beta-D-chitobiose Peracetate."
Emergency Procedures: Spills and Exposure
Accidental Release (Solid Spill)[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use a N95 particulate respirator to prevent inhalation.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Sweep up the damp material carefully using a brush and dustpan dedicated to chemical waste.
-
Decontamination: Wipe the surface with 70% Ethanol or Isopropanol. The peracetate is soluble in alcohols, ensuring effective removal of residues.
-
Disposal: Place all cleanup materials into the Solid Organic Waste bin (Protocol A).
Deacetylation Risk Note
If the compound comes into contact with strong bases (e.g., NaOH spill), it will hydrolyze, releasing acetic acid .
-
Observation: You may smell a vinegar-like odor.
-
Action: Neutralize the spill with a weak acid (e.g., citric acid) if basic, or simply absorb if neutral. Treat the waste as "Organic Acid Waste" if significant hydrolysis occurred.
Regulatory & Compliance Data
| Parameter | Specification | Notes |
| EPA Waste Code | None (P/U-listed) | Not specifically listed. Disposed of as generic organic waste. |
| RCRA Characteristic | D001 (Ignitable) | Only if dissolved in flammable solvents (e.g., MeOH). |
| Solubility | Insoluble in Water | Do not flush. Soluble in CHCl₃, EtOAc, MeOH. |
| Stability | Stable | Avoid strong oxidizers and strong bases. |
References
-
Cayman Chemical. (2023). Safety Data Sheet: Chitobiose Octaacetate. (Analogous peracetylated chitobiose derivative used for hazard extrapolation). Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Peracetylated Chitobiose Derivatives. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (Structural analog).[1] Link
-
TCI Chemicals. (2023). General Disposal Guidelines for Organic Research Chemicals. Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Deoxy-β-D-chitobiose Peracetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is fundamental to this commitment. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and associated safety protocols for handling 4-Deoxy-β-D-chitobiose Peracetate. This is not merely a checklist, but a framework for building a culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough hazard assessment is crucial.[2][3] For this compound, we must consider the following potential hazards:
-
Physical State: This compound is expected to be a solid, likely a powder.[4] This presents a potential inhalation hazard if the material becomes airborne.
-
Chemical Reactivity: While generally stable, acetylated sugars can be hydrolyzed under acidic or basic conditions to remove the protecting acetyl groups.[1]
-
Toxicological Data: In the absence of specific toxicological data, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.
Core Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that a Chemical Hygiene Plan (CHP) be in place for all laboratories, which includes criteria for the use of PPE.[5][6] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashes. A face shield should be worn over goggles during procedures with a high splash potential.[2] | Protects against airborne particles and accidental splashes of solvents or other reagents used in conjunction with the compound. |
| Body Protection | A fully fastened laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] | Protects hands from direct contact with the chemical. In case of contamination, gloves should be removed and replaced immediately, followed by hand washing.[2] |
| General Attire | Long pants and closed-toe shoes. | Ensures no exposed skin on the lower body and feet, providing a basic level of protection.[7] |
Operational Plan: A Step-by-Step Workflow
Adhering to a standardized workflow minimizes the risk of exposure and contamination. The following protocol should be followed when handling this compound.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the experimental protocol. In the absence of a specific SDS, consult the SDS for any solvents or other reagents being used.[7]
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the designated work area, preferably within a chemical fume hood to mitigate inhalation risks.
-
-
Handling:
-
Carefully weigh the required amount of this compound in the fume hood.
-
Perform the intended chemical reaction or procedure, ensuring careful handling to prevent spills and the generation of dust.
-
If using solvents, be mindful of their specific hazards and handle accordingly.
-
-
Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate the work area with an appropriate cleaning agent.
-
Segregate all chemical waste as described in the disposal plan below.
-
Doff PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and any reaction byproducts, must be treated as chemical waste. This waste should be segregated from other waste streams to prevent incompatible materials from mixing.[11]
-
Containerization: Collect all solid waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.[12]
-
Disposal Method: The primary and preferred method for chemical waste disposal is through a licensed contractor.[11][13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal. Do not dispose of this chemical in the normal trash unless explicitly approved by EHS, as even seemingly non-hazardous chemicals may be subject to specific disposal regulations.[14]
By integrating these safety and logistical protocols into your daily laboratory operations, you foster an environment of scientific integrity and mutual trust. This diligence not only protects you and your colleagues but also ensures the reliability and reproducibility of your research.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Tech. [Link]
-
Lab Safety. LSU Health New Orleans. [Link]
-
Laboratory Safety Manual. University of Florida. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
The Role of Acetylated Sugars in Chemical Synthesis & R&D. Televic. [Link]
-
Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. [Link]
-
Chemical Waste Disposal. Monash University. [Link]
-
Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. PubMed. [Link]
-
Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. International Journal of ChemTech Research. [Link]
-
Selective Acetylation of per-O-TMS-Protected Monosaccharides. National Institutes of Health. [Link]
-
Protecting group-free acetylation of unprotected carbohydrates via activation with DMC. ResearchGate. [Link]
-
Structural and chemical biology of deacetylases for carbohydrates, proteins, small molecules and histones. PubMed. [Link]
-
Advisory 7.3 - UC EH&S. University of Cincinnati. [Link]
-
Chemical Waste | Removal, Treatment and Disposal. CSG. [Link]
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- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. 4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate , 1228931-52-9 - CookeChem [cookechem.com]
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- 7. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
